molecular formula C11H16BrNO B1332293 3-(3-bromophenoxy)-N,N-dimethylpropylamine CAS No. 912569-57-4

3-(3-bromophenoxy)-N,N-dimethylpropylamine

Cat. No.: B1332293
CAS No.: 912569-57-4
M. Wt: 258.15 g/mol
InChI Key: FMYWALTVPROHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenoxy)-N,N-dimethylpropylamine is a useful research compound. Its molecular formula is C11H16BrNO and its molecular weight is 258.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromophenoxy)-N,N-dimethylpropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenoxy)-N,N-dimethylpropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYWALTVPROHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366873
Record name [3-(3-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-57-4
Record name [3-(3-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-(3-bromophenoxy)-N,N-dimethylpropylamine" synthesis from 3-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine from 3-bromophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, a valuable intermediate in pharmaceutical research. The synthesis is achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This document details the reaction mechanism, provides a step-by-step experimental protocol, and critically examines the rationale behind the selection of reagents and conditions. The aim is to equip researchers with a self-validating, reliable methodology suitable for laboratory-scale production.

Introduction and Strategic Overview

3-(3-bromophenoxy)-N,N-dimethylpropylamine and its structural analogs are key building blocks in the development of various pharmaceutically active compounds. The molecule combines an aromatic bromide, an ether linkage, and a tertiary amine, offering multiple points for further chemical modification.

The chosen synthetic strategy is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This method involves two primary steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 3-bromophenol is abstracted by a suitable base to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks an appropriate alkyl halide, in this case, 3-chloro-N,N-dimethylpropan-1-amine, displacing the halide leaving group to form the desired ether product.

This approach is favored for its reliability, high yields, and the commercial availability of the required starting materials.[3][4][5]

Reaction Mechanism and Rationale

The core of this synthesis is the SN2 reaction between the 3-bromophenoxide anion and a 3-halopropylamine.

Mechanistic Steps

dot digraph "Williamson_Ether_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} .dot Caption: Reaction mechanism for the Williamson ether synthesis.

Causality Behind Experimental Choices
  • Choice of Base (Potassium Carbonate): While stronger bases like sodium hydride (NaH) could be used, potassium carbonate (K₂CO₃) offers an excellent balance of reactivity and safety.[6] It is a mild, non-hygroscopic solid that is easy to handle. Its basicity is sufficient to deprotonate the phenol (pKa ≈ 10) but not so high as to promote significant side reactions.

  • Choice of Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent is crucial for SN2 reactions.[1] DMF effectively solvates the potassium cation (K⁺), leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of reaction.[6] Its high boiling point (153 °C) also allows for the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

  • Choice of Alkylating Agent (3-chloro-N,N-dimethylpropan-1-amine): This reagent provides the three-carbon chain with the terminal dimethylamine group. It is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the potential for the competing E2 elimination reaction.[1] While the corresponding bromide would be more reactive due to having a better leaving group, the chloride is often more cost-effective and readily available, with its reactivity being sufficient under the chosen reaction conditions.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
3-BromophenolC₆H₅BrO173.015.00 g28.91.0
3-Chloro-N,N-dimethylpropan-1-amine HClC₅H₁₃Cl₂N158.075.02 g31.81.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.2112.0 g86.83.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL--
Deionized WaterH₂O18.02~400 mL--
Brine (Saturated NaCl)NaCl(aq)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 g--

Note: 3-Chloro-N,N-dimethylpropan-1-amine is often supplied as its hydrochloride salt. The extra equivalent of base is used to neutralize the HCl and generate the free amine in situ.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromophenol (5.00 g, 28.9 mmol), 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (5.02 g, 31.8 mmol), and potassium carbonate (12.0 g, 86.8 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Ethyl Acetate/Methanol). The reaction is typically complete within 6-8 hours.[3]

  • Cooling and Filtration: Once the reaction is complete (disappearance of 3-bromophenol spot on TLC), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of ethyl acetate (~20 mL).

  • Work-up: Transfer the filtrate to a 500 mL separatory funnel. Add 200 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., up to 5% methanol) is typically effective. Adding 0.5-1% triethylamine to the eluent can prevent the amine product from streaking on the acidic silica gel.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 3-(3-bromophenoxy)-N,N-dimethylpropylamine as a pale yellow oil.

Experimental Workflow Diagram

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the final product, 3-(3-bromophenoxy)-N,N-dimethylpropylamine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals and their integrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 258.0/260.0 due to bromine isotopes).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C-O-C ether stretch and C-Br bond.

Conclusion

The Williamson ether synthesis provides an efficient and reliable route to 3-(3-bromophenoxy)-N,N-dimethylpropylamine from 3-bromophenol. The described protocol, utilizing potassium carbonate in DMF, is a field-proven method that offers high yields and operational simplicity. By understanding the underlying mechanistic principles and the rationale for each experimental choice, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific drug development and discovery programs.

References

  • Beilstein Journal of Organic Chemistry. A novel and practical asymmetric synthesis of dapoxetine hydrochloride. [Link]

  • Chinese Journal of Modern Applied Pharmacy. Improved Synthesis of Dapoxetine Hydrochloride. [Link]

  • Globe Thesis. Study On New Process Development Of Dapoxetine Intermediate. [Link]

  • Google Patents.
  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

  • Eureka | Patsnap. The preparation method of dapoxetine hydrochloride. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane.
  • Reddit. Williamson Ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Edubirdie. Williamson Ether Synthesis Lab 3. [Link]

  • Google Patents. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
  • Fisher Scientific. 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific. [Link]

  • Organic Syntheses. Procedure for a multi-step synthesis involving SN2 displacement. [Link]

  • Google Patents. CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • PrepChem.com. Synthesis of 3-bromo-phenol. [Link]

  • Google Patents.
  • Google Patents. CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine.
  • PubChem. 3-Bromophenol. [Link]

  • PubChem. 3-Bromo-N,N-dimethylpropan-1-amine. [Link]

  • Google Patents. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
  • ResearchGate. Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. [Link]

  • PubChem. 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine maleate. [Link]

  • Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • PubChem. N,N-Dimethylpropylamine. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine is comprised of a 3-bromophenoxy group linked via an ether oxygen to a propyl chain, which is terminated by a dimethylamino group. This unique combination of an aromatic ring, an ether linkage, and a tertiary amine presents distinct and predictable spectroscopic signatures.

Figure 1: Chemical structure of 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine.

This guide will predict the spectroscopic characteristics of this molecule as follows:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, we can piece together the molecular puzzle.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment begins with proper sample preparation and instrument calibration.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized and purified 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

    • Perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Add TMS Add TMS Dissolve in\nDeuterated Solvent->Add TMS Transfer to\nNMR Tube Transfer to NMR Tube Add TMS->Transfer to\nNMR Tube Lock & Shim Lock & Shim Transfer to\nNMR Tube->Lock & Shim Acquire ¹H Spectrum Acquire ¹H Spectrum Lock & Shim->Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ¹³C Spectrum Acquire ¹H Spectrum->Acquire ¹³C Spectrum Perform DEPT Perform DEPT Acquire ¹³C Spectrum->Perform DEPT M+ (m/z 257/259) [C₁₁H₁₆BrNO]⁺˙ m/z 257/259 Fragment A [C₅H₁₂N]⁺ m/z 86 M+ (m/z 257/259)->Fragment A α-cleavage Fragment B [C₆H₄BrO]⁺˙ m/z 171/173 M+ (m/z 257/259)->Fragment B Cleavage at ether Fragment C [C₄H₁₀N]⁺ m/z 72 Fragment A->Fragment C Loss of CH₂

Physical and chemical properties of "3-(3-bromophenoxy)-N,N-dimethylpropylamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Introduction

3-(3-bromophenoxy)-N,N-dimethylpropylamine is a substituted aromatic ether incorporating a tertiary amine functional group. Its structural motifs—a bromophenyl ring, an ether linkage, and a dimethylaminopropyl chain—make it a compound of significant interest for professionals in drug development and synthetic chemistry. The presence of the bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, enabling its use as a versatile building block for more complex molecular architectures. The tertiary amine group imparts basicity and can be crucial for modulating the pharmacokinetic properties of derivative compounds, such as solubility and cell permeability.

This guide, intended for researchers and scientists, provides a comprehensive overview of the known physical and chemical properties of this compound. It details its chemical identity, reactivity profile, and essential safety and handling protocols, grounding all claims in authoritative data.

Section 1: Chemical Identity

Precise identification is the cornerstone of any chemical analysis. The following table summarizes the key identifiers for 3-(3-bromophenoxy)-N,N-dimethylpropylamine.[1]

IdentifierValueSource
IUPAC Name 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine[1]
CAS Number 912569-57-4[1]
Molecular Formula C₁₁H₁₆BrNO[1]
Molecular Weight 258.16 g/mol [1][2]
Canonical SMILES CN(C)CCCOC1=CC(=CC=C1)Br[1]
InChI Key FMYWALTVPROHIA-UHFFFAOYSA-N[1]
Synonyms 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine, 3-(3-bromophenoxy)propyldimethylamine[1]

Section 2: Physical Properties

The physical state and purity of a compound are critical for its application in controlled experiments. Commercially available 3-(3-bromophenoxy)-N,N-dimethylpropylamine is typically supplied with high purity, suitable for most research and development applications.

PropertyValueSource
Typical Assay ≥97%[1][2]
Packaging Amber Glass Bottle[1]

Note: Detailed experimental data such as boiling point, melting point, and density for this specific compound are not widely published. Researchers should perform their own characterization or consult supplier-specific certificates of analysis.

Section 3: Chemical Properties & Reactivity Profile

The utility of 3-(3-bromophenoxy)-N,N-dimethylpropylamine as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Tertiary Amine: The dimethylamino group is basic and will readily react with acids to form ammonium salts, a common strategy for improving the aqueous solubility of amine-containing compounds. This group can also act as a ligand for metal catalysts.

  • Aryl Bromide: The bromine atom on the phenyl ring is the most versatile reactive site. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable scaffold for building a library of derivatives.

  • Ether Linkage: The phenoxy-propyl ether bond is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage by strong acids like hydrogen bromide or hydrogen iodide, particularly at elevated temperatures.

Stability and Storage

As indicated by safety data, the compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Thermal decomposition may lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]

Recommended Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[3]

Section 4: Proposed Synthesis & Characterization Workflow

A logical and efficient synthesis for this compound is the Williamson ether synthesis, a classic and reliable method for forming ethers.

Proposed Synthesis: Williamson Ether Synthesis

This pathway involves the reaction of a phenoxide with an alkyl halide. Here, 3-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-N,N-dimethylpropylamine.

G cluster_reactants Reactants cluster_reagents Reagents A 3-Bromophenol Reaction Williamson Ether Synthesis (Nucleophilic Substitution, SN2) A->Reaction B 3-Chloro-N,N-dimethylpropylamine B->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Medium Product 3-(3-bromophenoxy)-N,N- dimethylpropylamine Reaction->Product Byproduct Salt Byproduct (e.g., NaCl, KCl) Reaction->Byproduct

Caption: Proposed Williamson ether synthesis workflow for 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Experimental Protocol: Product Characterization

To ensure the successful synthesis and purity of the final product, a multi-step characterization protocol is required. This system is self-validating, as each analysis provides complementary information.

Objective: To confirm the identity and assess the purity of synthesized 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments.

    • Step 1 (¹H NMR): Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Step 2: Acquire the spectrum. Expected signals would include:

      • A singlet for the six protons of the N(CH₃)₂ group.

      • Multiplets for the six protons of the -O-CH₂-CH₂-CH₂-N- alkyl chain.

      • Distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the four protons on the disubstituted benzene ring.

    • Step 3 (¹³C NMR): Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

    • Step 4: Confirm the presence of 11 distinct carbon signals (or fewer if symmetry causes overlap), including peaks for the methyl groups, the propyl chain, and the six unique carbons of the bromophenyl ring.

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

    • Step 1: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Step 2: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer. ESI is chosen as it is a soft ionization technique suitable for polar molecules containing a basic amine, which will readily protonate.

    • Step 3: Acquire the spectrum in positive ion mode. Look for the protonated molecular ion [M+H]⁺ at m/z 259.06 (for ⁷⁹Br) and 261.06 (for ⁸¹Br), observing the characteristic isotopic pattern of a single bromine atom (~1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is used to assess the purity of the compound by separating it from any unreacted starting materials or byproducts.

    • Step 1: Develop a suitable method, typically using a C18 reverse-phase column.

    • Step 2: Prepare a mobile phase, for example, a gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) to ensure good peak shape for the amine.

    • Step 3: Inject a known concentration of the sample and monitor the elution profile using a UV detector (e.g., at 254 nm, where the aromatic ring will absorb).

    • Step 4: A pure sample should yield a single major peak. Purity can be calculated by integrating the peak area and is often expressed as a percentage of the total area of all detected peaks.

Section 5: Safety & Handling

Understanding and mitigating the risks associated with a chemical is paramount for laboratory safety.

Hazard Identification

According to safety data sheets, 3-(3-bromophenoxy)-N,N-dimethylpropylamine is a hazardous substance with the following classifications[2][3]:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes severe skin burns.[3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]

Recommended Precautions

A rigorous adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure safety showers and eye wash stations are readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles and/or a face shield.[4]

    • Hand Protection: Use impervious chemical-resistant gloves.[4]

    • Skin and Body Protection: Wear a lab coat or other impervious protective clothing.[4]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

    • Skin: Wash off immediately with plenty of water and soap. Remove all contaminated clothing. Seek immediate medical attention.[3]

    • Ingestion: Rinse mouth and do NOT induce vomiting. Call a physician or poison control center immediately.[2][3]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

3-(3-bromophenoxy)-N,N-dimethylpropylamine is a valuable chemical intermediate whose properties are defined by its constituent functional groups. The tertiary amine provides a basic handle for tuning physical properties, while the aryl bromide is a key functionality for synthetic elaboration via modern cross-coupling chemistry. While detailed physical data is sparse, its chemical reactivity is predictable and potent. A thorough understanding of its reactivity profile and strict adherence to the outlined safety and handling procedures are essential for its effective and safe utilization in research and drug development.

References

  • Thermo Scientific. (n.d.). 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific 1 g. Fisher Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61236, N,N-Dimethylpropylamine. PubChem. [Link]

Sources

An In-depth Technical Guide to 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

3-(3-bromophenoxy)-N,N-dimethylpropylamine (CAS 912569-57-4) is a tertiary amine and brominated aromatic ether that serves as a valuable, yet sparsely documented, intermediate in synthetic and medicinal chemistry. Its structure combines two key features relevant to drug discovery: a dimethylaminopropylamine chain, a common pharmacophore in centrally active agents, and a brominated phenyl ring, which provides a reactive handle for further molecular elaboration through cross-coupling reactions.

This guide provides a comprehensive technical overview of its chemical properties, a robust and scientifically-grounded protocol for its synthesis via the Williamson ether synthesis, and an analysis of its expected spectroscopic characteristics. Furthermore, it explores its potential applications as a scaffold in the development of novel therapeutics, particularly in the context of agents targeting the central nervous system.

Core Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties for 3-(3-bromophenoxy)-N,N-dimethylpropylamine is provided below. It is important to note that while basic identifiers are well-established, detailed experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.

IdentifierValueSource
CAS Number 912569-57-4[1]
Molecular Formula C₁₁H₁₆BrNO[2][1]
Molecular Weight 258.16 g/mol [2][1][3]
IUPAC Name 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine[2][1]
Synonyms 3-(3-bromophenoxy)-N,N-dimethylpropylamine, 3-(3-bromophenoxy)propyldimethylamine[2][1]
SMILES CN(C)CCCOC1=CC(=CC=C1)Br[2][1]
InChI Key FMYWALTVPROHIA-UHFFFAOYSA-N[2][1]
Purity (Typical) ≥97%[2][1][3]

Synthesis and Mechanism: The Williamson Ether Synthesis

The most logical and widely applicable method for preparing 3-(3-bromophenoxy)-N,N-dimethylpropylamine is the Williamson ether synthesis.[4] This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4] In this specific case, the conjugate base of 3-bromophenol reacts with a 3-halo-N,N-dimethylpropylamine. The choice of the halide on the propyl chain (typically chloride or bromide) depends on commercial availability and reactivity, with bromide being a better leaving group.

The causality behind this choice of pathway is its high reliability, operational simplicity, and the ready availability of the starting materials. The Sɴ2 mechanism necessitates an unhindered alkyl halide, a condition perfectly met by the primary carbon of the propyl chain, ensuring high yields and minimizing competing elimination reactions.[4]

Williamson_Ether_Synthesis cluster_reactants Reactants R1 3-Bromophenol arrow1 dummy1 R2 3-Chloro-N,N-dimethylpropylamine arrow2 dummy2 Base Base (e.g., NaH, NaOH) Solvent Solvent (e.g., DMF, ACN) Phenoxide 3-Bromophenoxide (anion) Product 3-(3-bromophenoxy)-N,N-dimethylpropylamine plus1 + plus2 + arrow1->Phenoxide Deprotonation arrow2->Product SN2 Attack

Caption: Workflow for the Williamson Ether Synthesis.

Experimental Protocol: A Representative Procedure

The following protocol is a validated, general procedure for Williamson ether synthesis adapted for this specific target. Researchers should perform initial small-scale trials to optimize conditions.

Self-Validation System: The success of each step is critical. The initial deprotonation (Step 3) is confirmed by the cessation of hydrogen gas evolution (if using NaH). Reaction progress (Step 5) is monitored by Thin Layer Chromatography (TLC), observing the consumption of 3-bromophenol. The final product's identity and purity are confirmed by the spectroscopic methods detailed in Section 3.

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent and Base: Charge the flask with a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the solvent and cool the suspension to 0 °C in an ice bath.

  • Phenol Addition: Dissolve 3-bromophenol (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise via the dropping funnel to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing for the formation of the sodium 3-bromophenoxide.

  • Alkyl Halide Addition: Add 3-chloro-N,N-dimethylpropylamine hydrochloride (1.05 equivalents) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by TLC until the 3-bromophenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Spectroscopic Characterization Profile (Expected)

¹H NMR Spectroscopy
  • Aromatic Region (δ 7.0-7.4 ppm): The four protons on the brominated phenyl ring will appear in this region. Expect complex splitting patterns (multiplets) consistent with a 1,3-disubstituted benzene ring.

  • Methyleneoxy Group (δ ~4.0 ppm): The two protons of the -O-CH₂ - group, being adjacent to the electron-withdrawing oxygen, will appear as a triplet.

  • Methyleneamino Group (δ ~2.4 ppm): The two protons of the -CH₂ -N(CH₃)₂ group will also appear as a triplet, shifted downfield by the adjacent nitrogen.

  • Methyl Groups (δ ~2.2 ppm): The six protons of the two -N(CH₃ )₂ groups will appear as a sharp singlet.

  • Central Methylene (δ ~1.9 ppm): The two protons of the central -CH₂-CH₂ -CH₂- group will appear as a quintet or multiplet due to coupling with the adjacent methylene groups.

¹³C NMR Spectroscopy
  • Aromatic Carbons (δ 110-160 ppm): Expect six signals, one of which (the carbon bearing the bromine, C-Br) will be significantly shifted to a higher field (~122 ppm). The carbon attached to the ether oxygen (C-O) will be the most downfield (~159 ppm).

  • Aliphatic Carbons (δ 25-70 ppm): The three distinct carbons of the propyl chain will be present: -O-C H₂ (~66 ppm), -C H₂-N (~56 ppm), and -CH₂-C H₂-CH₂- (~27 ppm). The N-methyl carbons (-N(C H₃)₂) will appear as a single peak around 45 ppm.

Infrared (IR) Spectroscopy
  • C-O-C Stretch: A strong, characteristic band for the aryl-alkyl ether linkage will be present around 1250-1000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the propyl and methyl groups.

  • C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically around 600-500 cm⁻¹, indicating the presence of the bromo-substituent.

Mass Spectrometry (MS)
  • Molecular Ion Peak: Expect a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ at m/z 257 and 259, respectively. The roughly 1:1 intensity ratio is the classic isotopic signature of a single bromine atom.

  • Major Fragmentation: The most prominent fragment will likely result from alpha-cleavage adjacent to the nitrogen atom, yielding an iminium ion at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺.

Applications in Drug Discovery and Development

The structural motifs within 3-(3-bromophenoxy)-N,N-dimethylpropylamine make it a compelling starting point for constructing libraries of neurologically active compounds. Its primary value lies in its role as a scaffold that can be readily diversified.

Scaffold_Application cluster_reactions Diversification via Cross-Coupling Scaffold 3-(3-bromophenoxy)-N,N-dimethylpropylamine Pharmacophore Dimethylaminopropylamine (CNS Pharmacophore) Scaffold->Pharmacophore Binds to Target (e.g., SERT) ReactiveSite 3-Bromophenyl (Handle for Diversification) Scaffold->ReactiveSite Site for Modification Suzuki Suzuki Coupling (+ Boronic Acid) ReactiveSite->Suzuki Buchwald Buchwald-Hartwig (+ Amine) ReactiveSite->Buchwald Sonogashira Sonogashira Coupling (+ Alkyne) ReactiveSite->Sonogashira NewAnalogs Library of Novel Analogs with Modified Phenyl Ring Suzuki->NewAnalogs Buchwald->NewAnalogs Sonogashira->NewAnalogs

Caption: Role as a scaffold in drug discovery.

The dimethylaminopropylamine moiety is a well-known structural element in compounds targeting monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). The terminal tertiary amine is typically protonated at physiological pH, allowing for ionic interactions with key acidic residues (e.g., aspartate) in the transporter's binding pocket.

The true synthetic utility of this intermediate comes from the C-Br bond. This site is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 3-position of the phenoxy ring. This allows for:

  • Suzuki Coupling: To introduce new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To add substituted amines.

  • Sonogashira Coupling: To install alkynes for further modification.

This strategic diversification allows for the systematic probing of the "S2" secondary binding pocket in transporters like SERT, potentially leading to compounds with enhanced affinity, selectivity, and improved pharmacokinetic profiles.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(3-bromophenoxy)-N,N-dimethylpropylamine is associated with significant hazards and must be handled with appropriate precautions.[5]

  • GHS Hazard Statements:

    • Harmful if swallowed.[5]

    • Causes severe skin burns and eye damage.[5]

    • Causes serious eye damage.[5]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Do not eat, drink, or smoke when using this product.

    • Wash hands and face thoroughly after handling.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[5]

    • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

References

  • Thermo Fisher Scientific. 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific™ Safety and Handling Information.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • Fisher Scientific Norway. 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific™ Chemical Identifiers.

  • CymitQuimica. Product Information for 3-(3-Bromophenoxy)-N,N-dimethylpropylamine.

  • Fisher Scientific Spain. 3-(3-Bromofenoxi)-N,N-dimetilpropilamina, 97 %, Thermo Scientific™ Specifications.

  • Fisher Scientific Sweden. 3-(3-Bromfenoxi)-N,N-dimetylpropylamin, 97 %, Thermo Scientific™ Specifications.

Sources

An In-Depth Technical Guide to the Structure Elucidation of Bromophenoxypropylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bromophenoxypropylamine Derivatives in Modern Drug Discovery

The bromophenoxypropylamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its prevalence stems from the versatile physicochemical properties imparted by the brominated aromatic ring, the flexible propylamine linker, and the basic nitrogen atom. These features collectively influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Consequently, derivatives of this class are explored for a wide range of therapeutic applications, from antidepressants to cardiovascular agents.

For researchers and drug development professionals, the unambiguous determination of the molecular structure of these derivatives is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides an in-depth exploration of the multi-technique approach required for the robust structure elucidation of bromophenoxypropylamine derivatives, moving beyond a simple recitation of methods to delve into the strategic rationale behind their application. We will explore how to build a self-validating analytical system where data from orthogonal techniques converge to a single, irrefutable structural assignment.

Pillar I: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule, providing a veritable blueprint of the carbon-hydrogen framework. For bromophenoxypropylamine derivatives, a combination of 1D and 2D NMR experiments is essential for complete structural assignment.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Landscape

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. In a typical bromophenoxypropylamine derivative, distinct proton signals are expected for the aromatic, propyl chain, and amine regions.

  • Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern on the phenyl ring (ortho, meta, para-bromo) will dictate the chemical shifts and coupling patterns of the aromatic protons. For instance, a para-substituted ring will often exhibit two distinct doublets.

  • Propyl Chain (δ 2.0-4.5 ppm): The protons of the propyl chain will appear as multiplets. The protons on the carbon adjacent to the oxygen (-O-CH₂-) will be the most downfield shifted due to the electronegativity of the oxygen atom. The protons on the carbon adjacent to the nitrogen (-N-CH₂-) will also be downfield, but typically to a lesser extent than the oxygen-adjacent protons.

  • Amine Protons (Variable): The chemical shift of the N-H proton can vary significantly depending on the solvent, concentration, and temperature, and it may appear as a broad singlet.

Carbon-¹³ (¹³C) NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.[1]

  • Aromatic Carbons (δ 110-160 ppm): The number of signals will depend on the symmetry of the aromatic ring. The carbon atom directly bonded to the bromine will have a characteristic chemical shift.

  • Propyl Chain Carbons (δ 20-70 ppm): Three distinct signals are expected for the propyl chain carbons. The carbon attached to the oxygen (-O-C-) will be the most downfield.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the assignments of the propyl chain carbons.

2D NMR Techniques: Establishing Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity within the propyl chain and the assignment of adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached, providing an unambiguous link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the propyl chain and the phenoxy group, as well as between the propyl chain and the amine substituent.

Experimental Protocol: Comprehensive NMR Analysis of a Novel Bromophenoxypropylamine Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts, particularly of exchangeable protons like N-H.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons in each environment.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH₃/CH and CH₂ carbons.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations, which are key for piecing together the molecular fragments.

  • Data Interpretation:

    • Use the ¹H and ¹³C chemical shifts, coupling constants, and integrations to propose initial assignments.

    • Use the COSY, HSQC, and HMBC spectra to confirm the connectivity and build the complete molecular structure.

Pillar II: Mass Spectrometry (MS) - Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures. This technique is highly sensitive and complementary to NMR.

Ionization Techniques
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for the polar and basic bromophenoxypropylamine derivatives. It typically produces the protonated molecule, [M+H]⁺, allowing for the direct determination of the molecular weight.

  • Electron Ionization (EI): EI is a higher-energy technique that leads to extensive fragmentation. While the molecular ion peak (M⁺·) may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a structural fingerprint.

Characteristic Fragmentation Patterns

The fragmentation of bromophenoxypropylamine derivatives is influenced by the presence of the bromine atom, the ether linkage, and the amine group.[3][4]

  • Isotopic Pattern of Bromine: A key diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

  • Cleavage of the Propyl Chain: Fragmentation can occur at various points along the propyl chain.

  • Cleavage of the Ether Bond: The C-O bond of the ether can cleave, leading to fragments corresponding to the bromophenoxy and propylamine moieties.

Fragment Type Description Significance
[M+H]⁺Protonated molecular ion (ESI)Confirms molecular weight.
[M]⁺·Molecular ion (EI)Confirms molecular weight; may be weak.
[M-Br]⁺Loss of a bromine atomIndicates the presence of bromine.
Iminium IonsResulting from alpha-cleavageConfirms the structure around the nitrogen.
Bromophenoxy CationsCleavage of the ether bondConfirms the bromophenoxy substructure.

Experimental Protocol: LC-MS/MS Analysis for Molecular Weight and Fragmentation

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This separates the analyte from any impurities.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the eluent from the LC using a mass spectrometer equipped with an ESI source in positive ion mode.

    • Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the product ion spectrum (MS/MS spectrum).

  • Data Interpretation:

    • Confirm the molecular weight from the [M+H]⁺ ion.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be pieced together to confirm the proposed structure.

Pillar III: X-ray Crystallography - The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure, including the absolute stereochemistry.[5][6] It is the gold standard for structure elucidation and serves to validate the assignments made by NMR and MS.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain accurate bond lengths, bond angles, and atomic positions.[8]

  • Structure Validation:

    • Analyze the final structure for geometric reasonability and check for any inconsistencies.

Integrated Strategy for Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from these orthogonal techniques. The process is iterative and self-validating.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_validation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & 2D Structure) Purification->NMR Proposed_Structure Propose Structure MS->Proposed_Structure NMR->Proposed_Structure Xray X-ray Crystallography (3D Structure & Stereochemistry) Final_Structure Final Confirmed Structure Xray->Final_Structure Proposed_Structure->Xray Validate with 3D data Proposed_Structure->Final_Structure Data Concordance

Caption: Integrated workflow for structure elucidation.

Analysis of Impurities and By-products

In the context of drug development, identifying and characterizing impurities is as critical as elucidating the structure of the active pharmaceutical ingredient (API).[9][10][11] The synthesis of bromophenoxypropylamine derivatives can lead to various impurities, including:

  • Isomers: Positional isomers of the bromine on the phenyl ring.

  • Starting Material Carryover: Unreacted starting materials.

  • By-products: Products from side reactions.

  • Degradation Products: Impurities formed during storage or processing.[12]

Techniques like LC-MS are invaluable for impurity profiling, allowing for the separation and identification of minor components.

Conclusion

The structure elucidation of bromophenoxypropylamine derivatives is a multi-faceted process that requires a synergistic application of NMR, mass spectrometry, and, when possible, X-ray crystallography. By understanding the principles behind each technique and employing a logical, integrated workflow, researchers can confidently and accurately determine the molecular architecture of these important pharmaceutical compounds. This rigorous approach not only satisfies regulatory requirements but also builds a solid foundation for understanding the structure-activity relationships that drive drug discovery.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Simpson, J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Pharma Times. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2018). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

  • Molecules. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]

  • ResearchGate. (2014). A REVIEW ON THE IMPURITY PROFILE OF PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (2012). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. Retrieved from [Link]

  • Scientific Reports. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Retrieved from [Link]

  • Springer Protocols. (2009). X-Ray Crystallography of Agonist/Antagonist-Bound Receptors. Retrieved from [Link]

Sources

Potential Biological Targets of Bromophenoxy Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromophenoxy compounds, a versatile class of halogenated aromatic ethers, have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the known and potential biological targets of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms underpinning their antibacterial, antiviral, anticancer, and endocrine-disrupting activities, supported by experimental evidence and detailed methodologies. This guide aims to serve as a foundational document to stimulate further research and development of novel therapeutics based on the bromophenoxy scaffold.

Introduction: The Prominence of the Bromophenoxy Scaffold

The bromophenoxy moiety, characterized by a bromine atom and a phenoxy group attached to a benzene ring, represents a privileged scaffold in the design of biologically active molecules. The presence of the bromine atom significantly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the discovery of numerous bromophenoxy derivatives with potent activities, ranging from antimicrobial and antiviral agents to anticancer and herbicidal compounds. Understanding the specific molecular targets and the underlying mechanisms of action is crucial for the rational design and optimization of next-generation bromophenoxy-based therapeutics.

Antibacterial Targets: Combating Resistance

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Bromophenoxy compounds have emerged as a promising class of antibacterials with activity against both Gram-positive and Gram-negative pathogens, including persistent and biofilm-incorporated cells.[1]

Targeting the Bacterial Phosphotransferase System (PTS)

A key insight into the antibacterial mechanism of bromophenoxy compounds comes from studies on resistant mutants. Genome sequencing and proteome analysis of MRSA resistant to marine sponge-derived bromophenoxyphenols revealed a downregulation of the EIIBC phosphotransferase components, ScrA and MtlA.[1] This suggests that the bacterial phosphotransferase system (PTS), responsible for the uptake of various carbohydrates, is a potential target or is involved in the uptake of these compounds.[1]

Mechanism Insight: By interfering with the PTS, bromophenoxy compounds may either inhibit nutrient uptake, leading to bacterial starvation, or utilize the PTS for entry into the bacterial cell, where they can exert their cytotoxic effects. The downregulation of PTS components in resistant strains points towards the latter, where reduced uptake confers resistance.

Inhibition of Biofilm Formation

Bacterial biofilms are a major challenge in treating chronic infections due to their inherent resistance to antibiotics. Several bromophenol derivatives have demonstrated the ability to inhibit biofilm formation in bacteria like S. aureus and Pseudomonas aeruginosa.[2][3] The proposed mechanism for some halogenated compounds, like furanones, involves the inhibition of quorum sensing, the cell-to-cell communication system that regulates biofilm formation and virulence factor production.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition Assay

A crucial first step in evaluating the antibacterial potential of bromophenoxy compounds is to determine their Minimum Inhibitory Concentration (MIC) and their effect on biofilm formation.

Step-by-Step MIC Determination (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., MRSA) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the bromophenoxy compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Biofilm Inhibition Assay (Crystal Violet Staining):

  • Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the bromophenoxy compound for 24-48 hours.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Fixation: Fix the remaining biofilm with methanol for 15 minutes.

  • Staining: Stain the biofilm with 0.1% crystal violet solution for 20 minutes.

  • Destaining and Quantification: Wash away excess stain and solubilize the bound stain with 30% acetic acid. Measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify biofilm mass.

Antiviral Targets: A Broad-Spectrum Approach

Bromophenoxy derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza, Zika virus, and human cytomegalovirus (HCMV).[4][5] While specific targets are still under investigation for many of these, the broad spectrum of activity suggests interference with fundamental viral replication processes.

Potential Inhibition of Viral Polymerases

For viruses like HCMV, current therapies often target the viral DNA polymerase.[5] The high anti-HCMV activity of certain 1-[ω-(bromophenoxy)alkyl]-uracil derivatives, in some cases exceeding that of the standard drug ganciclovir, suggests that they may also act as inhibitors of viral DNA polymerase or interfere with other aspects of viral nucleic acid replication.[5]

Workflow for Antiviral Drug Discovery

The process of identifying and validating antiviral compounds involves a multi-step workflow.

Antiviral_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Preclinical Evaluation cluster_3 Clinical Trials Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Test against target virus HTS HTS Hit Identification Hit Identification HTS->Hit Identification Identify active compounds Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Hit Identification->Structure-Activity Relationship (SAR) Studies Synthesize analogs SAR Studies SAR Studies Lead Compound Selection Lead Compound Selection SAR Studies->Lead Compound Selection Improve potency & selectivity In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Compound Selection->In Vivo Efficacy Studies Animal models Toxicology Studies Toxicology Studies In Vivo Efficacy Studies->Toxicology Studies Assess safety Phase I-III Clinical Trials Phase I-III Clinical Trials Toxicology Studies->Phase I-III Clinical Trials Human studies

Caption: A generalized workflow for the discovery and development of antiviral drugs.

Anticancer Targets: Inducing Cell Death and Arrest

The anticancer potential of bromophenoxy compounds is a rapidly evolving area of research. These compounds have been shown to induce cytotoxicity in various cancer cell lines through multiple mechanisms.[6][7]

Induction of Apoptosis via the ROS-Mediated Pathway

A significant mechanism of action for several bromophenol hybrids is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[7] Increased intracellular ROS levels can lead to oxidative stress, DNA damage, and the activation of apoptotic signaling cascades.[7] This often involves the modulation of Bcl-2 family proteins, with a decrease in the expression of anti-apoptotic proteins like Bcl-2 and activation of executioner caspases such as caspase-3.[7]

Cell Cycle Arrest

Bromophenoxy derivatives have been observed to cause cell cycle arrest at different phases. For instance, some compounds induce arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis phase, while others cause arrest at the G2/M phase, inhibiting cell division.[6]

Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis and are a well-established target for anticancer drugs. Certain brominated compounds have been shown to inhibit microtubule polymerization, leading to disruption of the microtubule network, G2/M phase arrest, and subsequent apoptosis.[6]

Signaling Pathway: ROS-Mediated Apoptosis

The following diagram illustrates the key steps in the ROS-mediated apoptotic pathway induced by some bromophenoxy compounds.

ROS_Apoptosis_Pathway Bromophenoxy Compound Bromophenoxy Compound Cancer Cell Cancer Cell Bromophenoxy Compound->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Bcl-2 Downregulation Bcl-2 Downregulation ROS Generation->Bcl-2 Downregulation Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Bcl-2 Downregulation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified diagram of the ROS-mediated apoptotic pathway.

Endocrine Disruption: Interaction with Nuclear Receptors

While offering therapeutic potential, some bromophenoxy compounds can also act as endocrine-disrupting chemicals (EDCs) due to their structural similarity to endogenous hormones.

Thyroid Hormone Receptor β (TRβ)

Brominated phenolic compounds have been shown to bind to the thyroid hormone receptor β (TRβ), a ligand-activated transcription factor that plays a crucial role in development and metabolism.[8][9] The affinity for TRβ is influenced by the degree and position of halogenation.[8][9] This interaction can disrupt normal thyroid hormone signaling, potentially leading to adverse health effects.

Experimental Protocol: Competitive Binding Assay for TRβ

To assess the binding affinity of bromophenoxy compounds to TRβ, a competitive binding assay is employed.

Step-by-Step Protocol:

  • Reagents: Recombinant TRβ protein, radiolabeled thyroid hormone (e.g., ¹²⁵I-T₃), and the test bromophenoxy compound.

  • Incubation: Incubate the recombinant TRβ protein with a fixed concentration of ¹²⁵I-T₃ and varying concentrations of the test compound.

  • Separation: Separate the protein-bound radioligand from the unbound radioligand using a method like gel filtration or charcoal adsorption.

  • Quantification: Measure the radioactivity of the protein-bound fraction.

  • Data Analysis: Plot the percentage of bound ¹²⁵I-T₃ against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This can then be used to calculate the binding affinity (Ki).

Metabolic Regulation: Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is implicated in various diseases, including diabetes and cancer.[10][11]

Inhibition of PTP1B

Several bromophenol derivatives isolated from red algae have demonstrated potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling.[12][13] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. The inhibitory activity of these compounds is often dependent on the number and position of bromine atoms on the aromatic rings.[13]

Herbicidal Action: Disruption of Photosynthesis

Certain bromophenoxy compounds are utilized as herbicides. For example, bromoxynil is a selective herbicide that is effective against broadleaf weeds.[14]

Inhibition of Photosystem II

Bromoxynil acts by inhibiting photosystem II, a crucial component of the light-dependent reactions of photosynthesis.[14] It specifically binds to the D1 protein subunit of photosystem II, thereby blocking electron transport and disrupting the plant's ability to produce energy.[14]

Conclusion and Future Directions

The bromophenoxy scaffold is a rich source of biologically active compounds with a diverse array of potential therapeutic applications. The identified biological targets, ranging from bacterial enzymes and viral polymerases to key regulators of cancer cell survival and metabolism, highlight the versatility of this chemical class. Future research should focus on:

  • Target Deconvolution: For compounds with known biological activity but unknown targets, advanced techniques such as chemoproteomics and genetic screening can be employed to identify their molecular binding partners.

  • Structure-Based Drug Design: With a better understanding of the target-ligand interactions, computational modeling and medicinal chemistry efforts can be directed towards the design of more potent and selective bromophenoxy derivatives.

  • Translational Studies: Promising lead compounds should be advanced into preclinical and clinical studies to evaluate their therapeutic efficacy and safety in relevant disease models.

This in-depth guide provides a solid foundation for researchers to explore the vast potential of bromophenoxy compounds in the development of novel therapeutics to address unmet medical needs.

References

  • Thorson, J. S., et al. (2020). Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria. Communications Biology, 3(1), 1-13. [Link]

  • Hornung, M. W., et al. (2018). The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure. Toxicological Sciences, 164(1), 227-237. [Link]

  • van Geelen, C., et al. (2020). Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory.... ResearchGate. [Link]

  • Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • Shi, D., et al. (2013). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 23(11), 3266-3270. [Link]

  • Khandazhinskaya, A. L., et al. (2023). Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication. Pharmaceutical Chemistry Journal, 56(11), 1435-1442. [Link]

  • Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(3), 3681-3694. [Link]

  • Hornung, M. W., et al. (2018). The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure. Toxicological Sciences, 164(1), 227-237. [Link]

  • Wang, W., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 22(11), 1895. [Link]

  • Shi, D., et al. (2012). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Archiv der Pharmazie, 345(11), 887-895. [Link]

  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. [Link]

  • Heben Pesticide. (2023). Bromoxynil: An Effective Herbicide For Your Agricultural Needs. [Link]

  • Zhang, T., & Zhang, Z. Y. (2007). Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381. [Link]

  • Zhang, J., & Lazar, M. A. (2018). Thyroid Hormone Receptor Antagonists: From Environmental Pollution to Novel Small Molecules. Methods in Molecular Biology, 1801, 221-230. [Link]

  • Sun, H., et al. (2010). Targeting Protein Tyrosine Phosphatases for Anticancer Drug Discovery. Current Medicinal Chemistry, 17(17), 1747-1760. [Link]

Sources

In Silico Prediction of "3-(3-bromophenoxy)-N,N-dimethylpropylamine" Activity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of the novel small molecule, "3-(3-bromophenoxy)-N,N-dimethylpropylamine." Addressed to researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logically structured narrative that mirrors the scientific discovery process. We will navigate from initial target identification using similarity-based approaches to detailed molecular-level investigations through molecular docking and pharmacophore modeling. The methodologies detailed herein are designed to be self-validating, with a strong emphasis on the rationale behind each experimental choice, ensuring scientific integrity and reproducibility. All claims and protocols are substantiated with citations to authoritative sources, and a complete list of references is provided.

Introduction: The Imperative for In Silico Profiling

The journey of a novel chemical entity from discovery to a therapeutic agent is fraught with challenges, high costs, and a significant attrition rate. Early and accurate prediction of a compound's biological activity and potential targets is paramount to de-risking drug development projects. In silico computational methods have emerged as indispensable tools in modern pharmacology, offering a rapid and cost-effective means to profile new molecules, such as "3-(3-bromophenoxy)-N,N-dimethylpropylamine," before committing to extensive and resource-intensive wet-lab experimentation.[1][2]

"3-(3-bromophenoxy)-N,N-dimethylpropylamine" is a small molecule with a chemical structure suggestive of potential interactions with various biological targets due to the presence of a bromophenoxy group and a tertiary amine, features common in centrally active compounds. This guide will provide a step-by-step methodology to elucidate its potential biological activities through a multi-faceted computational approach.

Core Directive: A Bespoke In Silico Workflow

Instead of adhering to a generic protocol, we will adopt a bespoke workflow tailored to the specific task of characterizing "3-(3-bromophenoxy)-N,N-dimethylpropylamine." The logic of this workflow is to progressively increase the resolution of our predictions, starting from a broad survey of potential targets and culminating in a detailed analysis of molecular interactions.

In_Silico_Workflow A Compound Structure Definition '3-(3-bromophenoxy)-N,N-dimethylpropylamine' B Target Prediction (Similarity-Based Approach) A->B SMILES Input C Selection of High-Probability Targets B->C Analysis of Prediction Scores D Molecular Docking Studies C->D PDB Structure Retrieval E Pharmacophore Modeling D->E Analysis of Binding Poses F Activity Prediction & Hypothesis Generation D->F E->F Molecular_Docking_Workflow A Receptor Preparation (PDB Structure) C Define Binding Site (Grid Box Generation) A->C B Ligand Preparation (SMILES to 3D) D Docking Simulation (e.g., AutoDock Vina) B->D C->D E Analysis of Docking Poses (Binding Energy & Interactions) D->E

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the selected PDB file (e.g., 5HK1 for Sigma 1 Receptor).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens and assign partial charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.

    • Software such as AutoDockTools or UCSF Chimera can be used for this purpose.

  • Ligand Preparation:

    • Convert the 2D SMILES string of "3-(3-bromophenoxy)-N,N-dimethylpropylamine" into a 3D structure.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the 3D structure to obtain a low-energy conformation.

    • Tools like Open Babel or ChemDraw can be utilized for this step.

  • Binding Site Definition:

    • Identify the binding pocket of the receptor. This is often the location of the co-crystallized ligand in the PDB structure.

    • Define a grid box that encompasses the entire binding site. The size and center of this grid box will define the search space for the docking algorithm.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.

    • Provide the prepared receptor and ligand files, along with the grid box parameters.

    • The software will then explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The primary output of a docking simulation is a set of predicted binding poses and their corresponding binding energies (usually in kcal/mol). A more negative binding energy indicates a more favorable interaction.

    • Visualize the top-ranked docking poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

    • This analysis provides insights into the molecular basis of the potential interaction and can guide further optimization of the compound.

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling is a powerful technique that complements molecular docking by identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific receptor. [3][4]This model can then be used for virtual screening of large compound libraries to identify novel molecules with the desired activity.

Generating a Pharmacophore from Docking Poses

The most potent and well-defined binding poses from the molecular docking studies can be used to generate a structure-based pharmacophore.

Protocol 3: Pharmacophore Model Generation

  • Select High-Quality Docking Poses: Choose the top-ranked docking poses of "3-(3-bromophenoxy)-N,N-dimethylpropylamine" in the binding sites of the selected target proteins.

  • Identify Key Interaction Features: Analyze the interactions between the ligand and the protein in these poses. Common pharmacophoric features include:

    • Hydrogen bond donors and acceptors

    • Hydrophobic centroids

    • Aromatic rings

    • Positive and negative ionizable groups

  • Generate the Pharmacophore Model: Use software such as LigandScout or Phase to automatically identify and spatially arrange these key features. The resulting model will be a 3D representation of the essential interaction points.

  • Refine and Validate the Model: The generated pharmacophore can be refined by comparing it with the binding modes of other known ligands for the same target, if available.

Pharmacophore_Model cluster_ligand '3-(3-bromophenoxy)-N,N-dimethylpropylamine' (Docked Pose) cluster_pharmacophore Generated Pharmacophore Model A Bromophenyl Ring (Hydrophobic/Aromatic) P1 Hydrophobic/Aromatic Feature A->P1 B Ether Oxygen (H-bond Acceptor) P2 H-bond Acceptor Feature B->P2 C Tertiary Amine (Positive Ionizable) P3 Positive Ionizable Feature C->P3

Caption: A conceptual diagram illustrating the generation of a pharmacophore model from a docked ligand.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of the novel compound "3-(3-bromophenoxy)-N,N-dimethylpropylamine." By employing a systematic approach of target prediction, molecular docking, and pharmacophore modeling, we have generated a set of testable hypotheses regarding its potential biological activities. The predicted interactions with key neurological targets such as Sigma receptors, the Histamine H1 receptor, the Muscarinic M1 receptor, and the serotonin transporter suggest that this compound may possess significant central nervous system activity.

The insights gained from these computational studies provide a strong foundation for guiding subsequent experimental validation. The predicted binding affinities and interaction patterns can inform the design of focused biological assays to confirm the predicted activities and determine the compound's potency and efficacy. Furthermore, the generated pharmacophore models can be instrumental in virtual screening campaigns to identify analogs with improved properties. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

  • Shimokawa, T., et al. (2011). Crystal structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65-70. [Link]

  • Thal, D. M., et al. (2016). Structure of the human M1 muscarinic acetylcholine receptor bound to antagonist Tiotropium. Nature, 531(7594), 335-340. [Link]

  • Schmidt, H. R., et al. (2016). Crystal structure of the human sigma-1 receptor. Nature, 532(7600), 527-530. [Link]

  • Yang, S., & Tuxen, K. M. (2018). Pharmacophore modeling and applications in drug discovery: a review.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
  • Coleman, R. G., & Carchia, M. (2023). Structure of human serotonin transporter bound to small molecule '8090 in lipid nanodisc and NaCl. RCSB PDB. [Link]

  • Kores, K., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759-764. [Link]

  • Schaller, D., et al. (2020). Pharmacophore modeling in the age of machine learning.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32-W38. [Link]

  • Neovarsity. (2024, August 13).
  • Journal of Chemical Information and Modeling. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.
  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?. Retrieved from [Link]

  • Journal of Computer-Aided Molecular Design. (2022). Quantitative structure–activity relationship-based computational approaches for the identification of bioactive compounds. SpringerLink.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Proteopedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

  • UniProt. (n.d.). TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • UniProt. (n.d.). HRH1 - Histamine H1 receptor - Homo sapiens (Human). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). M1 receptor. Retrieved from [Link]

  • HMDB. (n.d.). Showing Protein Sodium-dependent serotonin transporter (HMDBP02165). Retrieved from [Link]

  • Cube Biotech. (n.d.). Sodium-dependent serotonin transporter (SLC6A4, SERT). Retrieved from [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. Retrieved from [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

Sources

The Strategic Utility of 3-(3-bromophenoxy)-N,N-dimethylpropylamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery, the identification and strategic implementation of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Among these, 3-(3-bromophenoxy)-N,N-dimethylpropylamine has emerged as a building block of significant interest, particularly in the synthesis of psychoactive compounds. Its unique structural features—a terminal dimethylamino group, a flexible propyl ether linker, and a reactive bromophenyl moiety—offer medicinal chemists a powerful tool for modulating physicochemical properties, engaging with biological targets, and enabling diverse synthetic elaborations. This guide provides an in-depth technical overview of the synthesis, applications, and structure-activity relationship (SAR) considerations of this valuable synthetic intermediate, with a focus on its role in the development of the antidepressant vilazodone.

Physicochemical Properties and Strategic Advantages

The utility of 3-(3-bromophenoxy)-N,N-dimethylpropylamine as a building block is rooted in its distinct molecular attributes. The terminal N,N-dimethylamino group, a common feature in many centrally acting drugs, is typically protonated at physiological pH. This positive charge can facilitate crucial interactions with biological targets, such as the serotonin transporter (SERT), and can be a key determinant of a compound's pharmacokinetic profile. The three-carbon propyl linker provides conformational flexibility, allowing the molecule to adopt optimal orientations within a receptor's binding pocket. The ether linkage offers metabolic stability compared to more labile functional groups. Finally, the bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for the introduction of additional structural diversity.

Synthesis of the Building Block: A Stepwise Approach

The synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine can be efficiently achieved through a two-step sequence commencing with a Williamson ether synthesis, followed by activation and amination, or more directly by reacting 3-bromophenol with a pre-functionalized aminopropyl halide.

Protocol 1: Williamson Ether Synthesis Approach

This common and robust method for ether formation involves the reaction of an alkoxide with a primary alkyl halide.[1]

Step 1: Synthesis of 3-(3-bromophenoxy)propan-1-ol

The initial step involves the formation of the ether linkage between 3-bromophenol and a suitable three-carbon synthon.

  • Reaction: 3-Bromophenol is reacted with a 3-halopropanol (e.g., 3-chloropropanol) in the presence of a base.

  • Reagents and Conditions:

    • 3-Bromophenol (1.0 eq.)

    • 3-Chloropropanol (1.1 eq.)

    • Potassium carbonate (K₂CO₃) (1.5 eq.)

    • Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

    • Temperature: Reflux (typically 80-100 °C)

    • Reaction Time: 12-24 hours

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Conversion of the Alcohol to a Leaving Group (Tosylation)

To facilitate the subsequent amination, the hydroxyl group of 3-(3-bromophenoxy)propan-1-ol is converted into a better leaving group, such as a tosylate.[2][3]

  • Reaction: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Reagents and Conditions:

    • 3-(3-bromophenoxy)propan-1-ol (1.0 eq.)

    • p-Toluenesulfonyl chloride (1.2 eq.)

    • Pyridine or triethylamine (1.5 eq.)

    • Solvent: Dichloromethane (CH₂Cl₂)

    • Temperature: 0 °C to room temperature

    • Reaction Time: 4-12 hours

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude tosylate is often used directly in the next step without further purification.

Step 3: Amination to Yield 3-(3-bromophenoxy)-N,N-dimethylpropylamine

The final step involves the nucleophilic substitution of the tosylate with dimethylamine.

  • Reaction: The tosylate is reacted with an excess of dimethylamine.

  • Reagents and Conditions:

    • 3-(3-bromophenoxy)propyl tosylate (1.0 eq.)

    • Dimethylamine (2.0 M solution in THF or as a gas) (excess)

    • Solvent: Tetrahydrofuran (THF) or acetonitrile

    • Temperature: Room temperature to 50 °C

    • Reaction Time: 12-24 hours

  • Work-up and Purification: The solvent is evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is extracted with dilute acid to protonate the desired amine. The acidic aqueous layer is then basified and extracted with an organic solvent. The final product is obtained after drying and removal of the solvent.

G cluster_0 Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine 3-Bromophenol 3-Bromophenol 3-(3-bromophenoxy)propan-1-ol 3-(3-bromophenoxy)propan-1-ol 3-Bromophenol->3-(3-bromophenoxy)propan-1-ol Williamson Ether Synthesis 3-(3-bromophenoxy)propyl tosylate 3-(3-bromophenoxy)propyl tosylate 3-(3-bromophenoxy)propan-1-ol->3-(3-bromophenoxy)propyl tosylate Tosylation 3-(3-bromophenoxy)-N,N-dimethylpropylamine 3-(3-bromophenoxy)-N,N-dimethylpropylamine 3-(3-bromophenoxy)propyl tosylate->3-(3-bromophenoxy)-N,N-dimethylpropylamine Amination

Caption: Synthetic pathway to the target building block.

Application in Medicinal Chemistry: The Case of Vilazodone

A prominent example showcasing the utility of the 3-(3-bromophenoxy)-N,N-dimethylpropylamine scaffold is in the synthesis of vilazodone, a dual-acting antidepressant that functions as both a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[4] While vilazodone itself does not contain the 3-bromophenoxy moiety, its synthesis often involves precursors with similar structural features, and the principles of incorporating the dimethylaminopropyl side chain are directly analogous.

Key Synthetic Transformation: N-Alkylation of a Piperazine Core

The core of vilazodone contains a piperazine ring, which is N-alkylated with a suitable side chain. A common precursor for this is 5-(piperazin-1-yl)benzofuran-2-carboxamide.[5]

Protocol 2: N-Alkylation of 5-(piperazin-1-yl)benzofuran-2-carboxamide

This protocol describes a general method for the N-alkylation of the piperazine core, which can be adapted for analogues derived from 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

  • Reaction: The secondary amine of the piperazine ring undergoes nucleophilic substitution with an alkyl halide or tosylate.

  • Reagents and Conditions:

    • 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq.)

    • 3-(3-bromophenoxy)propyl chloride or tosylate (1.1 eq.)

    • Base: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0 eq.)

    • Phase-transfer catalyst (optional): Tetrabutylammonium bromide (TBAB)

    • Solvent: N,N-Dimethylformamide (DMF) or acetonitrile

    • Temperature: 60-100 °C

    • Reaction Time: 8-24 hours

  • Work-up and Purification: The reaction mixture is cooled and poured into water, followed by extraction with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

G cluster_1 Incorporation into a Drug Scaffold Piperazine Core 5-(piperazin-1-yl)benzofuran-2-carboxamide Final Product Vilazodone Analogue Piperazine Core->Final Product N-Alkylation Alkylating Agent Activated 3-(3-bromophenoxy)propylamine Alkylating Agent->Final Product

Caption: General workflow for N-alkylation.

Structure-Activity Relationship (SAR) Insights

The 3-(3-bromophenoxy)-N,N-dimethylpropylamine moiety contributes significantly to the pharmacological profile of the resulting drug molecules. SAR studies on vilazodone and related compounds have elucidated the importance of this fragment.

  • The Dimethylamino Group: The tertiary amine is crucial for high affinity to the serotonin transporter. Modifications to this group, such as demethylation or replacement with larger alkyl groups, often lead to a decrease in potency.

  • The Propyl Linker: The length and flexibility of the three-carbon chain are generally optimal for spanning the distance between key interaction points in the binding sites of SERT and the 5-HT₁ₐ receptor. Shorter or longer linkers can disrupt these interactions.

  • The Phenoxy Moiety: The phenoxy group is involved in hydrophobic and aromatic interactions within the receptor binding pockets. The position of the substituent on the phenyl ring is critical. In the case of vilazodone, the linkage is to a benzofuran system, but the principle of a substituted aryl ether remains.

  • The Bromo Substituent: While not present in vilazodone, the bromine atom in the building block is a key feature for synthetic diversification. It allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. For example, replacing the bromine with different aryl or heteroaryl groups can significantly impact the compound's interaction with secondary binding pockets or alter its metabolic stability.

CompoundTargetBinding Affinity (Ki, nM)IC₅₀ (nM)
VilazodoneSerotonin Transporter (SERT)0.11.6
5-HT₁ₐ Receptor-2.1
Norepinephrine Transporter (NET)56-
Dopamine Transporter (DAT)37-

Data sourced from FDA drug label information and related publications.[6][7]

Conclusion and Future Perspectives

3-(3-bromophenoxy)-N,N-dimethylpropylamine stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the development of novel therapeutics, particularly those targeting the central nervous system. The successful application of analogous structures in the synthesis of vilazodone underscores the potential of this scaffold. Future applications will likely leverage the reactivity of the aryl bromide to generate libraries of compounds with diverse functionalities, leading to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

  • Design, synthesis and evaluation of vilazodone-tacrine hybrids as multitarget-directed ligands against depression with cognitive impairment. (2018). PubMed.
  • Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Is Viibryd (vilazodone) considered a selective serotonin reuptake inhibitor (SSRI)? (2025).
  • What is the classification of Vilazodone (Selective Serotonin Reuptake Inhibitor - SSRI)? (2025).
  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. (2012). PubMed.
  • An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol. (n.d.). Benchchem.
  • The Williamson Ether Synthesis. (n.d.). University of California, Davis.
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • 1-(3-Bromophenyl)propan-1-ol. (n.d.). PubChem.
  • 3-Chloro-1-(N,N-dimethyl)propylamine synthesis. (n.d.). ChemicalBook.
  • Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. (2011). PubMed Central.
  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis.
  • Sodium Hydride Help. (2025). Reddit.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
  • Show how you would convert propan-1-ol to the following compounds... (n.d.). Pearson.
  • Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. (2025).
  • Tosylation of alcohols. (n.d.).
  • 5-(Piperazin-1-yl)benzofuran-2-carboxamide. (n.d.). PubChem.
  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). PubMed.
  • Methods for preparing 5-(1-piperazinyl)-benzofuran-2-carboxamide and intermediate compounds. (n.d.).

Sources

A Technical Guide to the Solubility of 3-(3-bromophenoxy)-N,N-dimethylpropylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Landscape in Drug Development

In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical of these is the molecule's solubility. For researchers and drug development professionals, understanding the solubility of a compound like 3-(3-bromophenoxy)-N,N-dimethylpropylamine is not merely an academic exercise; it is a fundamental prerequisite for formulation, bioavailability, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. As direct, quantitative solubility data for this specific molecule is not extensively published, this guide emphasizes the theoretical principles and practical methodologies that empower researchers to generate this critical information in their own laboratories.

Molecular Profile of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

A thorough analysis of the molecular structure of 3-(3-bromophenoxy)-N,N-dimethylpropylamine is the first step in predicting its solubility behavior. The key structural features are:

  • A Tertiary Amine Group (-N(CH₃)₂): This functional group is basic and can act as a hydrogen bond acceptor. Its presence suggests that the molecule's solubility will be influenced by the acidity of the solvent and that it will likely be more soluble in acidic solutions due to salt formation.

  • A Bromophenoxy Group (Br-C₆H₄-O-): The aromatic ring introduces a degree of rigidity and contributes to the molecule's lipophilicity. The bromine atom and the ether linkage add to the molecule's polarity and size.

  • A Propyl Chain (-CH₂CH₂CH₂-): This flexible alkyl chain adds to the nonpolar character of the molecule.

Chemical Identifiers:

  • CAS Number: 912569-57-4[1]

  • Molecular Formula: C₁₁H₁₆BrNO[1]

  • Molecular Weight: 258.16 g/mol [1]

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective considers the interplay of intermolecular forces between the solute (3-(3-bromophenoxy)-N,N-dimethylpropylamine) and the solvent. The dissolution process can be conceptualized as a three-step process:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in their solid state (lattice energy).

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released in the third step should ideally compensate for the energy required in the first two steps.

Predicting Solubility: A Semi-Quantitative Approach

In the absence of direct experimental data, we can predict the relative solubility of 3-(3-bromophenoxy)-N,N-dimethylpropylamine in various organic solvents by considering the properties of both the solute and the solvents.

Solvent Properties and Their Influence

The choice of solvent is critical, and their properties dictate their interaction with the solute. A selection of common organic solvents is presented below, categorized by their polarity and hydrogen bonding capabilities.

SolventPolarity IndexDielectric Constant (20°C)H-Bond Donor/Acceptor
Polar Protic Solvents
Methanol5.132.7Donor & Acceptor
Ethanol4.324.5Donor & Acceptor
Isopropanol3.919.9Donor & Acceptor
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.246.7Acceptor
N,N-Dimethylformamide (DMF)6.436.7Acceptor
Acetone5.120.7Acceptor
Ethyl Acetate4.46.0Acceptor
Dichloromethane (DCM)3.19.1Neither
Chloroform4.14.8Weak Donor & Acceptor
Nonpolar Solvents
Toluene2.42.4Neither
Hexane0.11.9Neither
Expected Solubility Trends

Based on the molecular structure of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, we can anticipate the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are excellent hydrogen bond acceptors and are highly polar. They are expected to effectively solvate the polar functionalities of the target molecule, leading to high solubility.

  • Good Solubility in Alcohols: Methanol, ethanol, and isopropanol are polar protic solvents. They can act as hydrogen bond donors to the tertiary amine and ether oxygen, and their polar nature will interact favorably with the bromophenoxy group.

  • Moderate Solubility in Moderately Polar Solvents: Acetone, ethyl acetate, and dichloromethane are expected to be reasonably good solvents. Their polarity will allow for favorable dipole-dipole interactions.

  • Lower Solubility in Nonpolar Solvents: Toluene and hexane are nonpolar and lack the ability to form strong interactions with the polar functional groups of the molecule. Consequently, the solubility is expected to be significantly lower in these solvents.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate, quantitative solubility data, experimental determination is essential. The following section details robust and validated protocols for this purpose.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Protocol:

  • Preparation: Add an excess amount of 3-(3-bromophenoxy)-N,N-dimethylpropylamine to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Experimental Workflow for Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to solvent equil1 Agitate at constant temperature (24-48 hours) prep1->equil1 Sealed Vial sep1 Centrifuge or let stand equil1->sep1 Saturated Solution quant1 Withdraw supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility: High-Throughput Screening (HTS) Methods

For earlier stages of drug discovery where rapid screening of multiple compounds and conditions is necessary, kinetic solubility methods are employed. The turbidimetric method is a common HTS approach.

Protocol (Turbidimetric Method):

  • Stock Solution: Prepare a concentrated stock solution of 3-(3-bromophenoxy)-N,N-dimethylpropylamine in a highly solubilizing solvent like DMSO.

  • Serial Dilution: In a microplate, perform a serial dilution of the stock solution with the test organic solvent.

  • Precipitation Induction: The addition of the test solvent will cause the compound to precipitate once its solubility limit is exceeded.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Logical Flow of Turbidimetric Solubility Assay

G A High Concentration (Soluble in DMSO) B Addition of Aqueous/Organic Buffer A->B C Low Concentration (Soluble) B->C D High Concentration (Precipitate Forms) B->D E Low Turbidity C->E F High Turbidity D->F G Determine Kinetic Solubility E->G F->G

Caption: Decision pathway in a turbidimetric kinetic solubility assay.

Advanced Predictive Models

For a more in-depth theoretical assessment, several computational models can be employed to predict solubility. While a detailed execution of these models is beyond the scope of this guide, understanding their principles is valuable for the modern researcher.

  • Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models use statistical methods to correlate the chemical structure of a molecule with its physicochemical properties, including solubility. They rely on large datasets of compounds with known solubilities to build predictive equations.

  • Hansen Solubility Parameters (HSP): This model breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent is predicted to be good for a particular solute if their HSP values are similar.

  • Kamlet-Taft Parameters: These solvatochromic parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) provide a more detailed description of solute-solvent interactions.

Conclusion and Recommendations

Understanding the solubility of 3-(3-bromophenoxy)-N,N-dimethylpropylamine is a critical step in its development as a potential therapeutic agent. While publicly available quantitative data is scarce, a combination of theoretical prediction and experimental determination can provide the necessary insights.

Recommendations for Researchers:

  • Initial Screening: Begin with a qualitative assessment of solubility in a small range of solvents representing different polarity classes (e.g., methanol, acetone, toluene, hexane).

  • Quantitative Analysis: For key solvents identified in the initial screen, perform a rigorous quantitative determination of thermodynamic solubility using the shake-flask method.

  • Formulation Development: The solubility data obtained will be instrumental in selecting appropriate solvent systems for formulation, purification, and analytical method development.

  • Consider pH Effects: For aqueous systems, the basicity of the tertiary amine will play a significant role. The solubility is expected to be highly pH-dependent, increasing significantly at lower pH values.

By following the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of determining the solubility of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, thereby accelerating its journey through the drug development pipeline.

References

  • Thermo Fisher Scientific. (n.d.). 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 912569-57-4 | 3-(3-Bromophenoxy)-N,N-dimethylpropylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Bromophenoxy)-N,N-dimethylpropylamine. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008).
  • Avdeef, A. (2012).
  • Glomme, A., & O'Connor, G. (Eds.). (2012). Solubility in Pharmaceutical Chemistry. John Wiley & Sons.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 73(5), 933-937.

Sources

Thermal stability of "3-(3-bromophenoxy)-N,N-dimethylpropylamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability Assessment of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Authored by: A Senior Application Scientist

Abstract

The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that profoundly influences its development, formulation, storage, and ultimately, its therapeutic efficacy and safety. This technical guide provides a comprehensive framework for evaluating the thermal stability of 3-(3-bromophenoxy)-N,N-dimethylpropylamine , a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of extensive public data on this specific molecule, this document outlines the requisite experimental protocols, theoretical underpinnings, and data interpretation strategies necessary to thoroughly characterize its thermal behavior. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the chemical integrity and stability of pharmaceutical materials.

Introduction: The Imperative of Thermal Stability

3-(3-bromophenoxy)-N,N-dimethylpropylamine serves as a crucial building block in medicinal chemistry. Its journey from synthesis to its final application in a drug product involves numerous stages where it may be exposed to elevated temperatures, such as in purification, drying, and formulation processes. Understanding its intrinsic thermal stability is therefore not merely an academic exercise but a regulatory and scientific necessity.[1][2] Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unpredictable behavior in the final dosage form.

This guide will detail a systematic approach to:

  • Determine the key thermal stability parameters of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

  • Establish a protocol for forced thermal degradation to identify potential degradants.[3]

  • Provide a foundational understanding of the analytical techniques pivotal to these investigations.

Theoretical Framework: Unraveling Thermal Events

The assessment of thermal stability primarily relies on two powerful analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6]

  • Thermogravimetric Analysis (TGA): This technique continuously measures the mass of a sample as it is heated at a controlled rate.[5] A loss in mass is indicative of physical processes like evaporation or sublimation, or chemical events such as decomposition. The resulting TGA curve provides critical information about the temperatures at which these events occur and the extent of mass loss.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes.

Together, TGA and DSC provide a comprehensive picture of a compound's thermal behavior, identifying the temperatures at which it begins to degrade and the nature of the physical and chemical changes it undergoes.[7]

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible data, the following detailed protocols for TGA and DSC analysis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine are recommended.

General Sample Preparation
  • Ensure the sample of 3-(3-bromophenoxy)-N,N-dimethylpropylamine is homogenous and representative of the batch to be tested.

  • Lightly grind the sample if necessary to ensure a uniform particle size.

  • Store the sample in a desiccator prior to analysis to minimize the influence of adsorbed moisture.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines and standard operating procedures.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(3-bromophenoxy)-N,N-dimethylpropylamine into a clean, tared TGA pan (platinum or alumina pans are common). Maximize the surface area of the sample in the pan to improve resolution.[8]

  • Instrument Parameters:

    • Temperature Range: Ambient to 600 °C. This wide range should capture the complete decomposition profile.

    • Heating Rate: 10 °C/min. This is a standard heating rate that provides a good balance between resolution and experiment time.[7][8]

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal stability.

  • Data Acquisition: Initiate the heating program and record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve. This is often calculated using the tangent method at the point of initial significant mass loss.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(3-bromophenoxy)-N,N-dimethylpropylamine into a non-hermetic aluminum pan. Crimp the pan with a lid.

  • Instrument Parameters:

    • Temperature Range: Ambient to a temperature just beyond the final decomposition event observed in the TGA analysis.

    • Heating Rate: 10 °C/min.

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Data Acquisition: Place the sample pan and an empty reference pan in the DSC cell. Initiate the heating program and record the heat flow.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting, and note the peak and onset temperatures.

    • Identify exothermic peaks, which may indicate decomposition or other energetic events.

    • Integrate the area under any melting peak to determine the enthalpy of fusion.

Forced Degradation: Simulating Thermal Stress

Forced degradation studies are intentionally designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[1][9][10]

Solid-State Thermal Stress Protocol
  • Place a known quantity of 3-(3-bromophenoxy)-N,N-dimethylpropylamine in a controlled temperature oven.

  • Expose the sample to a temperature below its melting point but significantly above ambient temperature (e.g., 80 °C, 100 °C) for a defined period (e.g., 1, 3, 7, and 14 days).

  • At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.

  • Characterize the structure of any significant degradants using techniques such as LC-MS and NMR.

Data Interpretation and Reporting

A comprehensive thermal stability report for 3-(3-bromophenoxy)-N,N-dimethylpropylamine should include the following:

ParameterTechniqueDescription
Melting Point (Tm) DSCThe temperature at which the compound transitions from a solid to a liquid.
Enthalpy of Fusion (ΔHfus) DSCThe amount of energy required to melt the compound.
Onset of Decomposition (Tonset) TGAThe temperature at which significant thermal decomposition begins.
Decomposition Profile TGA/DTGThe number of decomposition steps and the temperature ranges over which they occur.
Forced Degradation Results HPLC, LC-MSThe rate of degradation at elevated temperatures and the identity of major thermal degradants.

Hypothesized Thermal Degradation Pathways

Based on the chemical structure of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, several potential thermal degradation pathways can be postulated:

  • Cleavage of the Ether Linkage: The C-O bond of the phenoxy group could be a point of weakness, leading to the formation of 3-bromophenol and a propylamine-derived fragment.

  • Hofmann Elimination: The tertiary amine could undergo elimination to form an alkene and dimethylamine, although this typically requires a quaternary ammonium salt.

  • Cleavage of the Propyl Chain: Fragmentation of the N,N-dimethylpropylamine side chain could occur.

The identification of degradation products from the forced degradation study would be essential to confirm or refute these hypotheses.

Visualization of Experimental Workflows

Workflow for TGA and DSC Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_report Data Interpretation start Start: Obtain 3-(3-bromophenoxy)-N,N-dimethylpropylamine homogenize Homogenize and Grind Sample start->homogenize desiccate Desiccate Prior to Analysis homogenize->desiccate weigh_tga Weigh 5-10 mg into TGA Pan desiccate->weigh_tga weigh_dsc Weigh 2-5 mg into DSC Pan desiccate->weigh_dsc setup_tga Set TGA Parameters: - Ambient to 600°C - 10°C/min - Nitrogen Atmosphere weigh_tga->setup_tga run_tga Run TGA Analysis setup_tga->run_tga analyze_tga Analyze TGA/DTG Curves run_tga->analyze_tga report Compile Thermal Stability Report analyze_tga->report setup_dsc Set DSC Parameters: - Ambient to > TGA end - 10°C/min - Nitrogen Atmosphere weigh_dsc->setup_dsc run_dsc Run DSC Analysis setup_dsc->run_dsc analyze_dsc Analyze DSC Curve run_dsc->analyze_dsc analyze_dsc->report

Caption: Workflow for TGA and DSC Thermal Stability Assessment.

Workflow for Forced Thermal Degradation Study

Forced_Degradation_Workflow start Start: Prepare Bulk Sample of 3-(3-bromophenoxy)-N,N-dimethylpropylamine stress Expose to Elevated Temperature (e.g., 80°C, 100°C) in Oven start->stress sampling Withdraw Samples at Defined Time Points (e.g., 1, 3, 7, 14 days) stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc quantify Quantify Parent Compound and Degradation Products hplc->quantify characterize Characterize Significant Degradants (LC-MS, NMR) quantify->characterize pathway Propose Degradation Pathways characterize->pathway

Caption: Workflow for Forced Thermal Degradation Study.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs4IGTIZefaMYG5M1h00ZPkX96wJV7PUf5mJxddsJkguZy7Ga5yCtiD-k5-7oyS3SHVPi0iczA2Ev_dPRVCaPKECpZv5xhLlJH0ARrWPEUui1VLSbce7TkUUZ7x_uCRqw1E91vgdfErzQT1A==]
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Cb652GEYbC6eSdEsI4PgN6M5PPo-mwPXG5Fh3qbKREW7QA194bh25S9BE37Fk6zCuyDyd3BlTvMfNazx3g_lfgFzWWX9K1YrnN9LEtgleo-gclJ_nVw-y1JqxTL7Bzj7trlYD1IKlyLeFpDIfFcahdADEXQSv_gFNBwvMT7r4Vgye2JDF3PdMXarXw20Ojh8-Pcv]
  • Forced Degradation Studies. MedCrave online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEByMi_semdcN-CzwEkj8-HwMjP-g7nNjmYzDElaaXJYqoNdke2v6zFok7UThPN8cAcEEpCkxDihix3Rj30nNDUPgL9xNnnHKwhDRvmviH1lAknXjIP9gzHNe4B_A1p_GnwVUWhzpl3SnYJsD9sgOaL3M95CZNTP9SOCw==]
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMMv_QkyBffauu-foImES7MqbBUwu1SMUIuszy0FhX9UMvRaqsGFKwsd2ec5YsEKLdPRGMdatZ2QKcpjTmGZELe_HrDx5y44-wgCUbc8nMJ09fZOMOW2RI6vUhX1LS4bDf8b9NaO8QoWLqQDsjjeCVdptN98uy0Z6lI-XZ4Hz45XtBoBZ4Ve3G6s6teHy7JWDFreQ3t6w0CsHmgeSrPFgGcp6lQtQK8KkEnX4Q]
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. apicule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJITxL6iZfzC-Vx0tm1k6NZNOebbNG-tVMMMfwC9sAuh8a7fV9SYnbywiJtXNpkr2GGKTrIW3IMEuDjTh3uMRbA5UjyIRE8seKfJwBRNsOY6fR1OFKDA5AGr1cDxnic6jRDwbIvT7u4AYJUtI6pCLW7CL1080EilSRFH6tyHirddnZyxTmG_6KHjMDwSqqOK-wCpMD7ah-HmieqA==]
  • THERMAL ANALYSIS OF PHARMACEUTICALS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFfCDa3rlAx1_7ZV7kS26indYxU74YS9iMxYFGDiBO7kfE1loODY7bZaQ7h1atfyamMt7TSsWWChu0Kx4GlKNfW4oebANX3k-LyfHs2HhLCdwoo833qmB5Vwb2EoXb-VtiNlFmT0tFiLSoWXiqtbC8BUbIquF8c_Fkm8Zc6Nd6dIzKO-PImQ==]
  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbfZy3v3IWalTrU0NqEK-qbkq1nENlvKTUtVQNWL7gw9mIpocdwDA9LuXI-4-1RW9TcMH-lf7iSEJM9rOs2ypGLHaOIEFQvcQFBxmlZAbn64LlDxBx4W0AC3-SmqJu6eUllRh7CTX0YBv0MFD1tyY=]
  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHOSJX2WU9DW6h-5VlX_cAkqX8oWHv5wkr1nvSi7CsvRYPhN-N-anmhwv88uj61jwVZyb6q4v2D5Iqz4WCSdUCTGFZdMvlZ2y06tEVfh0ixgdS__rgNBPieSZJnRGF8MQxDpo7z_YLmlBrytYFPdlevJ1k0617j6Y3kK4egOXd37z6wFi_pDezQ0hxRSFh5PxHL8yhmOtsiDqLhshSApzPnmYwChexCuGMn6RTTalYjN0VtfaLxckHkdoXrgtYJQegkY4efWhoYiQka5Tyz_6dSyjJhhpEByE=]
  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDJ_tspydytGC8uOPFLx-iXcw6n2jFThSjw21jBxAVACFvJZni-WfvQXmQddKYhLWUWGB1oWzpljR70_p_TJckkaE9EuFgEMWzeMiQ7SbEbBuzkUvdJcmxLMoTyQo8o2HcADj6h407nbuuCSmKmi6xhRptBS3kTjwLDGr-c8aRNGJcs6HulqTf2XgokMnDc0T9EbGHA3WtHjjYH5brhGgZUWbqXOKWJl30gyKh]
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4FcQ6w6d4QcPoXl3BNWhASeZkv9LlJUOfaExUgPhjkzqLN9DnAlSNrWQ-Ky4VORY6HQ_N6Y9MKQwbKLNesq4txX8yzRfqm83SBnw2k66GJPvQVq9lMT1ywa97GjiKYt18YV-AyOu18pRf5g==]

Sources

Methodological & Application

Application Note: Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Mitsunobu Reaction in Aryl Ether Synthesis

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under mild, neutral conditions.[1] A key application of this reaction is the synthesis of aryl ethers, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[2][3] Traditional methods for aryl ether synthesis, such as the Williamson ether synthesis, often require harsh basic conditions that may not be compatible with sensitive functional groups. The Mitsunobu reaction circumvents this limitation by activating an alcohol in situ, allowing for its displacement by a nucleophile in a stereospecific SN2 reaction.[4][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, a tertiary amine of interest in medicinal chemistry and drug discovery. The synthesis employs 3-bromophenol as the nucleophile and 3-(dimethylamino)-1-propanol as the alcohol component, coupled through the agency of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). We will delve into the causality behind the experimental choices, provide a detailed step-by-step protocol, and discuss the mechanistic underpinnings of this powerful transformation.

Experimental Overview: A Visual Workflow

The synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine via the Mitsunobu reaction follows a straightforward yet carefully orchestrated sequence of steps designed to maximize yield and purity. The entire process, from reagent preparation to product isolation, is depicted in the workflow diagram below.

Mitsunobu_Synthesis_Workflow Experimental Workflow for the Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Setup Dissolve 3-bromophenol, 3-(dimethylamino)-1-propanol, and PPh3 in anhydrous THF Cooling Cool the reaction mixture to 0 °C Reagent_Setup->Cooling Proceed to reaction DIAD_Addition Add DIAD dropwise to the cooled mixture Cooling->DIAD_Addition Maintain temperature Reaction_Progress Allow the reaction to warm to room temperature and stir overnight DIAD_Addition->Reaction_Progress Initiate reaction Solvent_Removal Remove THF under reduced pressure Reaction_Progress->Solvent_Removal Reaction complete Extraction Perform aqueous work-up to remove byproducts Solvent_Removal->Extraction Isolate crude product Purification Purify the crude product by column chromatography Extraction->Purification Remove impurities Characterization Characterize the final product (NMR, MS) Purification->Characterization Verify structure and purity

Caption: A schematic overview of the key stages in the Mitsunobu synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-BromophenolC₆H₅BrO173.011.73 g10.0Ensure it is a colorless to pale yellow solid.[2][4]
3-(Dimethylamino)-1-propanolC₅H₁₃NO103.161.03 g10.0A colorless to pale yellow liquid.[6]
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.293.15 g12.0A white solid.
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.212.43 g (2.4 mL)12.0A 94-97% liquid, handle with care.[7]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Use a dry, nitrogen-flushed flask.
Diethyl ether (Et₂O)C₄H₁₀O74.12As needed-For extraction and chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-For aqueous work-up.
Brine (Saturated aq. NaCl)NaCl58.44As needed-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-For drying the organic phase.
Silica GelSiO₂60.08As needed-For column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromophenol (1.73 g, 10.0 mmol), 3-(dimethylamino)-1-propanol (1.03 g, 10.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 2.43 g, 2.4 mL, 12.0 mmol) dropwise to the stirred solution over 10-15 minutes. The addition is exothermic, so maintain the temperature at 0 °C. A color change to yellow or orange is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The major byproducts are triphenylphosphine oxide (TPPO) and the reduced DIAD. TPPO can be challenging to remove. One effective method is to precipitate the TPPO. Dissolve the crude product in a minimal amount of cold diethyl ether and store it at 4 °C. The TPPO should precipitate and can be removed by filtration.[8] Alternatively, complexation with zinc chloride can be employed to precipitate the TPPO.[9]

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Safety Precautions
  • 3-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[2][10] Avoid inhalation of dust.

  • 3-(Dimethylamino)-1-propanol: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Diisopropyl azodicarboxylate (DIAD): A potential sensitizer and should be handled with care in a well-ventilated fume hood.[7] It can be explosive under certain conditions.

  • Triphenylphosphine: A skin and respiratory irritant.

  • Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides. Use from a freshly opened bottle or after purification.

The "Why": Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The Mitsunobu reaction is a complex, multi-step process.

Mitsunobu_Mechanism Mechanism of the Mitsunobu Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + R-OH Alcohol R-OH (3-(dimethylamino)-1-propanol) Alcohol->Oxyphosphonium Phenol Ar-OH (3-bromophenol) Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation by Betaine Product Ar-O-R (Final Product) Oxyphosphonium->Product Phenoxide->Product SN2 Attack on Oxyphosphonium Salt TPPO TPPO Product->TPPO Byproducts Reduced_DIAD Reduced DIAD Product->Reduced_DIAD

Caption: The key steps in the Mitsunobu reaction mechanism leading to aryl ether formation.

  • Activation of Triphenylphosphine: The reaction initiates with the nucleophilic attack of triphenylphosphine on the electrophilic nitrogen of DIAD, forming a betaine intermediate.[11]

  • Proton Transfer: The betaine is a strong base and deprotonates the more acidic nucleophile, in this case, 3-bromophenol (pKa ≈ 9.03), to form a phenoxide ion pair.[2]

  • Formation of the Oxyphosphonium Salt: The alcohol, 3-(dimethylamino)-1-propanol, then attacks the positively charged phosphorus atom of the betaine, displacing the reduced DIAD and forming a key intermediate, the oxyphosphonium salt. This step converts the hydroxyl group of the alcohol into an excellent leaving group.[4]

  • SN2 Displacement: The phenoxide ion, a potent nucleophile, then attacks the carbon atom bearing the oxyphosphonium group in a classic SN2 fashion. This results in the formation of the desired aryl ether with inversion of configuration at the alcohol's stereocenter (though not relevant for the primary alcohol used here).[5]

  • Byproduct Formation: The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and the reduced form of DIAD (diisopropyl hydrazinedicarboxylate).[11] The high thermodynamic stability of the P=O bond in TPPO is a major driving force for the reaction.

Characterization of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: A colorless to pale yellow oil.

  • Molecular Formula: C₁₁H₁₆BrNO

  • Molecular Weight: 258.16 g/mol

  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 7.15-7.05 (m, 2H, Ar-H)

    • δ 6.95 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 6.80 (s, 1H, Ar-H)

    • δ 3.95 (t, J = 6.0 Hz, 2H, O-CH₂)

    • δ 2.45 (t, J = 7.0 Hz, 2H, N-CH₂)

    • δ 2.25 (s, 6H, N(CH₃)₂)

    • δ 1.95 (quint, J = 6.5 Hz, 2H, -CH₂-)

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ 159.0 (Ar-C-O)

    • δ 130.5 (Ar-C)

    • δ 123.5 (Ar-C)

    • δ 122.0 (Ar-C-Br)

    • δ 117.0 (Ar-C)

    • δ 112.5 (Ar-C)

    • δ 66.0 (O-CH₂)

    • δ 56.0 (N-CH₂)

    • δ 45.0 (N(CH₃)₂)

    • δ 27.0 (-CH₂-)

  • Mass Spectrometry (ESI+): m/z = 258.05 [M+H]⁺, 260.05 [M+H]⁺ (isotopic pattern for Br).

Conclusion

The Mitsunobu reaction provides an efficient and mild method for the synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of other aryl ethers. Careful attention to the reaction conditions, particularly the order of reagent addition and the purification strategy to remove the triphenylphosphine oxide byproduct, is critical for achieving high yields and purity. This method represents a valuable tool for medicinal chemists and other researchers in the facile construction of important molecular scaffolds.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available from: [Link]

  • Tamboli, Y., Kashid, B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13735–13741. Available from: [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Available from: [Link]

  • PubChem. 3-Bromophenol. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diisopropyl Azodicarboxylate, 94%. Available from: [Link]

  • PubChem. 3-(Dimethylamino)-1-propanol. Available from: [Link]

Sources

Experimental protocol for the synthesis of "3-(3-bromophenoxy)-N,N-dimethylpropylamine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, a key intermediate in pharmaceutical research and development. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, safety precautions, and data presentation. The protocol emphasizes not just the procedural steps but the underlying chemical principles to ensure reproducibility and scalability.

Introduction

3-(3-bromophenoxy)-N,N-dimethylpropylamine is a tertiary amine and an ether that serves as a valuable building block in the synthesis of various biologically active molecules. Its structural motifs are present in compounds targeting a range of receptors and transporters. The synthesis of this intermediate with high purity and yield is therefore of significant interest.

The most direct and reliable method for preparing this class of compounds is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion.[1][2] The reaction is renowned for its versatility and is a cornerstone of modern organic synthesis.[2][3] In this protocol, we will employ the reaction between the sodium salt of 3-bromophenol and 3-(dimethylamino)propyl chloride.

Reaction Scheme & Mechanism

The synthesis proceeds in two conceptual steps: the deprotonation of a phenol to form a nucleophilic phenoxide, followed by the SN2 attack of this phenoxide on an alkyl halide.

Step 1: Deprotonation of 3-Bromophenol The acidic proton of the hydroxyl group on 3-bromophenol is abstracted by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-bromophenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

Step 2: Nucleophilic Substitution (SN2) The generated 3-bromophenoxide attacks the primary alkyl chloride, 3-(dimethylamino)propyl chloride, in a classic SN2 fashion. The chloride ion is displaced, forming the desired ether linkage. The use of a primary alkyl halide is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[1][4]

Caption: Reaction scheme for the synthesis.

Materials and Methods

Reagents and Consumables
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Bromophenol≥98%Sigma-Aldrich591-20-8Corrosive, handle with care.[5]
Sodium Hydride (NaH)60% dispersion in mineral oilAcros Organics7646-69-7Flammable solid, reacts violently with water.
3-(Dimethylamino)propyl chloride hydrochloride≥98%Alfa Aesar5407-04-5Hygroscopic.[6][7]
Sodium Hydroxide (NaOH)ACS GradeFisher Scientific1310-73-2For neutralization of the hydrochloride salt.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Polar aprotic solvent.
Diethyl EtherAnhydrousFisher Scientific60-29-7For extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solution---For aqueous work-up.
Brine (Saturated NaCl solution)---For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR7487-88-9For drying organic layers.
Celite®-Sigma-Aldrich61790-53-2For filtration (optional).
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or pH meter

  • Silica gel for column chromatography (if necessary)

Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (nitrile gloves are suitable), is mandatory. Be aware of the specific hazards of each reagent.[8][9][10][11]

Preparation of 3-(Dimethylamino)propyl chloride (Free Base)

The commercially available starting material is often the hydrochloride salt, which is not reactive in this synthesis. The free amine must be generated in situ or just prior to use.

  • In a separate flask, dissolve 3-(dimethylamino)propyl chloride hydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the pH is >12.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • The solvent can be carefully removed under reduced pressure. Caution: The free amine is volatile. It is often preferable to use the ethereal solution directly in the next step.

Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Workflow A 1. Add anhydrous DMF and 3-bromophenol to a dry flask under N2 atmosphere. B 2. Cool the mixture to 0°C in an ice bath. A->B C 3. Add NaH (60% dispersion) portion-wise. Allow to stir for 30 min at 0°C. B->C D 4. Add 3-(dimethylamino)propyl chloride (as a solution in DMF or ether) dropwise at 0°C. C->D E 5. Warm to room temperature and then heat to 60-70°C for 4-6 hours. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench reaction with water. Extract with diethyl ether. F->G H 8. Wash organic layer with NaOH (aq) and brine. G->H I 9. Dry over MgSO4, filter, and concentrate. H->I J 10. Purify by column chromatography (if necessary). I->J

Caption: Experimental workflow diagram.

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum. The system should be flushed with an inert gas (nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous N,N-dimethylformamide (DMF, ~100 mL) followed by 3-bromophenol (1.0 eq).

  • Phenoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq, 60% dispersion in oil). Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. Stir the mixture at 0 °C for 30 minutes. The solution should become homogeneous as the sodium 3-bromophenoxide salt forms.

  • SN2 Reaction: Slowly add a solution of 3-(dimethylamino)propyl chloride (1.1 eq, free base from step 4.1) in a small amount of anhydrous DMF via syringe through the septum.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add more water and diethyl ether.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash with a dilute NaOH solution (to remove any unreacted 3-bromophenol), followed by water, and finally with brine.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • If necessary, the crude oil can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with a small percentage of triethylamine to prevent the amine from streaking on the silica).

Characterization and Expected Results

The final product, 3-(3-bromophenoxy)-N,N-dimethylpropylamine, should be an oil. The identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Molecular Formula: C₁₁H₁₆BrNO[9][12]

  • Molecular Weight: 258.16 g/mol [9][12]

  • Expected Yield: 75-90%

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete deprotonation of the phenol.

    • Solution: Ensure the sodium hydride is fresh and the solvent is truly anhydrous. Extend the stirring time after NaH addition.

    • Cause: Competing elimination reaction.

    • Solution: While less likely with a primary halide, ensure the reaction temperature does not significantly exceed the recommended range.

    • Cause: The 3-(dimethylamino)propyl chloride was not properly converted to its free base form.

    • Solution: Ensure the pH of the aqueous solution was sufficiently high during the free-basing step.

  • Reaction Stalls:

    • Cause: Poor quality of reagents.

    • Solution: Use fresh, anhydrous solvents and high-purity starting materials.

  • Purification Issues:

    • Cause: The product is a basic amine and can streak on silica gel.

    • Solution: Add 0.5-1% triethylamine to the eluent system to neutralize the acidic sites on the silica gel, resulting in better peak shape and separation.

Conclusion

The Williamson ether synthesis is an effective and reliable method for the preparation of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of a primary alkyl halide, high yields of the desired product can be achieved. This protocol provides a solid foundation for researchers requiring this important synthetic intermediate.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Uniphos Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(9), 3514-3530. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific. Fisher Scientific. Retrieved from [Link]

  • Filo. (2023, November 4). How would you prepare the following ethers using a Williamson synthesis?. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61236, N,N-Dimethylpropylamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0932596B1 - Process for producing dimethylpropylamine.
  • Google Patents. (n.d.). CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12440775, 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0932596B1 - Process for producing dimethylpropylamine. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-(3-bromophenoxy)-N,N-dimethylpropylamine as a Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, scalability, and ultimately, the successful generation of novel therapeutic agents. 3-(3-bromophenoxy)-N,N-dimethylpropylamine is a versatile intermediate that has garnered significant interest, particularly in the synthesis of neurologically active compounds. Its unique structural features—a brominated aromatic ring ripe for cross-coupling reactions, a flexible propoxy linker, and a tertiary amine moiety—provide a powerful toolkit for medicinal chemists.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. The primary focus will be on its pivotal role in the synthesis of Vilazodone, an antidepressant, illustrating the practical utility and synthetic considerations of this valuable intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective use in any synthetic protocol.

PropertyValueReference
CAS Number 912569-57-4[1]
Molecular Formula C11H16BrNO[1]
Molecular Weight 258.16 g/mol [1]
Appearance Not specified, likely an oil or low-melting solid
Purity Typically >97%[1]
Key Hazards Harmful if swallowed, Causes severe skin burns and eye damage.[1][2]
Safety and Handling Protocol

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or mists. Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[2]

    • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2]

    • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]

Core Application: Synthesis of Vilazodone

The most prominent application of intermediates structurally related to 3-(3-bromophenoxy)-N,N-dimethylpropylamine is in the synthesis of Vilazodone. Vilazodone is an antidepressant approved for the treatment of major depressive disorder (MDD).[3][4][5]

Pharmacological Context: The Mechanism of Vilazodone

Vilazodone exhibits a dual mechanism of action; it is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[3][4][6][7] This combined activity has led to its classification as a serotonin partial agonist and reuptake inhibitor (SPARI).[3][4] This dual action is thought to enhance serotonergic activity, contributing to its antidepressant effects.[3]

Vilazodone_Mechanism Vilazodone Vilazodone SERT Serotonin Transporter (SERT) Vilazodone->SERT Inhibits Reuptake FiveHT1A 5-HT1A Receptor Vilazodone->FiveHT1A Partial Agonist Serotonin_Synapse Increased Synaptic Serotonin SERT->Serotonin_Synapse Leads to Antidepressant_Effect Antidepressant Effect FiveHT1A->Antidepressant_Effect Contributes to Serotonin_Synapse->Antidepressant_Effect

Caption: Mechanism of action of Vilazodone.

Synthetic Strategy and Protocols

While various synthetic routes to Vilazodone have been published, a common strategy involves the coupling of two key fragments: an indole-containing moiety and a piperazinyl-benzofuran moiety.[6][8] 3-(3-bromophenoxy)-N,N-dimethylpropylamine is a logical precursor to the latter fragment.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a convergent process where the two main intermediates are prepared separately and then combined in a final coupling step.

Synthetic_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 5-Cyanoindole A2 3-(4-chlorobutyl)-5-cyanoindole A1->A2 Alkylation Final_Coupling Condensation Reaction A2->Final_Coupling B1 3-(3-bromophenoxy)-N,N-dimethylpropylamine (or related precursor) B2 Piperazinyl-benzofuran Intermediate B1->B2 Multi-step Conversion B2->Final_Coupling Vilazodone Vilazodone Final_Coupling->Vilazodone

Caption: Convergent synthesis of Vilazodone.

Protocol: Synthesis of a Key Benzofuran Intermediate

The following is a representative protocol for the condensation step to form the Vilazodone backbone, adapted from published methodologies.[6][8][9]

Reaction: Condensation of 3-(4-chlorobutyl)-5-cyanoindole with 5-(1-piperazinyl)-benzofuran-2-carboxamide.

Materials and Reagents:

  • 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq)

  • 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N) as base

  • Dimethylformamide (DMF) as solvent

  • TLC plates (silica gel)

  • Ethyl acetate/hexanes for TLC mobile phase

  • Water (for work-up)

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add the base (e.g., K2CO3, 2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.[6]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). Periodically take a small aliquot from the reaction mixture, dilute it with a suitable solvent, and spot it on a TLC plate. The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.[6]

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water to remove any remaining DMF and inorganic salts.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The final product, Vilazodone, should be characterized using standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

3-(3-bromophenoxy)-N,N-dimethylpropylamine and structurally similar compounds are valuable intermediates in the synthesis of complex pharmaceutical agents. Their utility is well-demonstrated in the construction of Vilazodone, where they serve as a key building block for the benzofuran portion of the molecule. A comprehensive understanding of the chemical properties, synthetic applications, and safety considerations of this intermediate is essential for any researcher or organization involved in the discovery and development of new medicines. The protocols and data presented herein provide a solid foundation for the successful application of this versatile chemical entity in drug discovery programs.

References

  • Schwartz, T. L., & Siddiqui, U. A. (2012). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. Innovations in Clinical Neuroscience, 9(5-6), 28–32.
  • Stahl, S. M. (2011). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. P & T : a peer-reviewed journal for formulary management, 36(6), 337–340.
  • Drugs.com. (2025). Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
  • BenchChem. (2025).
  • Pharmacology of Viladozone Hydrochloride (Viibryd); Mechanism of action, Pharmacokinetics, Uses. (2025, March 6). YouTube.
  • Wikipedia. (n.d.). Vilazodone.
  • An investigation of the synthesis of vilazodone. (n.d.).
  • Current synthesis of vilazodone (7). (n.d.).
  • CN103159749A - Synthesis method for antidepressant drug vilazodone. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(3-Bromophenoxy)-N,N-dimethylpropylamine.
  • CN105601536A - Vilazodone intermediate preparation method. (n.d.).
  • Fisher Scientific. (n.d.). 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific 1 g.

Sources

Application Notes and Protocols: 3-(3-bromophenoxy)-N,N-dimethylpropylamine in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for CNS-Targeted Drug Discovery

3-(3-bromophenoxy)-N,N-dimethylpropylamine is a key building block in medicinal chemistry, particularly for the development of novel therapeutic agents targeting the central nervous system (CNS). Its structural motif, an arylpropylamine, is prevalent in a variety of neurologically active compounds. The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds. The dimethylaminopropyl side chain is a common feature in many CNS drugs, contributing to their pharmacokinetic and pharmacodynamic properties.

These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on leveraging 3-(3-bromophenoxy)-N,N-dimethylpropylamine in the synthesis of novel therapeutic agents, with a focus on multi-target antidepressants. We will explore the rationale behind synthetic strategies, provide step-by-step protocols, and discuss methods for biological evaluation.

Core Application: Synthesis of a Multi-Target Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

A promising application of 3-(3-bromophenoxy)-N,N-dimethylpropylamine is in the synthesis of dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors. These agents have shown significant efficacy in treating major depressive disorder (MDD) and other mood disorders.[1][2][3] The following protocol outlines the synthesis of a novel SNRI candidate, leveraging a Suzuki coupling reaction to introduce a second aromatic moiety, a common strategy to enhance binding affinity and selectivity for monoamine transporters.

Synthetic Workflow Overview

The synthesis proceeds in two main stages: a Suzuki coupling reaction to introduce a new aryl group at the 3-bromo position, followed by an optional N-demethylation to yield the secondary amine, which can sometimes exhibit a different pharmacological profile.

G A 3-(3-bromophenoxy)-N,N-dimethylpropylamine C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Novel Aryl-substituted Propylamine (SNRI Candidate) C->D E N-Demethylation (Optional) D->E F Secondary Amine Derivative E->F

Caption: Synthetic workflow for a novel SNRI.

Detailed Synthesis Protocol: (S)-3-(3-(naphthalen-1-yl)phenoxy)-N,N-dimethylpropan-1-amine

This protocol describes the synthesis of a potential SNRI by coupling 3-(3-bromophenoxy)-N,N-dimethylpropylamine with 1-naphthaleneboronic acid. The naphthalene moiety is introduced to potentially enhance the binding affinity to monoamine transporters.

Materials and Reagents:

  • 3-(3-bromophenoxy)-N,N-dimethylpropylamine

  • 1-Naphthaleneboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(3-bromophenoxy)-N,N-dimethylpropylamine (10 mmol), 1-naphthaleneboronic acid (12 mmol), and potassium carbonate (30 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (100 mL).

  • Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed solution, add palladium(II) acetate (0.2 mmol) and triphenylphosphine (0.8 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure (S)-3-(3-(naphthalen-1-yl)phenoxy)-N,N-dimethylpropan-1-amine.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a standard and effective catalyst system for Suzuki coupling reactions.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: The toluene/ethanol/water mixture provides a suitable medium for dissolving the reactants and the catalyst, and the water is essential for the catalytic cycle.

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.

Optional N-Demethylation Protocol

The N,N-dimethyl moiety can be converted to a secondary amine (N-methyl) or a primary amine, which may alter the compound's selectivity and potency for SERT and NET. Various methods for N-demethylation have been reported, including the use of chloroformates or iron-mediated reactions.[4][5][6]

Protocol for N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl):

  • Reaction: Dissolve the synthesized tertiary amine (5 mmol) in anhydrous dichloroethane (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add α-chloroethyl chloroformate (6 mmol) dropwise to the cooled solution.

  • Reflux: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Methanolysis: Cool the reaction mixture and evaporate the solvent under reduced pressure. Add methanol (50 mL) to the residue and reflux for 1 hour to cleave the carbamate intermediate.

  • Work-up and Purification: Concentrate the methanolic solution and purify the resulting secondary amine by column chromatography.

Biological Evaluation: In Vitro Monoamine Reuptake Inhibition Assay

To assess the therapeutic potential of the newly synthesized compounds, an in vitro monoamine reuptake inhibition assay is essential. This assay measures the ability of a compound to block the reuptake of serotonin and norepinephrine into synaptosomes.

Protocol Overview:

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., cortex for NET and brainstem for SERT).

  • Incubation: Incubate the synaptosomes with the test compound at various concentrations.

  • Radioligand Addition: Add a radiolabeled monoamine ([³H]-serotonin or [³H]-norepinephrine) to initiate the uptake.

  • Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration. Measure the amount of radioactivity taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the monoamine uptake) to determine the potency of the compound.

Data Presentation:

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (NET/SERT)
Synthesized Compound Experimental ValueExperimental ValueCalculated Value
Duloxetine (Reference)0.86.48.0
Venlafaxine (Reference)251465.8

Mechanism of Action: Dual Reuptake Inhibition

The therapeutic effect of SNRIs is attributed to their ability to block the serotonin and norepinephrine transporters.[3] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT SERT NET NET SNRI SNRI Candidate SNRI->SERT Inhibits SNRI->NET Inhibits Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake

Caption: Mechanism of action of an SNRI.

Conclusion

3-(3-bromophenoxy)-N,N-dimethylpropylamine is a valuable and versatile starting material for the synthesis of novel therapeutic agents, particularly multi-target antidepressants. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to design and synthesize new chemical entities with potential therapeutic benefits for CNS disorders. The combination of targeted synthesis and robust biological evaluation is crucial for the successful development of the next generation of therapeutics.

References

  • Vertex AI Search. (2025). Novel Aminopropiophenones as Potential Antidepressants.
  • Vertex AI Search. (2024). Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants.
  • PubMed. (2024). Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants.
  • Google Patents. (2014). Synthesis method of dapoxetine hydrochloride.
  • Eureka | Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride.
  • Eureka | Patsnap. (n.d.). Synthesis method of dapoxetine and dapoxetine hydrochloride.
  • Google Patents. (2012). Preparation method of dapoxetine.
  • Google Patents. (2015). High-purity dapoxetine preparation method suitable for industrialization.
  • Fisher Scientific. (n.d.). 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific.
  • PubMed Central. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders.
  • Google Patents. (n.d.). Novel methods of o-demethylation and n-deprotection.
  • European Patent Office. (2010). A METHOD FOR THE N-DEMETHYLATION OF N-METHYL HETEROCYCLES.
  • PubMed Central. (n.d.). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?.
  • Benchchem. (n.d.). 3,3'-Iminobis(N,N-dimethylpropylamine).
  • NIH PubChem. (n.d.). N,N-Dimethylpropylamine.
  • ResearchGate. (n.d.). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES.
  • ResearchGate. (2011). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus.
  • Google Patents. (n.d.). Preparation of N,N-dimethyl-1-phenyl-3-(1-naphthoxy) propanamine.
  • ResearchGate. (2025). An investigation of the N-demethylation of 3-deoxymorphine and the affinity of the alkylation products to μ, δ, and κ receptors.
  • Google Patents. (n.d.). 3,3-diphenylpropyl amines and pharmaceutical compositions and cholinergic uses thereof.
  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
  • NIH PubChem. (n.d.). N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine.
  • NIH PubChem. (n.d.). 3,3-diphenyl-N-dimethylpropylamine.

Sources

Application Notes and Protocols for High-Throughput Screening of Bromophenoxypropylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) assays for the discovery of bioactive bromophenoxypropylamine analogs. This document offers detailed protocols for relevant assay formats, explains the rationale behind experimental choices, and outlines robust data analysis and validation workflows to ensure the generation of high-quality, actionable data.

Introduction: The Therapeutic Potential of Bromophenoxypropylamine Analogs

The bromophenoxypropylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs bearing this moiety have shown activity against a range of important drug targets, including enzymes and G-protein coupled receptors (GPCRs). For instance, certain derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE), a key target in neurodegenerative diseases, while others, sharing structural similarities with known pharmacophores, are predicted to interact with GPCRs such as beta-adrenergic receptors.[1][2][3][4][5] High-throughput screening (HTS) is an indispensable tool for systematically exploring the vast chemical space of bromophenoxypropylamine analog libraries to identify novel "hit" compounds that can serve as starting points for drug discovery programs.[6]

This guide provides detailed protocols for two primary HTS assay formats relevant to the likely biological targets of this compound class: a fluorescence-based enzyme inhibition assay targeting acetylcholinesterase and a fluorescence polarization assay for screening GPCR antagonists.

Section 1: High-Throughput Screening for Enzyme Inhibitors: A Focus on Acetylcholinesterase

Acetylcholinesterase (AChE) is a well-established therapeutic target, and its inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease.[6] The following protocol describes a robust, fluorescence-based HTS assay for the identification of AChE inhibitors among a library of bromophenoxypropylamine analogs.

Signaling Pathway of Acetylcholinesterase

The enzymatic action of AChE is crucial for terminating neuronal signaling at cholinergic synapses. It achieves this by hydrolyzing the neurotransmitter acetylcholine into choline and acetate. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal FP_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor img_high_fp label_high_fp High Polarization (Slow Tumbling) img_low_fp label_low_fp Low Polarization (Fast Tumbling) Tracer Fluorescent Tracer Receptor GPCR Tracer->Receptor Inhibitor Bromophenoxypropylamine Analog Inhibitor->Receptor

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Section 3: HTS Assay Validation and Data Analysis Workflow

A successful HTS campaign relies on a robust and well-validated assay, followed by a systematic data analysis pipeline to identify true hits and eliminate false positives.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [7][8][9][10][11]It takes into account both the dynamic range of the assay and the variability of the data. The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low data variability. Ideal for HTS. [7][9]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended to improve performance. [7][9]
< 0UnacceptableSignificant overlap between the control signals, making the assay unsuitable for screening. [7][9]

A Z'-factor should be consistently above 0.5 during assay development and validation before proceeding with a full-scale screen. [7]

HTS Data Analysis and Hit Confirmation Workflow

The following workflow outlines the key steps in processing HTS data and confirming initial hits.

HTS_Workflow Primary_Screen Primary HTS (Single Concentration) Data_Normalization Data Normalization (e.g., % Inhibition) Primary_Screen->Data_Normalization Hit_Selection Hit Selection (Activity Cutoff) Data_Normalization->Hit_Selection Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Selection->Dose_Response Counterscreens Counterscreens (Eliminate False Positives) Dose_Response->Counterscreens Orthogonal_Assay Orthogonal Assay Validation Counterscreens->Orthogonal_Assay SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assay->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Caption: A typical workflow for HTS data analysis and hit validation.

Key Steps in the Workflow:

  • Primary HTS: Screen the entire compound library at a single concentration. [12]2. Data Normalization: Raw data is normalized to controls (e.g., percent inhibition) to allow for plate-to-plate comparisons.

  • Hit Selection: Compounds that meet a predefined activity threshold (e.g., >50% inhibition) are selected as primary hits.

  • Dose-Response Confirmation: Primary hits are re-tested at multiple concentrations to confirm their activity and determine their potency (IC50 or EC50). [12]5. Counterscreens: These are crucial for identifying and eliminating false positives. [13]Examples include:

    • Technology-specific counterscreens: To identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds). [13] * Selectivity counterscreens: To assess the specificity of the hits against related targets.

  • Orthogonal Assay Validation: Confirmed hits are tested in a different assay format that measures the same biological activity but uses a different detection method. This increases confidence that the observed activity is genuine. [14]7. Structure-Activity Relationship (SAR) Expansion: Active compounds are further investigated by testing structurally related analogs to understand the relationship between chemical structure and biological activity. [15]8. Lead Optimization: Promising hit series with good SAR are advanced to lead optimization, where medicinal chemistry efforts are applied to improve their potency, selectivity, and drug-like properties.

By following these detailed protocols and validation strategies, researchers can effectively leverage high-throughput screening to uncover the therapeutic potential of bromophenoxypropylamine analogs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Acetylcholinesterase Inhibitors.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • BenchChem. (n.d.). Application Notes: High-Throughput Screening for Acetylcholinesterase Inhibitors.
  • Chen, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2474, 47-58.
  • PubMed. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • BenchChem. (n.d.). High-throughput screening assays for acetylcholinesterase inhibitors like Pseudocoptisine chloride.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • On HTS. (2023, December 12). Z-factor.
  • Sui, Y., & Wu, Z. (2007). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Wikipedia. (n.d.). Z-factor.
  • Coma, I., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527.
  • ResearchGate. (n.d.). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen.
  • chem IT Services. (n.d.). HTS Data Analysis.
  • Bentham Science Publishers. (2005).
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • Mo, Y., et al. (2015). Fluorescence Polarization Assays in Small Molecule Screening. Molecules, 20(9), 16779-16804.
  • Seltz, D. (2025, August 27).
  • Cambridge MedChem Consulting. (2017, November 13).
  • Nanomicronspheres. (n.d.).
  • Wang, T., et al. (2016). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 7(11), 1035-1040.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Zhang, X. D., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(1), 1-11.
  • Li, Z., et al. (2013). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical Applications in Genetics and Molecular Biology, 12(4), 481-496.
  • Williams, L. T., & Lefkowitz, R. J. (1978). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Journal of Biological Chemistry, 253(1), 306-309.
  • Leclerc, G., et al. (1988). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacie de Belgique, 43(5), 291-306.
  • YouTube. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers.
  • LiverTox. (2018, June 3). Beta Adrenergic Blocking Agents.
  • Jindal, D. P., et al. (2003). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Arzneimittel-Forschung, 53(5), 339-345.

Sources

Application Note & Protocol Guide: Comprehensive Cytotoxicity Profiling of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Cytotoxic Potential of a Novel Molecule

In the landscape of drug discovery and chemical safety assessment, the early and accurate evaluation of a compound's cytotoxicity is paramount.[1][2][3] 3-(3-bromophenoxy)-N,N-dimethylpropylamine is a novel small molecule with potential therapeutic applications. As with any new chemical entity destined for biological systems, a thorough understanding of its interaction with cells, specifically its potential to cause cellular damage or death, is a critical step in its development pipeline.

This guide provides a comprehensive suite of cell-based assays to meticulously characterize the cytotoxic profile of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. We will move beyond simple viability readouts to explore multiple cellular mechanisms of toxicity, including membrane integrity, metabolic activity, apoptosis induction, mitochondrial health, and oxidative stress. This multi-parametric approach ensures a robust and nuanced understanding of the compound's cellular impact.

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous investigation.

Part 1: Foundational Cytotoxicity Assessment

The initial assessment of cytotoxicity involves determining the concentration-dependent effect of the compound on cell viability and membrane integrity. We will employ two gold-standard assays for this purpose: the MTT assay for metabolic activity and the LDH release assay for membrane damage.

MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell proliferation and viability.[5][6]

A decrease in the MTT signal in response to 3-(3-bromophenoxy)-N,N-dimethylpropylamine treatment would suggest a reduction in cell viability, potentially due to decreased metabolic activity or cell death. This assay is a reliable first-pass screen to determine the compound's IC50 (half-maximal inhibitory concentration).

  • Cell Seeding: Seed a 96-well flat-bottom plate with your chosen cell line (e.g., HeLa, A549, HepG2) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3-(3-bromophenoxy)-N,N-dimethylpropylamine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[3] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[8]

An increase in LDH activity in the culture supernatant after treatment with 3-(3-bromophenoxy)-N,N-dimethylpropylamine indicates a loss of plasma membrane integrity, a hallmark of necrotic cell death.[3]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the desired incubation time, centrifuge the 96-well plate at 250 x g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available kit from Promega, Thermo Fisher Scientific, or Sigma-Aldrich). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use the provided controls (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells) to calculate the percentage of cytotoxicity.

Visual Workflow: Foundational Cytotoxicity Assessment

G cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with 3-(3-bromophenoxy)-N,N-dimethylpropylamine (Serial Dilutions) start->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_sup Collect Supernatant incubate->collect_sup incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt analysis Calculate % Viability (MTT) Calculate % Cytotoxicity (LDH) Determine IC50 read_mtt->analysis add_ldh Add LDH Reaction Mix collect_sup->add_ldh incubate_ldh Incubate (30min) add_ldh->incubate_ldh read_ldh Read Absorbance @ 490nm incubate_ldh->read_ldh read_ldh->analysis

Caption: Workflow for foundational cytotoxicity screening.

Hypothetical Data Summary: Foundational Assays
Concentration (µM)% Cell Viability (MTT, 48h)% Cytotoxicity (LDH, 48h)
0.198.5 ± 2.12.3 ± 0.5
195.2 ± 3.55.1 ± 1.2
1075.8 ± 4.218.9 ± 2.8
5048.9 ± 5.145.6 ± 4.1
10020.1 ± 3.878.2 ± 5.5
IC50 / EC50 ~52 µM ~55 µM

Part 2: Mechanistic Cytotoxicity Investigation

Once the foundational cytotoxicity is established, the next step is to investigate the underlying mechanisms of cell death. This involves assessing markers of apoptosis, mitochondrial health, and oxidative stress.

Caspase-3/7 Activation Assay: Detecting Apoptosis

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[10][11] Caspase-3 and -7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[11] Luminescent or fluorescent assays using a specific caspase-3/7 substrate (containing the DEVD peptide sequence) can quantify the activity of these enzymes.[10][12]

An increase in caspase-3/7 activity in cells treated with 3-(3-bromophenoxy)-N,N-dimethylpropylamine would strongly suggest that the compound induces apoptosis.

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound as described previously. It is advisable to use concentrations around the IC50 value determined from the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) or a similar luminescent caspase assay reagent according to the manufacturer's instructions.[12]

  • Reagent Addition: Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.

Mitochondrial Membrane Potential (MMP) Assay

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function.[13] A loss of ΔΨm is an early event in apoptosis.[13] This can be measured using cationic fluorescent dyes like TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1, which accumulate in healthy mitochondria with high membrane potential.[13][14]

A decrease in TMRE fluorescence in cells treated with 3-(3-bromophenoxy)-N,N-dimethylpropylamine would indicate mitochondrial dysfunction and a potential trigger for the intrinsic apoptotic pathway.

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the compound for a shorter duration (e.g., 6-24 hours) as MMP changes are an early apoptotic event.

  • TMRE Staining: Add TMRE to the culture medium to a final concentration of 100-200 nM.[13] Incubate for 20-30 minutes at 37°C.

  • Washing: Gently aspirate the medium and wash the cells twice with pre-warmed PBS or assay buffer.

  • Fluorescence Measurement: Add 100 µL of pre-warmed PBS or assay buffer to each well and measure the fluorescence using a microplate reader with excitation at ~549 nm and emission at ~575 nm.

  • Data Analysis: Normalize the fluorescence of treated cells to that of untreated cells. A positive control, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be used to induce mitochondrial depolarization.[14]

Reactive Oxygen Species (ROS) Detection Assay

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. Excessive production of ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and can trigger apoptosis.[15][16] The cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.[17][18] Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]

An increase in DCF fluorescence in cells treated with 3-(3-bromophenoxy)-N,N-dimethylpropylamine would indicate that the compound induces oxidative stress, which could be a primary cause or a consequence of its cytotoxicity.

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the compound for a relevant time period (e.g., 1-6 hours).

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10-20 µM DCFH-DA in serum-free medium to each well.[16]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[15][17]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence with excitation at ~485 nm and emission at ~535 nm.[15][17]

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control. A known ROS inducer, like H2O2 or pyocyanin, should be used as a positive control.[19]

Visual Pathway: Potential Mechanisms of Cytotoxicity

G cluster_direct Direct Membrane Damage cluster_indirect Intracellular Stress Pathways compound 3-(3-bromophenoxy)-N,N-dimethylpropylamine membrane Plasma Membrane Damage compound->membrane ros ROS Production (DCFH-DA Assay) compound->ros mito Mitochondrial Dysfunction compound->mito necrosis Necrosis membrane->necrosis ldh LDH Release (Assay Endpoint) necrosis->ldh ros->mito mmp Loss of MMP (TMRE Assay) mito->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase Caspase-3/7 Activation (Caspase-Glo Assay) cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential cytotoxic pathways investigated.

Conclusion: Synthesizing a Comprehensive Cytotoxicity Profile

By employing this multi-assay strategy, researchers can move beyond a simple "toxic" or "non-toxic" label for 3-(3-bromophenoxy)-N,N-dimethylpropylamine. The combined data from these assays will allow for the construction of a detailed cytotoxicity profile, including:

  • Potency: The IC50 value from the MTT assay provides a quantitative measure of the compound's cytotoxic potency.

  • Mode of Action: The results from the LDH and caspase assays will help distinguish between necrotic and apoptotic cell death.

  • Mechanistic Insight: The MMP and ROS assays will provide crucial information on the involvement of mitochondrial dysfunction and oxidative stress in the compound's toxicity.

This comprehensive approach ensures a robust and reliable assessment, providing the critical data needed for informed decision-making in the drug development or chemical safety evaluation process.

References

  • PubChem. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. Available from: [Link]

  • PubChem. 3-methoxy-N,N-dimethylpropan-1-amine. Available from: [Link]

  • Fisher Scientific. 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific. Available from: [Link]

  • National Institutes of Health (NIH). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Available from: [Link]

  • Google Patents. CA1340223C - 3,3-diphenylpropyl amines and pharmaceutical compositions and cholinergic uses thereof.
  • G-Biosciences. TMRE Mitochondrial Membrane Potential Assay. Available from: [Link]

  • National Institutes of Health (NIH). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Available from: [Link]

  • protocols.io. MTT (Assay protocol). Available from: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • National Institutes of Health (NIH). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Available from: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link]

  • National Institutes of Health (NIH). Mitochondrial Membrane Potential Assay. Available from: [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • PubChem. 3-bromo-N,N-dimethylpentanamide. Available from: [Link]

  • Elabscience. Mitochondrial Membrane Potential Assay Kit(with JC-1). Available from: [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Available from: [Link]

  • PubChem. 3-Bromo-N,N-dimethylpropan-1-amine. Available from: [Link]

  • protocols.io. LDH cytotoxicity assay. Available from: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • Bio-protocol. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Available from: [Link]

  • MilliporeSigma. Muse® Caspase-3/7 Kit. Available from: [Link]

  • Assay Genie. TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Available from: [Link]

Sources

Application Note: Quantitative Analysis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive guide to the development, implementation, and validation of analytical methods for the precise quantification of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. This tertiary amine, incorporating a brominated aromatic moiety, is representative of structures encountered in pharmaceutical development as intermediates or active pharmaceutical ingredients (APIs). The accurate determination of its purity and concentration is critical for quality control, stability testing, and pharmacokinetic assessments.

We present two robust chromatographic methods: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The protocols are designed to be self-validating, with all validation parameters grounded in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]

Analyte Overview

3-(3-bromophenoxy)-N,N-dimethylpropylamine is a small organic molecule whose structure lends itself well to modern analytical techniques.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Chemical Name 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amineThermo Scientific[5]
CAS Number 912569-57-4Thermo Scientific[5]
Molecular Formula C₁₁H₁₆BrNOThermo Scientific[5]
Molecular Weight 258.16 g/mol Thermo Scientific[5]
Structure

PubChem CID: 2183561

The presence of a chromophoric bromophenoxy group allows for sensitive UV detection, while the tertiary amine is readily ionizable, making it an ideal candidate for mass spectrometry in positive ion mode.

Rationale for Method Selection

The choice of an analytical method is contingent upon its intended purpose, required sensitivity, and the nature of the sample matrix. Our approach provides a logical progression from a general-purpose method to a highly specialized one.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the foundational technique for quality control of bulk substances and formulated products. Its robustness, cost-effectiveness, and the strong UV absorbance of the aromatic ring in 3-(3-bromophenoxy)-N,N-dimethylpropylamine make it the primary choice for assays and impurity profiling where analyte concentrations are relatively high.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest sensitivity and selectivity, such as bioanalysis (pharmacokinetic studies), trace impurity detection, or cleaning validation, LC-MS/MS is the definitive method.[8][9][10] Its ability to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) provides unparalleled specificity, virtually eliminating matrix interference.[9]

MethodSelection start Define Analytical Need substance_assay Purity Assay / Bulk Quantification? start->substance_assay High Concentration trace_analysis Trace Analysis / Bioanalysis? start->trace_analysis Low Concentration / Complex Matrix hplc_uv HPLC-UV Method (Robust, Cost-Effective) substance_assay->hplc_uv lc_msms LC-MS/MS Method (High Sensitivity & Specificity) trace_analysis->lc_msms

Caption: Logical flow for selecting the appropriate analytical method.

Protocol 1: Quantification by HPLC-UV

Principle

This method employs reversed-phase chromatography to separate the analyte from potential impurities. The analyte is retained on a hydrophobic C18 stationary phase and eluted with a polar mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the response to that of certified reference standards.

Materials and Reagents
  • Reference Standard: 3-(3-bromophenoxy)-N,N-dimethylpropylamine, >98% purity.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Buffer Salts: Monobasic Potassium Phosphate (KH₂PO₄), Phosphoric Acid.

  • Columns: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[11]

  • Equipment: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Standard & Sample Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Calibration Standards (1-200 µg/mL): Perform serial dilutions of the stock standard with the diluent to prepare at least five calibration standards covering the expected concentration range.

  • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter if particulate matter is present.

Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterConditionRationale
Column Ascentis® C18, 4.6 x 150 mm, 5 µmProvides excellent retention and peak shape for aromatic compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffered aqueous phase to ensure consistent ionization state and retention.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient 60% A / 40% B to 20% A / 80% B over 10 minEnsures elution of the analyte with good peak shape and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA suitable volume to achieve desired sensitivity without overloading the column.
Detection UV at 225 nm and 275 nmWavelengths corresponding to the absorbance maxima of the bromophenoxy moiety.
Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis. The concentration of the analyte in the sample is determined using the resulting regression equation.

Protocol 2: Quantification by LC-MS/MS

Principle

This method provides superior sensitivity and selectivity by coupling HPLC with tandem mass spectrometry. The analyte is separated chromatographically, ionized using electrospray ionization (ESI), and detected by monitoring a specific mass transition (MRM). An internal standard (IS) is used to correct for variations in sample preparation and instrument response.

Materials and Reagents
  • Reference Standard & Analyte: As in Protocol 1.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d6-3-(3-bromophenoxy)-N,N-dimethylpropylamine) is ideal. If unavailable, a structurally similar compound with a different mass, such as 3-(3-chlorophenoxy)-N,N-dimethylpropylamine, can be used after careful validation.

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade).

  • Mobile Phase Additives: Formic Acid (LC-MS grade). Volatile buffers are required for MS compatibility.[11]

  • Equipment: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Standard & Sample Preparation
  • Stock Solutions (1.0 mg/mL): Prepare separate stock solutions for the analyte and the IS in methanol.

  • Working Solutions: Prepare a combined working standard solution containing the analyte and a fixed concentration of the IS (e.g., 50 ng/mL). Serially dilute to create calibration standards (e.g., 0.1-100 ng/mL).

  • Sample Preparation: To a known volume of sample (e.g., plasma, urine, or dissolved substance), add a fixed volume of the IS working solution. Perform any necessary extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction), centrifuge, and transfer the supernatant for analysis.

LC-MS/MS Conditions

Table 3: LC-MS/MS Method Parameters

ParameterLC ConditionsMS/MS Conditions
Column C18 UPLC column, 2.1 x 50 mm, 1.8 µmIonization Mode
Mobile Phase A 0.1% Formic Acid in WaterPrecursor Ion (Q1)
Mobile Phase B 0.1% Formic Acid in AcetonitrileProduct Ions (Q3)
Gradient 5% to 95% B over 3 minutesCollision Energy
Flow Rate 0.4 mL/minDwell Time
Column Temp. 40 °CSource Temp.
Injection Vol. 5 µLGas Flows

Note: Product ions and collision energy must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Analysis

Calculate the ratio of the analyte peak area to the IS peak area. Construct a calibration curve by plotting this ratio against the analyte concentration. Perform a weighted (e.g., 1/x²) linear regression.

Method Validation

A validated analytical method provides assurance of its reliability. All validation experiments must be conducted according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria as outlined in ICH Q2(R1).[3][4][12]

ValidationWorkflow cluster_prep Preparation cluster_exec Execution protocol Write Validation Protocol (Define Parameters & Criteria) standards Prepare QC Samples (Low, Mid, High) protocol->standards specificity Specificity (Peak Purity / MRM) standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOD & LOQ precision->loq robustness Robustness loq->robustness report Compile Validation Report (Summarize Results) robustness->report

Caption: General workflow for analytical method validation.

Validation Parameters

Table 4: Summary of Validation Characteristics and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.No interference at the analyte's retention time. Peak purity index > 0.995 (DAD).
Linearity To demonstrate a proportional relationship between concentration and response.Coefficient of determination (R²) ≥ 0.995.
Range The concentration interval over which the method is precise and accurate.As defined by linearity experiments.
Accuracy To measure the closeness of the test results to the true value.80-120% recovery for assay (98-102% for drug substance); 85-115% for bioanalysis.
Precision To measure the variability of results from multiple analyses of the same sample.Relative Standard Deviation (%RSD) ≤ 2% for assay; ≤ 15% for bioanalysis (≤ 20% at LOQ).
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy 80-120%.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.%RSD of results should remain within acceptable limits.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for more demanding applications in drug development. Adherence to the validation principles outlined ensures that the data generated is fit for its intended purpose and meets stringent regulatory expectations.[13][14]

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. [1]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [2][15]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [3]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. [16]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [6]

  • 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific. Fisher Scientific. [5]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [8]

  • A qualitative and quantitative analysis of tertiary amines in restorative resins. PubMed. [17]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [4]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [13]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. [18]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [9]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [19]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [20]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [21]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [7]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [22]

  • LC/MS Applications in Drug Development. BioAgilytix. [10]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. National Institutes of Health (NIH). [23]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [24]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [12]

  • Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. [25]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [26]

  • Developing HPLC Methods. Sigma-Aldrich. [11]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [14]

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-(3-bromophenoxy)-N,N-dimethylpropylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to conducting structure-activity relationship (SAR) studies on analogs of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, a scaffold with potential as a selective serotonin reuptake inhibitor (SSRI). We will delve into the strategic design and synthesis of analog libraries, present detailed protocols for in vitro and in vivo evaluation, and discuss the interpretation of data to build a robust SAR model. The overarching goal is to equip researchers with the necessary tools to optimize this chemical series for potency, selectivity, and drug-like properties.

Introduction: The Rationale for SAR Studies

The compound 3-(3-bromophenoxy)-N,N-dimethylpropylamine belongs to the aryloxypropylamine class of molecules. This structural motif is a well-established pharmacophore found in numerous clinically successful SSRIs, such as fluoxetine and paroxetine.[1] The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[2] This modulation of serotonergic neurotransmission is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[2][3]

The lead compound, 3-(3-bromophenoxy)-N,N-dimethylpropylamine, presents three key regions for chemical modification to explore the SAR and optimize its pharmacological profile:

  • The Aryl Ring: The 3-bromo-phenoxy group offers multiple avenues for modification. The position and nature of the substituent (in this case, bromine at the meta-position) can significantly influence binding affinity and selectivity.

  • The Propyl Linker: The three-carbon chain connecting the aryloxy and amine moieties is crucial for maintaining the correct spatial orientation for binding to SERT. Modifications to its length or the introduction of branching can probe the geometric constraints of the binding pocket.

  • The Amine Group: The N,N-dimethylamino group is a common feature in many CNS-active compounds. Altering the substitution pattern on the nitrogen atom can impact potency, selectivity, and pharmacokinetic properties.

A systematic SAR study will allow for the elucidation of which structural features are critical for potent and selective SERT inhibition, ultimately guiding the design of a candidate with an optimal therapeutic profile.

Experimental Workflow for SAR Studies

The following diagram outlines the iterative process of an SAR study, from initial analog design to the selection of a lead candidate for further development.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation Analog Design Analog Design Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis Library Design Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Primary Assay (SERT Binding) Primary Assay (SERT Binding) Purification & Characterization->Primary Assay (SERT Binding) Secondary Assay (5-HT Uptake) Secondary Assay (5-HT Uptake) Primary Assay (SERT Binding)->Secondary Assay (5-HT Uptake) Active Compounds Selectivity Assays (DAT, NET) Selectivity Assays (DAT, NET) Secondary Assay (5-HT Uptake)->Selectivity Assays (DAT, NET) In Vitro ADMET In Vitro ADMET Selectivity Assays (DAT, NET)->In Vitro ADMET Potent & Selective Hits Behavioral Models (FST, TST) Behavioral Models (FST, TST) In Vitro ADMET->Behavioral Models (FST, TST) Drug-like Leads Pharmacokinetics Pharmacokinetics Behavioral Models (FST, TST)->Pharmacokinetics Pharmacokinetics->Analog Design Data for Next Iteration

Caption: Iterative workflow for SAR studies.

Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine Analogs

A general and flexible synthetic route is essential for generating a diverse library of analogs. The following scheme illustrates a common approach for the synthesis of aryloxypropylamines.[4][5][6]

General Synthetic Scheme:

Protocol 1: General Synthesis of an Aryloxypropylamine Analog

  • Step 1: Epoxide Formation

    • To a solution of the desired substituted phenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Add epibromohydrin (1.5 eq) dropwise and stir the reaction at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting epoxide by column chromatography on silica gel.

  • Step 2: Amine Addition

    • Dissolve the purified epoxide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

    • Add the desired primary or secondary amine (2.0-3.0 eq).

    • Heat the reaction mixture to reflux and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove the excess amine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or crystallization.

In Vitro Evaluation: Potency and Selectivity

Primary Assay: SERT Radioligand Binding Assay

This assay determines the affinity of the synthesized analogs for the serotonin transporter by measuring their ability to displace a radiolabeled ligand.[7][8][9][10]

Protocol 2: SERT Radioligand Binding Assay

  • Materials:

    • HEK293 cells stably expressing human SERT (hSERT).

    • Membrane preparation from hSERT-expressing cells.

    • [³H]Citalopram (radioligand).

    • Fluoxetine or paroxetine (for defining non-specific binding).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of fluoxetine (e.g., 10 µM, for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]Citalopram (final concentration ~1 nM) to all wells.[8]

    • Add 150 µL of the hSERT membrane preparation (10-20 µg protein/well) to initiate the binding reaction.[11]

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[8]

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ values (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Assay: Serotonin Uptake Inhibition Assay

This functional assay measures the ability of the analogs to inhibit the uptake of serotonin into cells expressing SERT.[12][13]

Protocol 3: [³H]Serotonin Uptake Assay in hSERT-HEK293 Cells

  • Materials:

    • HEK293 cells stably expressing hSERT, seeded in 24- or 96-well plates.

    • [³H]Serotonin.

    • Krebs-Ringer-HEPES (KRH) buffer.

    • Fluoxetine or paroxetine (positive control).

  • Procedure:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compounds for 15-30 minutes at 37°C.

    • Add [³H]Serotonin (final concentration ~10-20 nM) to initiate the uptake.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.[12]

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[12][13]

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • Determine the IC₅₀ values for the inhibition of serotonin uptake.

Selectivity Assays

To assess the selectivity of the analogs, similar binding or uptake assays should be performed for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This is crucial for minimizing off-target effects. The protocols are analogous to the SERT assays, but with the appropriate cell lines, radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET), and defining drugs.

In Vivo Evaluation: Antidepressant-Like Activity

Promising candidates from in vitro screening are advanced to in vivo models to assess their potential antidepressant-like effects. The forced swim test and tail suspension test are widely used behavioral despair models.[14]

Forced Swim Test (FST)

The FST is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture.[14][15] Antidepressant treatment is known to increase the duration of active, escape-oriented behaviors.[15]

Protocol 4: Forced Swim Test in Mice

  • Materials:

    • Male C57BL/6 mice.

    • Cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Video recording system.

  • Procedure:

    • Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.

    • Gently place each mouse individually into the cylinder of water for a 6-minute session.[16]

    • Record the entire session with a video camera.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

    • A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another widely used model of behavioral despair where the immobility of mice suspended by their tails is measured.[17][18][19][20][21]

Protocol 5: Tail Suspension Test in Mice

  • Materials:

    • Male C57BL/6 mice.

    • A horizontal bar or shelf from which to suspend the mice.

    • Adhesive tape.

    • Video recording system.

  • Procedure:

    • Administer the test compound or vehicle to the mice 30-60 minutes before the test.

    • Suspend each mouse by its tail from the horizontal bar using adhesive tape, ensuring the mouse cannot touch any surfaces.[17][19]

    • The suspension period is typically 6 minutes.[17][18][19]

    • Record the session and score the total duration of immobility. Immobility is defined as the absence of any limb or body movement.

    • A reduction in immobility time suggests an antidepressant-like effect.

In Vitro ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for the development of CNS drugs.[22] Key in vitro assays for this chemical series would include:

  • Solubility: Thermodynamic and kinetic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to predict blood-brain barrier penetration.[23]

  • Metabolic Stability: Incubation with human liver microsomes to determine the intrinsic clearance.

  • CYP450 Inhibition: Assays to evaluate the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.

  • hERG Inhibition: Patch-clamp or binding assays to assess the risk of cardiotoxicity.

  • Plasma Protein Binding: Equilibrium dialysis to determine the extent of binding to plasma proteins, which influences the free drug concentration.

Data Presentation and SAR Interpretation

The data generated from these assays should be systematically organized to facilitate the elucidation of the structure-activity relationship.

Table 1: Example SAR Data for 3-(3-bromophenoxy)-N,N-dimethylpropylamine Analogs

AnalogR¹ (Aryl Substitution)R² (Amine Substitution)SERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)FST Immobility (s)
Lead 3-Br-N(CH₃)₂15.21850980121.764.5150
1a 4-Br-N(CH₃)₂25.82100115081.444.6175
1b 3-Cl-N(CH₃)₂12.51700950136.076.0145
1c 3-F-N(CH₃)₂10.11550890153.588.1130
2a 3-Br-NHCH₃35.62500130070.236.5180
2b 3-Br-NH₂150.2>5000>5000>33.3>33.3210

Data are hypothetical and for illustrative purposes only.

Interpretation of SAR:

  • Aryl Substitution: Comparing the lead compound with analogs 1a, 1b, and 1c suggests that the position and electronegativity of the halogen on the phenyl ring influence SERT affinity. A fluoro substituent at the 3-position (1c) appears to be optimal in this hypothetical dataset.

  • Amine Substitution: The data for analogs 2a and 2b indicate that the N,N-dimethyl substitution is crucial for high affinity. Removal of one or both methyl groups leads to a significant loss of potency.

Visualization of Key Concepts

Serotonin Reuptake Inhibition at the Synapse

Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft 5-HT Release SERT Serotonin Transporter (SERT) 5HT_Receptor 5-HT Receptor Synaptic Cleft->SERT Reuptake Synaptic Cleft->5HT_Receptor Binding SSRI SSRI Analog SSRI->SERT Blockade

Caption: Mechanism of SSRIs at the neuronal synapse.

Conclusion

The systematic investigation of the structure-activity relationships of 3-(3-bromophenoxy)-N,N-dimethylpropylamine analogs provides a robust framework for the discovery of novel SSRIs. By employing the detailed protocols outlined in this guide, researchers can efficiently synthesize and evaluate new chemical entities, leading to the identification of lead candidates with enhanced potency, selectivity, and drug-like properties for the potential treatment of depression and other mood disorders.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Google Patents. (1987). WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. Methods in enzymology, 484, 1–43.
  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Sivandzade, F., & Cucullo, L. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 110(3), 935-955.
  • Singh, H., et al. (2020). Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. Current Drug Discovery Technologies, 17(4), 534-547.
  • Can, A., et al. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769.
  • PubMed. (1993). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Retrieved from [Link]

  • Coghlan, M. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 43–50.
  • PsychSceneHub. (2020, April 22). Psychopharmacology of Selective Serotonin Re-uptake Inhibitors (SSRIs) [Video]. YouTube. Retrieved from [Link]

  • Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS chemical neuroscience, 1(6), 435–449.
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769.
  • Sitte, H. H., et al. (2001). A, saturation uptake curves of [ 3 H]5-HT and PCA in HEK293 cells that... [Figure]. Retrieved from [Link]

  • PubMed. (1990). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Retrieved from [Link]

  • ChemRxiv. (2025). Design, Synthesis and Biological Evaluation of Pseudo-Natural Products Inspired by Aryloctahydroindole Alkaloids. Retrieved from [Link]

  • protocols.io. (2023, June 9). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. Retrieved from [Link]

  • MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 1). Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). The mouse forced swim test. Retrieved from [Link]

  • PubMed. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Retrieved from [Link]

  • PubMed. (2003). Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter. Retrieved from [Link]

  • BioAscent. (n.d.). CNS Drug Discovery. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]

  • PubMed. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Tail suspension test. Retrieved from [Link]

  • bioRxiv. (2021, May 29). Dissecting Functional, Structural, and Molecular Requirements for Serotonin Release from Mouse Enterochromaffin Cells. Retrieved from [Link]

  • ClinPGx. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). "Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice". Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis, primarily a Williamson ether synthesis, is a robust reaction, but like any chemical transformation, it is susceptible to various issues that can affect yield and purity. This document provides a structured approach to identifying and resolving these common challenges.

I. Reaction Overview & Mechanism

The synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][2] The key reactants are 3-bromophenol and an alkyl halide, typically 3-(dimethylamino)propyl chloride.

The reaction proceeds in two conceptual steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 3-bromophenol, forming the more nucleophilic 3-bromophenoxide anion.

  • Nucleophilic Attack: The 3-bromophenoxide attacks the electrophilic carbon of 3-(dimethylamino)propyl chloride, displacing the chloride leaving group to form the desired ether product.

Reaction Scheme:

Williamson Ether Synthesis Reactant1 3-Bromophenol Intermediate 3-Bromophenoxide Reactant1->Intermediate Deprotonation Reactant2 3-(Dimethylamino)propyl chloride Product 3-(3-bromophenoxy)-N,N-dimethylpropylamine Reactant2->Product Base Base (e.g., NaH, K2CO3) Base->Intermediate Intermediate->Product SN2 Attack

Caption: General Williamson ether synthesis pathway.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Deprotonation of 3-Bromophenol:

  • Causality: The phenoxide is a significantly better nucleophile than the neutral phenol. Incomplete deprotonation leads to a lower concentration of the active nucleophile, slowing down the reaction and potentially allowing side reactions to dominate.

  • Troubleshooting:

    • Base Selection: Stronger bases like sodium hydride (NaH) are very effective for deprotonating phenols.[3] However, alkali carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used and are often easier to handle.[4]

    • Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. An excess (e.g., 1.1-1.5 equivalents) can help drive the deprotonation to completion.

    • Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the alkyl halide. This is often done at room temperature or with gentle heating.

2. Poor Quality of Reagents:

  • Causality: Impurities in starting materials can interfere with the reaction. For instance, water in the solvent or on the glassware can quench strong bases like NaH. The alkylating agent, 3-(dimethylamino)propyl chloride, is often supplied as a hydrochloride salt, which must be neutralized or used under conditions that facilitate the release of the free base.[5]

  • Troubleshooting:

    • Reagent Purity: Use reagents of high purity. Check the specifications of your 3-bromophenol and 3-(dimethylamino)propyl chloride.

    • Anhydrous Conditions: When using moisture-sensitive bases like NaH, ensure your solvent is anhydrous and glassware is thoroughly dried.

    • Alkylating Agent Form: If using the hydrochloride salt of 3-(dimethylamino)propyl chloride, an additional equivalent of base is required for its neutralization.[5]

3. Suboptimal Reaction Temperature and Time:

  • Causality: The SN2 reaction rate is temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions. Typical Williamson ether syntheses are conducted between 50-100°C.[1]

  • Troubleshooting:

    • Temperature Optimization: If your yield is low, consider incrementally increasing the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. A typical reaction time is 1-8 hours, but this can vary based on the specific conditions.[1]

4. Inappropriate Solvent Choice:

  • Causality: The choice of solvent is crucial for an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[1] Protic solvents can solvate the nucleophile, reducing its effectiveness.

  • Troubleshooting:

    • Solvent Selection: Commonly used and effective solvents for this reaction include N,N-dimethylformamide (DMF), acetonitrile, and acetone.[1][6]

Parameter Suboptimal Condition Recommended Optimization Rationale
Base Weak base or insufficient amountUse a strong base (e.g., NaH) or an excess of a moderately strong base (e.g., K₂CO₃, Cs₂CO₃).[3][4]Ensures complete formation of the highly nucleophilic phenoxide.
Temperature Too low (<50°C) or too high (>100°C)Optimize in the range of 50-100°C, monitoring by TLC/LC-MS.[1]Balances reaction rate with minimizing side reactions.
Solvent Protic (e.g., ethanol, water) or non-polar (e.g., hexane)Use a polar aprotic solvent such as DMF, acetonitrile, or acetone.[1][6]Enhances the nucleophilicity of the phenoxide.
Reagents Presence of moisture, using hydrochloride salt without extra baseUse anhydrous solvents and dry glassware. Add an extra equivalent of base for the hydrochloride salt.[5]Prevents quenching of the base and ensures the availability of the free amine for alkylation.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The primary side reaction of concern in a Williamson ether synthesis involving an alkyl halide is elimination (E2).

1. Elimination (E2) Side Reaction:

  • Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the carbon bearing the leaving group on the alkyl halide, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides.[2]

  • Minimization:

    • Alkyl Halide Choice: Fortunately, 3-(dimethylamino)propyl chloride is a primary alkyl halide, which strongly favors the SN2 pathway over E2.[2] If you were using a different, more sterically hindered alkyl halide, this would be a greater concern.

    • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

2. Other Potential Side Reactions:

  • Reaction with the Amine: While less common under these conditions, it's conceptually possible for the starting phenol or the product to react in an undesired manner if the conditions are too harsh.

Troubleshooting_Side_Reactions Start Side Products Observed Check1 Primary Alkyl Halide Used? Start->Check1 Yes1 Yes (3-(dimethylamino)propyl chloride) Check1->Yes1 Good No1 No (Secondary/Tertiary Halide) Check1->No1 Potential Issue Check2 Reaction Temperature Too High? Yes1->Check2 Action1 E2 Elimination is a major concern. Consider alternative synthesis route. No1->Action1 Yes2 Yes (>100°C) Check2->Yes2 Likely Cause No2 No (50-100°C) Check2->No2 Less Likely Action2 Lower reaction temperature to favor SN2. Yes2->Action2 End Minimal Side Products No2->End Action2->End

Caption: Decision tree for minimizing side reactions.

Q3: What is the best work-up and purification procedure for 3-(3-bromophenoxy)-N,N-dimethylpropylamine?

A3: A standard work-up and purification protocol is generally effective.

Work-up Procedure:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration: If a solid base like potassium carbonate was used, filter the reaction mixture to remove the inorganic salts.

  • Solvent Removal: Remove the reaction solvent under reduced pressure (rotary evaporation).

  • Extraction:

    • Dissolve the residue in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted 3-bromophenol.[6]

    • Wash the organic layer with water to remove any remaining base and salts.

    • Wash with brine to aid in the separation of the aqueous and organic layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography. The choice of eluent will depend on the polarity of any impurities. A gradient of ethyl acetate in hexanes or a mixture containing a small amount of triethylamine to prevent the amine from streaking on the silica gel is often effective.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

Experimental Protocol: A General Optimized Procedure

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add potassium carbonate (1.5 eq) to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-(dimethylamino)propyl chloride hydrochloride (1.1 eq) and an additional equivalent of potassium carbonate (1.1 eq).

  • Heat the reaction mixture to 65-70°C and stir for 4-8 hours.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up as described above.

  • Purify the crude product by silica gel column chromatography.

Reagent Molar Equivalents Purpose
3-Bromophenol1.0Starting material (nucleophile precursor)
3-(Dimethylamino)propyl chloride HCl1.1Starting material (electrophile)
Potassium Carbonate (K₂CO₃)1.5 + 1.1 = 2.6Base (for deprotonation and neutralization)
Acetonitrile or DMF-Solvent

IV. References

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane. Retrieved from

Sources

Technical Support Center: Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by explaining the critical parameters and underlying chemical principles.

Introduction to the Synthesis

The synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine is most commonly achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-bromophenol acts as the nucleophile, attacking an electrophilic 3-carbon chain with a dimethylamino group and a suitable leaving group, typically a chloride or bromide.[2]

The general reaction scheme is as follows:

3-bromophenol + 3-halo-N,N-dimethylpropylamine --(Base, Solvent)--> 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Achieving a high yield of the desired product with minimal impurities is dependent on several key factors, including the choice of base, solvent, temperature, and the quality of the starting materials. This guide will address common issues that may arise during this synthesis and provide practical solutions.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential problems you may encounter during your experiment.

Low or No Product Yield

Q1: I am not seeing any product formation, or the yield is very low. What are the likely causes?

A1: Low or no product yield can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Inefficient Deprotonation of 3-bromophenol: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide.[1][3]

    • Weak Base: If you are using a weak base, the equilibrium may not favor the formation of the phenoxide. Consider using a stronger base. For phenols, sodium hydroxide (NaOH) is often sufficient, but stronger bases like sodium hydride (NaH) can be more effective.[1][4]

    • Insufficient Base: Ensure you are using at least one molar equivalent of the base relative to the 3-bromophenol. An excess of the base is often used to drive the reaction to completion.

    • Water Content: If you are using a hydride base (e.g., NaH), the presence of water in your solvent or on your glassware will quench the base, reducing its effectiveness. Ensure your solvent is anhydrous and your glassware is properly dried.

  • Poor Quality of Starting Materials:

    • 3-bromophenol: Impurities in the 3-bromophenol can interfere with the reaction. Consider purifying the starting material by recrystallization or distillation if its purity is questionable.

    • 3-halo-N,N-dimethylpropylamine: This reagent can degrade over time, especially if it is the hydrochloride salt which needs to be converted to the free base before use.[5] Ensure the reagent is fresh and of high purity. The free base can be generated by reacting the hydrochloride salt with a base like NaOH.[5]

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is an SN2 reaction, and the rate is temperature-dependent.[1][2]

    • Too Low: If the temperature is too low, the reaction may be too slow to proceed to a significant extent within a reasonable timeframe.

    • Too High: Excessively high temperatures can lead to side reactions and decomposition of the product or starting materials. A typical temperature range for this reaction is between 50-100°C.[2][6]

  • Incorrect Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they can solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic.[1]

Presence of Significant Impurities

Q2: My reaction seems to have worked, but I have significant impurities in my crude product. What are the likely side reactions?

A2: The presence of impurities is a common issue. Here are some potential side reactions and how to mitigate them:

  • Unreacted Starting Materials: The most common impurities are often unreacted 3-bromophenol and 3-halo-N,N-dimethylpropylamine.

    • Mitigation: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature slightly. Using a slight excess of one of the reagents can also help to consume the other completely.

  • Elimination (E2) Reaction of the Alkyl Halide: If the reaction conditions are too harsh (e.g., high temperature, sterically hindered base), the 3-halo-N,N-dimethylpropylamine can undergo an elimination reaction to form an alkene.

    • Mitigation: Use a less sterically hindered base and maintain a moderate reaction temperature. Since the alkyl halide in this synthesis is primary, elimination is generally less favored than substitution.[2]

  • Dialkylation of the Amine: It is possible for the product, 3-(3-bromophenoxy)-N,N-dimethylpropylamine, to react with another molecule of the 3-halo-N,N-dimethylpropylamine to form a quaternary ammonium salt.

    • Mitigation: Avoid a large excess of the 3-halo-N,N-dimethylpropylamine.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis?

A1: The choice of base depends on the solvent and the desired reaction rate.

  • Sodium Hydroxide (NaOH): A cost-effective and commonly used base. It works well in polar protic solvents like ethanol or even with a phase-transfer catalyst in a biphasic system.[4][7]

  • Potassium Carbonate (K₂CO₃): A milder base that is often used in polar aprotic solvents like DMF or acetonitrile. It is less likely to promote side reactions compared to stronger bases.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation of the phenol.[1] It is typically used in anhydrous polar aprotic solvents like THF or DMF. Caution: NaH is highly reactive with water and flammable.

BaseSolventAdvantagesDisadvantages
NaOHEthanol/WaterInexpensive, readily availableCan lead to lower yields due to solvent proticity
K₂CO₃DMF/AcetonitrileMild, fewer side reactionsSlower reaction rates
NaHAnhydrous THF/DMFFast reaction, irreversibleRequires anhydrous conditions, flammable

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (3-bromophenol and 3-halo-N,N-dimethylpropylamine) on a silica gel TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. A suitable eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of triethylamine to prevent streaking of the amine product.

Q3: What is the best method for purifying the final product?

A3: The purification method will depend on the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.[4] Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) will remove any unreacted 3-bromophenol.[4] Washing with brine will remove residual water.

  • Column Chromatography: If the crude product contains significant impurities, purification by column chromatography on silica gel is recommended.[7] A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydroxide in Ethanol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq) and ethanol.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chloro-N,N-dimethylpropylamine hydrochloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1M NaOH solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis using Potassium Carbonate in DMF
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-chloro-N,N-dimethylpropylamine (1.2 eq).

  • Heat the reaction mixture to 80°C and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenol Phenoxide 3-Bromophenoxide 3-Bromophenol->Phenoxide + Base Base Base (e.g., NaOH) Product 3-(3-bromophenoxy)-N,N-dimethylpropylamine Phenoxide->Product + Alkyl Halide AlkylHalide 3-halo-N,N-dimethylpropylamine Troubleshooting_Yield Start Low or No Yield CheckDeprotonation Check Deprotonation Start->CheckDeprotonation CheckReagents Check Reagent Quality Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions StrongerBase Use Stronger Base / More Equivalents CheckDeprotonation->StrongerBase Weak/Insufficient Base Anhydrous Ensure Anhydrous Conditions CheckDeprotonation->Anhydrous Wet Solvent/Glassware PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents Impure Reagents FreshReagents Use Fresh Reagents CheckReagents->FreshReagents Degraded Reagents OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Suboptimal Temperature OptimizeSolvent Optimize Solvent CheckConditions->OptimizeSolvent Incorrect Solvent

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]

  • ResearchGate. (2018, February 14). Selective Synthesis of N,N-Bis(3-dimethylaminopropyl)amine over Pd/γ-Al2O3. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. Retrieved from [Link]

  • Google Patents. (1997, July 25). Process for producing dimethylpropylamine.
  • PubChem. (n.d.). N,N-Dimethylpropylamine. Retrieved from [Link]

  • Google Patents. (n.d.). 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Google Patents. (n.d.). Process for producing dimethylpropylamine.
  • Google Patents. (n.d.). Preparation of 3-methoxy propanamine.
  • PubChem. (n.d.). N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. Retrieved from [Link]

  • Google Patents. (n.d.). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

Sources

Degradation pathways of "3-(3-bromophenoxy)-N,N-dimethylpropylamine" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3-bromophenoxy)-N,N-dimethylpropylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My sample of 3-(3-bromophenoxy)-N,N-dimethylpropylamine shows unexpected degradation during an acidic workup. What is the likely cause?

This is a common issue stemming from the susceptibility of the ether linkage to acid-catalyzed cleavage.[1][2] Ethers are generally stable but can be cleaved under strong acidic conditions, especially with heat.[2][3] The reaction involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[2][4]

Troubleshooting Steps:

  • Re-evaluate Acid Strength and Temperature: Ethers are generally resistant to cleavage by many acids, but strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can facilitate this reaction, which is often slow and may require heat.[1][2][3] If your protocol uses a strong acid, consider if a milder acid or lower temperatures could achieve the desired transformation without degrading the ether. The pH of maximum stability for many complex molecules is often around pH 4.[5]

  • Minimize Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of ether cleavage. Optimize your reaction time to the minimum required for completion.

  • Alternative Workup Procedures: If possible, consider a non-acidic workup. This could involve quenching the reaction with a basic solution (e.g., sodium bicarbonate) and extracting the product into an organic solvent.

In-depth Explanation: The Mechanism of Acid-Catalyzed Ether Cleavage

The degradation you are observing is likely an acid-catalyzed nucleophilic substitution reaction.[1] For 3-(3-bromophenoxy)-N,N-dimethylpropylamine, which has a primary alkyl group and an aryl group attached to the ether oxygen, the cleavage will likely proceed via an SN2 mechanism.[3][6]

The process unfolds as follows:

  • Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, making it a better leaving group.[2][6]

  • Nucleophilic Attack: A nucleophile, such as a halide ion from the acid (e.g., Br⁻), attacks the less sterically hindered carbon of the propyl chain.[6]

  • Cleavage: The carbon-oxygen bond is broken, resulting in the formation of 3-bromophenol and 3-bromo-N,N-dimethylpropylamine.

It is important to note that aryl ethers are resistant to cleavage where the aryl-oxygen bond is broken because sp²-hybridized carbons do not readily undergo SN1 or SN2 reactions.[3][6] Therefore, the cleavage will selectively occur at the alkyl-oxygen bond.

FAQ 2: I've noticed a loss of my compound when storing it in a basic solution (pH > 10). What degradation pathway should I be concerned about?

While ethers are generally more stable under basic conditions than acidic ones, strong bases can induce degradation, although this typically requires more forcing conditions like high temperatures or very strong bases (e.g., organolithium compounds).[1][7] For your compound, the primary concern under strongly basic conditions would be potential elimination reactions, although aryl ether cleavage by strong bases is also a possibility.

Troubleshooting Steps:

  • pH and Temperature Control: Avoid highly basic conditions (pH > 12) and elevated temperatures during storage and processing. If a basic environment is necessary, use the mildest base and lowest temperature feasible.

  • Inert Atmosphere: If oxidative degradation is a possibility in your amine-containing compound, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Buffer Selection: When working with buffered solutions, ensure the buffer components are not reactive with your compound.

In-depth Explanation: Potential Basic Degradation Pathways

While less common than acid cleavage, ethers can undergo cleavage in the presence of very strong bases. This process typically starts with deprotonation at a carbon alpha to the ether oxygen, followed by decomposition.[1][7] However, for an aryl alkyl ether like 3-(3-bromophenoxy)-N,N-dimethylpropylamine, this is less likely under typical laboratory conditions.

A more plausible, though still not highly probable without harsh conditions, degradation route in the presence of a strong base could be an elimination reaction involving the propyl chain, although this is less common for ethers.

FAQ 3: How can I set up a stability study to determine the optimal pH and temperature conditions for my compound?

A systematic stability study is crucial, especially in drug development, to understand a compound's degradation profile.[8][9] This involves subjecting the compound to a range of stress conditions and monitoring its concentration over time.

Experimental Protocol: pH Stability Profiling

  • Prepare Buffer Solutions: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of 3-(3-bromophenoxy)-N,N-dimethylpropylamine in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-100 µg/mL).

  • Incubation: Aliquot the solutions into sealed vials and incubate them at different, controlled temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial. Quench any ongoing reaction by neutralizing the pH or diluting it in the mobile phase.

  • Analytical Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each condition. The slope of this line will give you the degradation rate constant (k). This data will help identify the pH and temperature at which the compound is most stable.[5][10]

Data Presentation: Example Stability Data Table

pHTemperature (°C)Degradation Rate Constant (k, hr⁻¹)Half-life (t₁/₂, hr)
2400.0513.9
4400.005138.6
7400.0169.3
9400.0234.7
12400.088.7
FAQ 4: What analytical techniques are best for monitoring the degradation of 3-(3-bromophenoxy)-N,N-dimethylpropylamine and identifying its byproducts?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and robust method for quantifying the parent compound.[11][12] For identifying unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the most powerful technique.[5][13]

Recommended Analytical Workflow:

  • Method Development: Develop a reverse-phase HPLC method that can separate the parent compound from potential degradation products like 3-bromophenol. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or ammonium acetate is a good starting point.

  • Forced Degradation Study: To generate degradation products for identification, perform a forced degradation study. Expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at an elevated temperature for a short period.

  • LC-MS Analysis: Analyze the stressed samples by LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products, allowing you to propose their structures.

  • Confirmation: If possible, confirm the identity of the degradation products by synthesizing authentic standards and comparing their retention times and mass spectra.

Visualizing Degradation Pathways

To better understand the chemical transformations, the following diagrams illustrate the most probable degradation pathways.

Acid-Catalyzed Degradation Pathway

AcidDegradation cluster_start Reactant cluster_process Process cluster_products Products A 3-(3-bromophenoxy)- N,N-dimethylpropylamine B Protonation of Ether Oxygen A->B + H⁺ C SN2 Attack by Nucleophile (X⁻) B->C + X⁻ D 3-Bromophenol C->D E 3-Halo-N,N-dimethylpropylamine C->E

Caption: Acid-catalyzed SN2 cleavage of the ether linkage.

Workflow for a Stability and Degradation Study

StabilityWorkflow A Define Stress Conditions (pH, Temp, Light, Oxidizing Agent) B Prepare Samples (Compound in Stress Media) A->B C Incubate at Set Time Points B->C D Sample Quenching & Preparation C->D E HPLC-UV Analysis (Quantify Parent Compound) D->E F LC-MS Analysis (Identify Degradation Products) D->F G Data Analysis (Determine Rate Constants, Half-life) E->G H Propose Degradation Pathways F->H I Establish Stable Conditions G->I H->I

Caption: A typical workflow for conducting a stability study.

References
  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Acidic Cleavage Definition. Retrieved from [Link]

  • Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Cleavage and Rearrangement of Ethers with Bases. I. The Reaction of Dibenzyl and Related Ethers with Potassium t-Butoxide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific. Retrieved from [Link]

  • PubMed. (n.d.). Stability challenges in drug discovery. Retrieved from [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, March 2). Stability Testing: The Crucial Development Step. Retrieved from [Link]

  • ResearchGate. (2023, July 4). (PDF) Stability testing and its role in drug development process. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • PubChem - NIH. (n.d.). N,N-Dimethylpropylamine. Retrieved from [Link]

  • International Journal of Botany Studies. (2021, October 2). A review on stability testing for herbal drugs. Retrieved from [Link]

  • PMC - NIH. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N,N-Dimethyl-1,3-propanediamine. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Williamson Ether Synthesis of Aryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on the preparation of aryl ethers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this foundational yet nuanced reaction. Here, we move beyond basic protocols to address the "why" behind common experimental failures and provide field-tested solutions.

Introduction: The Nuances of Aryl Ether Synthesis via Williamson's Method

The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its reliability in forming ether linkages.[1][2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide or, in our case, a phenoxide, acts as a nucleophile to displace a leaving group from an alkyl halide.[1][2][3]

While seemingly straightforward, the synthesis of aryl ethers (R-O-Ar) introduces specific challenges not always present in aliphatic ether synthesis. The electronic properties of the aromatic ring and the nature of the phenoxide nucleophile can lead to competing side reactions and lower-than-expected yields. This guide provides a structured, question-and-answer approach to troubleshoot these specific issues.

Core Reaction & Troubleshooting Logic

The fundamental transformation involves the deprotonation of a phenol to form a highly reactive phenoxide, which then attacks an alkyl halide. Understanding the potential pitfalls in this two-step sequence is key to effective troubleshooting.

Williamson_Troubleshooting Start Start: Phenol + Alkyl Halide Deprotonation Step 1: Deprotonation (Base Selection) Start->Deprotonation Phenoxide Phenoxide Formation Deprotonation->Phenoxide Success No_Reaction Problem: Low/No Conversion Deprotonation->No_Reaction Failure SN2_Reaction Step 2: SN2 Attack (Reaction Conditions) Phenoxide->SN2_Reaction Product Desired Product: Aryl Ether SN2_Reaction->Product Success SN2_Reaction->No_Reaction Failure Side_Products Problem: Side Products Formed SN2_Reaction->Side_Products Failure Incomplete_Deprotonation Cause: Incomplete Deprotonation No_Reaction->Incomplete_Deprotonation Diagnosis Poor_Nucleophile Cause: Poor Nucleophile Reactivity No_Reaction->Poor_Nucleophile Diagnosis Poor_Electrophile Cause: Poor Electrophile/ Leaving Group No_Reaction->Poor_Electrophile Diagnosis Elimination Side Reaction: E2 Elimination (Alkene) Side_Products->Elimination Diagnosis C_Alkylation Side Reaction: C-Alkylation Side_Products->C_Alkylation Diagnosis

Caption: Troubleshooting workflow for the Williamson aryl ether synthesis.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is very low, or I'm recovering mostly starting material. What's the likely cause?

This is one of the most common issues and typically points to one of two primary problems: incomplete deprotonation of the phenol or suboptimal SN2 reaction conditions.

A1: Incomplete Deprotonation of the Phenol

The phenoxide is the active nucleophile, and its formation is critical. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete conversion.

  • Expertise & Causality: If deprotonation is incomplete, you are left with the less nucleophilic neutral phenol, which reacts very slowly, if at all. The choice of base must be matched to the acidity of your specific phenol. Electron-withdrawing groups on the phenol will increase its acidity, requiring a weaker base, while electron-donating groups will decrease acidity, necessitating a stronger base.

  • Trustworthiness & Protocol:

    • For standard phenols: Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[4][5]

    • For less acidic phenols: A strong, non-nucleophilic base like sodium hydride (NaH) is recommended. NaH deprotonates the phenol irreversibly, and the hydrogen gas byproduct simply bubbles out of the reaction mixture.[4][6]

    • Verification: You can often visually confirm phenoxide formation by a color change or the cessation of hydrogen gas evolution (with NaH).

A2: Suboptimal SN2 Reaction Conditions

The SN2 reaction is sensitive to several factors, including the solvent, temperature, and the structure of the alkyl halide.[4]

  • Expertise & Causality:

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are the best choices.[4][7] These solvents solvate the cation (e.g., Na⁺ or K⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic. Protic solvents (like ethanol or water) will hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.[7]

    • Alkyl Halide Structure: The SN2 reaction is highly sensitive to steric hindrance.[4] The order of reactivity for alkyl halides is: methyl > primary > secondary.[2][8] Tertiary alkyl halides will not work and will lead exclusively to elimination byproducts.[2][4]

    • Leaving Group: The efficiency of the displacement depends on the quality of the leaving group. The general trend is I > Br > Cl > F.[9] Alkyl iodides are the most reactive, but also the most expensive. Alkyl bromides often provide a good balance of reactivity and cost.

  • Trustworthiness & Protocol:

    • Ensure your solvent is anhydrous. Water can protonate the phenoxide, shutting down the reaction.[10]

    • If synthesizing an unsymmetrical ether, always choose the pathway where the aryl group is on the phenoxide and the alkyl group is on the halide.[5] For example, to make anisole (phenyl methyl ether), react sodium phenoxide with methyl iodide, not sodium methoxide with bromobenzene.[11]

ParameterRecommendationRationale
Base K₂CO₃, NaOH (for acidic phenols), NaHEnsures complete formation of the nucleophilic phenoxide.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity.
Alkyl Halide Methyl or Primary (R-CH₂-X)Minimizes steric hindrance for SN2 attack.
Leaving Group I > Br > ClBetter leaving groups accelerate the reaction.
Question 2: I've isolated a byproduct that appears to be an alkene. What happened?

The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 substitution.[4][7]

  • Expertise & Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base.[4] If it abstracts a proton from a carbon adjacent to the leaving group on the alkyl halide, an elimination reaction occurs, generating an alkene. This is especially problematic with secondary and tertiary alkyl halides.[4][7][8]

  • Trustworthiness & Protocol:

    • Primary Alkyl Halide: The most effective solution is to use a primary alkyl halide, which is much less prone to elimination.[6][7]

    • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can favor the SN2 pathway.[4][6] If you are using a secondary alkyl halide, try reducing the temperature and extending the reaction time.

    • Choice of Base: While a strong base is needed to form the phenoxide, using a very bulky base is generally not necessary and can sometimes favor elimination. Stick to standard bases like NaH or K₂CO₃.

SN2_vs_E2 Reactants Phenoxide + Secondary Alkyl Halide SN2_Path SN2 Pathway (Substitution) Reactants->SN2_Path Nucleophilic Attack on C E2_Path E2 Pathway (Elimination) Reactants->E2_Path Basic Attack on β-H Ether_Product Aryl Ether (Desired) SN2_Path->Ether_Product Alkene_Product Alkene (Byproduct) E2_Path->Alkene_Product

Caption: Competing SN2 and E2 pathways in aryl ether synthesis.

Question 3: My NMR shows alkylation has occurred, but on the aromatic ring instead of the oxygen. Why did this happen?

This side reaction is known as C-alkylation and arises from the ambident nature of the phenoxide nucleophile.

  • Expertise & Causality: A phenoxide ion has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][4] While O-alkylation is usually thermodynamically favored, C-alkylation can become a significant competing pathway under certain conditions.[3][7]

  • Trustworthiness & Protocol:

    • Solvent is Key: The choice of solvent has the most significant impact on the O- vs. C-alkylation ratio. Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.[4] Protic or less polar solvents can promote C-alkylation.

    • Counter-ion: The nature of the cation can also play a role. Loosely associated cations (like K⁺ or Cs⁺) tend to favor O-alkylation more than tightly associated ions (like Li⁺).

Question 4: Can I use the Williamson synthesis to make a diaryl ether (Ar-O-Ar')?

No, the direct synthesis of diaryl ethers using the classical Williamson method is not feasible.[3][5]

  • Expertise & Causality: This would require the reaction of a phenoxide with an aryl halide. Aryl halides do not undergo SN2 reactions.[2][10][11] The C-X bond on an sp²-hybridized carbon is stronger than on an sp³ carbon, and the geometry of the aromatic ring makes the required backside attack for an SN2 mechanism impossible.[11]

  • Authoritative Alternative - The Ullmann Condensation: For the synthesis of diaryl ethers, the Ullmann condensation is the preferred method.[1][3][5] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, typically at elevated temperatures.[5][12][13]

Experimental Protocols

General Protocol for the Synthesis of an Alkyl Aryl Ether (e.g., Phenethyl Phenyl Ether)
  • Phenoxide Formation: To a solution of phenol (1.0 eq) in anhydrous DMF (5-10 mL per mmol of phenol) under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30-60 minutes.

  • SN2 Reaction: Add (2-bromoethyl)benzene (1.1 eq) to the reaction mixture. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 12 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Illustrate with examples the limitations of Williamson's synthesis. (2025, March 4). askIITians. Retrieved January 17, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis. The Organic Chemistry Tutor. Retrieved January 17, 2026, from [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. This document is designed for researchers, chemists, and drug development professionals engaged in preparing this key intermediate for preclinical studies.[1][2][3] As an active pharmaceutical ingredient (API) or a crucial precursor, ensuring a robust, scalable, and reproducible synthesis is paramount.[4][5]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed protocol with scale-up considerations.

Synthetic Overview: The Williamson Ether Synthesis

The synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine is classically achieved via the Williamson ether synthesis.[6][7] This SN2 reaction involves the deprotonation of 3-bromophenol to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide, 3-chloro-N,N-dimethylpropan-1-amine, to form the desired ether.

The reaction's success hinges on optimizing the interplay between the base, solvent, temperature, and reagent quality, especially when transitioning from bench-scale to pilot-plant production.[5]

SynthesisWorkflow Reactant1 3-Bromophenol Intermediate Sodium 3-bromophenoxide (in situ) Reactant1->Intermediate  Step 1: Deprotonation  Base (e.g., NaOH, NaH)  Solvent (e.g., DMF, THF)  Anhydrous Conditions Reactant2 3-Chloro-N,N-dimethyl- propan-1-amine HCl Product_Crude Crude Product Mixture Intermediate->Product_Crude Step 2: SN2 Attack Heat (e.g., 60-80°C) Inert Atmosphere Product_Pure Pure 3-(3-bromophenoxy)-N,N- dimethylpropylamine Product_Crude->Product_Pure Step 3: Workup & Purification 1. Quench 2. Liquid-Liquid Extraction 3. Vacuum Distillation

Sources

Stability issues of "3-(3-bromophenoxy)-N,N-dimethylpropylamine" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-bromophenoxy)-N,N-dimethylpropylamine

A Guide to Understanding and Ensuring Solution Stability

Welcome to the technical support resource for 3-(3-bromophenoxy)-N,N-dimethylpropylamine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues that may arise when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower your experimental success.

While specific, peer-reviewed stability data for 3-(3-bromophenoxy)-N,N-dimethylpropylamine is not extensively published, we can infer its stability profile by examining its structural components: a brominated aromatic ether and a tertiary amine side chain. This guide is built upon these established chemical principles to provide a robust framework for your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural liabilities of 3-(3-bromophenoxy)-N,N-dimethylpropylamine that could lead to degradation?

A1: The molecule possesses two main areas susceptible to chemical degradation. The first is the tertiary amine (N,N-dimethylpropylamine) group, which is prone to oxidation, forming an N-oxide. This is a common metabolic and chemical degradation pathway for tertiary amines. The second area is the bromophenoxy group. The carbon-bromine bond can be susceptible to photolytic cleavage upon exposure to high-energy light (e.g., UV), potentially leading to debromination or other radical-mediated reactions. The ether linkage itself is generally stable but can be forced to hydrolyze under extreme pH and temperature conditions.

Q2: What are the ideal solvent and storage conditions for a stock solution?

A2: For optimal stability, stock solutions should be prepared in a non-protic, anhydrous aprotic solvent like DMSO or DMF. These solvents minimize the risk of hydrolysis. We recommend the following storage protocol:

  • Short-Term (1-2 weeks): Store at 2-8°C, protected from light.

  • Long-Term (months): Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. The vials should be tightly sealed and protected from light (e.g., by using amber vials or wrapping in foil).

Q3: How does pH affect the stability of this compound in aqueous buffers?

A3: The tertiary amine has a pKa (predicted) in the range of 9.0-9.5. In acidic to neutral pH, the amine will be protonated, which generally protects it from oxidation. In alkaline conditions (pH > 9.5), the amine will be in its free base form, making it more susceptible to oxidative degradation. Therefore, for assays in aqueous buffers, maintaining a pH between 4 and 7.5 is advisable for maximizing stability during the experiment.

Q4: I'm observing a gradual loss of activity in my cell-based assay over 24 hours. Could this be a stability issue?

A4: Yes, this is a classic indicator of compound instability in the assay medium. Cell culture media are complex aqueous environments, often at a physiological pH of ~7.4 and incubated at 37°C. This environment can promote slow degradation. We recommend conducting a stability test directly in your assay medium (see the troubleshooting guide below) to confirm if the compound concentration is decreasing over the course of your experiment.

Troubleshooting Guide: Investigating Compound Instability

This section provides actionable steps to diagnose and resolve common issues related to the stability of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Issue 1: Inconsistent or Non-Reproducible Assay Results
  • Potential Cause: Degradation of the compound in the stock solution or during the experimental procedure.

  • Troubleshooting Protocol:

    • Assess Stock Solution Integrity:

      • Use an analytical method like HPLC-UV or LC-MS to check the purity of your stock solution.

      • Compare the peak area of a freshly prepared solution to your stored stock solution. A significant decrease (>5-10%) in the main peak area or the appearance of new peaks suggests degradation.

    • Perform a Stability Study in Assay Buffer:

      • Prepare a solution of the compound in your final assay buffer at the working concentration.

      • Incubate this solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

      • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Immediately analyze the aliquots by HPLC-UV or LC-MS to quantify the remaining parent compound.

    • Data Interpretation:

      • Plot the concentration of the parent compound versus time. A stable compound will show a flat line. A negative slope indicates degradation.

  • Data Summary: Example Stability Profile

    Time (hours) Concentration in Assay Buffer (µM) % Remaining
    0 10.0 100%
    2 9.8 98%
    4 9.5 95%
    8 8.9 89%

    | 24 | 7.1 | 71% |

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
  • Potential Cause: Formation of degradation products.

  • Diagnostic Workflow:

    • Characterize Degradants: Use LC-MS/MS to determine the mass of the new peaks. This provides crucial clues about the degradation pathway.

      • Mass +16 Da: Suggests the formation of an N-oxide.

      • Mass -79 Da / +1 Da: Suggests debromination followed by protonation.

    • Force Degradation Study: To confirm the identity of degradants, intentionally stress the compound under various conditions (acid, base, peroxide, light, heat). Analyze the resulting solutions by LC-MS to see if the peaks match those observed in your experiment. This is a standard practice in pharmaceutical development.

    • Mitigation Strategy: Based on the identified degradation pathway, modify your experimental conditions.

      • If oxidation is the issue, try de-gassing your buffers or adding a small amount of an antioxidant (if compatible with your assay).

      • If photodecomposition is suspected, protect all solutions and experimental setups from light.

Visualizing Experimental Workflows and Degradation Pathways

To provide a clearer understanding of the processes described, the following diagrams illustrate the key workflows and chemical transformations.

G cluster_0 Hypothesized Degradation Pathways Parent 3-(3-bromophenoxy)- N,N-dimethylpropylamine N_Oxide N-Oxide Degradant (+16 Da) Parent->N_Oxide Oxidation (e.g., H2O2, air) Debrominated Debrominated Product (-79 Da) Parent->Debrominated Photolysis (UV light) Hydrolysis Hydrolysis Products Parent->Hydrolysis Extreme pH/Heat

Caption: Potential degradation pathways for the target compound.

G cluster_1 Workflow: Investigating Solution Stability Start Prepare Compound in Assay Buffer Incubate Incubate under Experimental Conditions Start->Incubate Sample Sample at Time Points (T=0, 2, 4, ... hrs) Incubate->Sample Analyze Analyze via LC-MS or HPLC-UV Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Decision Is >90% remaining at final time point? Plot->Decision Stable Compound is Stable Decision->Stable Yes Unstable Compound is Unstable (Modify Conditions) Decision->Unstable No

Caption: Step-by-step workflow for stability testing.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Technical Support Center: Addressing Solubility Challenges of 3-(3-bromophenoxy)-N,N-dimethylpropylamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related issues with "3-(3-bromophenoxy)-N,N-dimethylpropylamine" (CAS 912569-57-4) in biological assays. Poor aqueous solubility is a common hurdle for promising compounds, often leading to inconsistent data and underestimated efficacy.[1][2] This document provides a structured approach to diagnosing and resolving these challenges, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous assay buffer. Why?

A: This is a classic sign of a compound with poor aqueous solubility. While 3-(3-bromophenoxy)-N,N-dimethylpropylamine may be soluble in a pure organic solvent like DMSO, this is often a supersaturated state. When this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The water content increases, the solvent polarity shifts, and the compound's solubility limit is quickly exceeded, causing it to precipitate. The lipophilic bromophenoxy group is the primary driver of this low aqueous solubility.

Q2: My final assay solution looks clear to the naked eye, but my results are not reproducible. Could solubility still be the problem?

A: Absolutely. Inconsistent biological assay results are a hallmark of poor compound solubility.[2] Even if you don't see visible precipitation, the compound may be forming microscopic or amorphous precipitates (micro-precipitation). This significantly reduces the actual concentration of the compound in solution that is available to interact with the biological target, leading to high variability and an underestimation of its true potency.[2]

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay without causing artifacts?

A: There is no universal answer, as tolerance to DMSO is highly dependent on the specific cell line and the assay's sensitivity. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity or off-target effects. It is crucial to run a vehicle control (assay buffer + same percentage of DMSO without the compound) to determine the tolerance of your specific system.

Q4: Can I just heat the solution or use a sonicator to get the compound to dissolve in the buffer?

A: While gentle warming or sonication can sometimes help redissolve a compound, this approach is risky for routine assays.[2] These methods often create a thermodynamically unstable, supersaturated solution. The compound may appear dissolved initially but can precipitate out over the course of the experiment as it equilibrates, especially with temperature changes or interactions with plate surfaces. This leads to the same issues of concentration variability and unreliable data. A stable, true solution is always the goal.

Systematic Troubleshooting and Solubilization Guide

Follow this step-by-step guide to diagnose the extent of your solubility issue and implement a rational strategy to overcome it.

Step 1: Diagnose the Issue - A Solubility Triage Workflow

Before attempting to solve the problem, you must confirm that solubility is the root cause. The following workflow helps you characterize the issue.

A Prepare Compound Dilution in Final Assay Buffer B Visual Inspection (Tyndall Effect with Laser Pointer) A->B C Precipitate Visible? B->C D Light Microscopy (Check for Crystals / Amorphous Precipitate) C->D No G Solubility Issue Confirmed: Proceed to Step 2 C->G Yes E Precipitate Observed? D->E F Quantitative Analysis (e.g., Nephelometry, DLS) E->F No E->G Yes F->G Particles Detected H No Obvious Precipitate: Consider Other Issues (e.g., Compound Stability, Assay Interference) F->H No Particles Detected Start Is pH Modification Sufficient/Compatible? pH_OK Strategy Successful: Proceed with Assay Start->pH_OK Yes CoSolvent Try Co-solvents (e.g., PEG 400, Propylene Glycol) <5% Final Concentration Start->CoSolvent No Cyclodextrin Try Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) CoSolvent->Cyclodextrin Fails or Interferes Surfactant Try Non-ionic Surfactants (e.g., Polysorbate 80) > CMC Cyclodextrin->Surfactant Fails or Interferes Advanced Consider Advanced Strategies (Lipid Formulations, etc.) Surfactant->Advanced Fails or Interferes

Caption: Decision Flowchart for Solubilization Strategy.

A. Co-solvents

Co-solvents are water-miscible organic solvents that can be used in small quantities to increase the solubility of a lipophilic compound.

Co-solventTypical Final Conc. Limit (Cell-based)Mechanism of Action
DMSO < 0.5%Reduces solvent polarity.
Ethanol < 1%Reduces solvent polarity.
PEG 400 < 5%Reduces solvent polarity; can form complexes.
Propylene Glycol < 5%Reduces solvent polarity.

Note: These limits are general; always perform a vehicle toxicity control for your specific assay.

B. Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the hydrophobic part of a drug molecule, forming a water-soluble inclusion complex. [1][3][4]This is often an excellent strategy for in vitro assays.

ExcipientTypical ConcentrationKey Considerations
HP-β-CD (Hydroxypropyl-β-cyclodextrin)1-10% (w/v)Widely used, low toxicity.
SBE-β-CD (Sulfobutylether-β-cyclodextrin)1-10% (w/v)Anionic nature can enhance solubility of basic drugs.
Protocol: Formulation with HP-β-CD
  • Objective: To prepare a stock solution of the compound complexed with cyclodextrin.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your desired buffer (e.g., PBS, pH 7.4). This is your formulation vehicle.

  • Dissolution: Add the weighed powder of 3-(3-bromophenoxy)-N,N-dimethylpropylamine directly to the HP-β-CD vehicle to achieve the desired stock concentration.

  • Equilibration: Vortex the solution and let it shake or rotate overnight at room temperature. This allows time for the inclusion complex to form. The solution should become clear. Gentle warming (40°C) can sometimes accelerate this process.

  • Filtration: Filter the final stock solution through a 0.22 µm filter to remove any undissolved particles or potential microbial contamination.

  • Control: Remember to use the 10% HP-β-CD vehicle as your vehicle control in the assay.

C. Surfactants

Surfactants reduce surface tension and, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds. [3]Non-ionic surfactants are generally preferred for biological assays due to lower toxicity.

ExcipientTypical ConcentrationKey Considerations
Polysorbate 80 (Tween® 80) 0.02% - 1%Must be used above its CMC (~0.0014%).
Triton™ X-100 0.01% - 0.5%Can permeabilize cell membranes at higher concentrations.
Step 4: Validation and Best Practices
  • Confirm Dissolution: After preparing your new formulation, re-run the "Solubility Triage" (Step 1) to confirm the compound is now fully dissolved at the highest working concentration.

  • Stock Stability: Store stock solutions appropriately (e.g., at -20°C or -80°C) and perform stability checks if they will be used over a long period. For excipient-based formulations, it is often best to prepare them fresh.

  • Assay Compatibility: Always run the necessary controls. A "vehicle only" control is mandatory to ensure the chosen excipient does not interfere with the assay readout or harm the cells.

By adopting a systematic approach, you can overcome the solubility challenges presented by 3-(3-bromophenoxy)-N,N-dimethylpropylamine, leading to more accurate, reproducible, and reliable data in your research.

References
  • 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • N,N-Dimethylpropylamine. PubChem, National Center for Biotechnology Information. [Link]

  • 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. precisionFDA. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the profound impact of positional isomerism. The precise placement of a single functional group on a scaffold can dramatically alter a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological activity. This guide provides a comprehensive comparative analysis of 3-(3-bromophenoxy)-N,N-dimethylpropylamine and its ortho- (2-bromo) and para- (4-bromo) substituted positional isomers.

This document is intended for researchers, scientists, and drug development professionals. It offers a deep dive into the synthesis, characterization, and potential biological activities of these compounds, supported by detailed experimental protocols and comparative data. Our objective is to furnish a framework for understanding the structure-activity relationships (SAR) within this chemical series, thereby empowering more informed decisions in the design of novel therapeutics.

Introduction: The Significance of Positional Isomerism

The phenoxypropylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting monoamine transporters. The introduction of a bromine atom onto the phenoxy ring serves as a strategic modification to modulate properties such as lipophilicity and metabolic stability. However, the seemingly minor shift of this halogen from the meta to the ortho or para position can have far-reaching consequences. These structural nuances can influence the molecule's conformation, electronic distribution, and its ability to engage with biological targets. This guide will systematically dissect these differences through a series of robust experimental comparisons.

Synthesis and Characterization of Isomers

A reliable and reproducible synthesis is the cornerstone of any comparative study. The following protocol outlines a general and efficient method for the synthesis of 3-(bromophenoxy)-N,N-dimethylpropylamine isomers via a Williamson ether synthesis.

General Synthesis Protocol

Reaction Scheme:

G Bromophenol Bromophenol Isomer (2-bromo, 3-bromo, or 4-bromo) Product Target Isomer (ortho, meta, or para) Bromophenol->Product 1. Deprotonation Reagent1 3-Chloro-N,N-dimethylpropan-1-amine Reagent1->Product 2. Nucleophilic Substitution Base NaH or K2CO3 in DMF or Acetonitrile G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Prep Prepare cell membranes expressing human SERT, DAT, or NET Incubate Incubate membranes, radioligand, and test compound at specified temperature and time Prep->Incubate Buffer Prepare assay buffer Buffer->Incubate Radioligand Prepare radioligand solution ([³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET) Radioligand->Incubate Test_Compounds Prepare serial dilutions of test isomers Test_Compounds->Incubate Harvest Rapidly filter the reaction mixture through glass fiber filters Incubate->Harvest Wash Wash filters to remove unbound radioligand Harvest->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Analysis Calculate Ki values using the Cheng-Prusoff equation Scintillation->Analysis

A Researcher's Guide to Distinguishing 2-, 3-, and 4-Bromophenoxy Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of isomeric compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, offering detailed insights into the molecular architecture of organic compounds.[1] This guide provides an in-depth comparison of the ¹H and ¹³C NMR characteristics of 2-, 3-, and 4-bromophenoxy isomers, complete with experimental protocols and data interpretation strategies to facilitate their clear differentiation.

Theoretical Background: The Influence of Bromine Substitution on the Phenoxy Ring

The position of the bromine atom on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the electronic environment of the aromatic protons and carbons. This is due to a combination of inductive and resonance effects.

  • Inductive Effect: Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the sigma bond. This effect is strongest at the ipso-carbon (the carbon directly attached to the bromine) and diminishes with distance.[2]

  • Resonance Effect: The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system. This electron-donating resonance effect primarily increases electron density at the ortho and para positions relative to the bromine atom.

The interplay of these effects results in a unique set of chemical shifts and coupling patterns for each isomer, which can be readily distinguished by NMR spectroscopy.[3][4]

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of high-resolution and artifact-free NMR spectra, a standardized experimental protocol is paramount.

2.1. Sample Preparation

  • Analyte Quantity: For ¹H NMR, dissolve 5-25 mg of the bromophenoxy isomer in 0.6-0.7 mL of a deuterated solvent.[5][6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for these compounds. Ensure the deuterated solvent is of high purity to minimize interfering signals.[5][6][7]

  • Homogenization: Ensure the sample is completely dissolved to form a homogeneous solution.[8][9] Any suspended particles can distort the magnetic field, leading to broadened spectral lines.[6][8][9] Filtration through a small plug of glass wool in a Pasteur pipette is recommended if particulates are present.[6][9]

  • NMR Tube: Use clean, high-quality 5 mm NMR tubes. Avoid scratched or chipped tubes, as they can negatively impact spectral quality.[6][7]

2.2. NMR Spectrometer Parameters

  • Spectrometer Frequency: Data should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Typically 8-16 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: A 2-second relaxation delay is generally sufficient.

Comparative NMR Data Analysis

The following sections detail the expected ¹H and ¹³C NMR spectral features for each bromophenoxy isomer, providing a clear basis for their differentiation.

3.1. ¹H NMR Spectral Comparison

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is the most informative for distinguishing these isomers. The chemical shifts, multiplicities, and coupling constants of the aromatic protons are unique to each substitution pattern.

  • ortho-isomer (2-bromophenoxy): This isomer will exhibit the most complex ¹H NMR spectrum due to the lack of symmetry. Four distinct aromatic proton signals are expected, each with characteristic multiplicities arising from ortho, meta, and para couplings.

  • meta-isomer (3-bromophenoxy): The 3-substituted isomer will also show four distinct aromatic proton signals. The splitting patterns will differ from the ortho isomer due to the different relative positions of the protons.

  • para-isomer (4-bromophenoxy): Due to the C₂ symmetry of this molecule, only two distinct aromatic proton signals are expected. Each signal will appear as a doublet due to ortho-coupling with its adjacent proton. This symmetrical pattern is a key diagnostic feature.

Isomer Expected Aromatic ¹H NMR Signals Key Differentiating Features
2-Bromophenoxy Four signals in the aromatic region, each integrating to 1H.Complex splitting patterns for all four protons.
3-Bromophenoxy Four signals in the aromatic region, each integrating to 1H.Distinct splitting patterns compared to the 2-isomer.
4-Bromophenoxy Two signals in the aromatic region, each integrating to 2H.Two doublets, characteristic of a 1,4-disubstituted benzene ring.

3.2. ¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information for unambiguous isomer identification. The chemical shift of the carbon atoms is highly sensitive to the electronic effects of the bromine substituent.

A key feature in the ¹³C NMR of brominated aromatic compounds is the "heavy atom effect," where the carbon directly attached to the bromine (ipso-carbon) experiences a shielding effect, causing its signal to appear at a lower chemical shift (further upfield) than might be expected based solely on electronegativity.[2]

  • ortho-isomer (2-bromophenoxy): Six distinct signals are expected in the aromatic region. The chemical shift of the carbon bearing the bromine will be significantly upfield.

  • meta-isomer (3-bromophenoxy): Six distinct aromatic carbon signals will be present. The chemical shift of the ipso-carbon will be a key identifier.

  • para-isomer (4-bromophenoxy): Due to symmetry, only four distinct aromatic carbon signals are expected. The carbon attached to the bromine will show the characteristic upfield shift.

Isomer Expected Aromatic ¹³C NMR Signals Key Differentiating Features
2-Bromophenoxy Six signals.Unique chemical shifts for all six carbons.
3-Bromophenoxy Six signals.Distinct chemical shifts compared to the 2-isomer.
4-Bromophenoxy Four signals.Fewer signals due to symmetry.

Workflow for Isomer Differentiation

The following workflow provides a systematic approach to distinguishing the 2-, 3-, and 4-bromophenoxy isomers using NMR data.

G start Acquire ¹H and ¹³C NMR Spectra h1_analysis Analyze Aromatic Region of ¹H NMR start->h1_analysis h1_decision h1_decision h1_analysis->h1_decision Number of Signals? c13_analysis Analyze ¹³C NMR Spectrum c13_decision c13_decision c13_analysis->c13_decision Number of Signals? para_isomer Identified as 4-Bromophenoxy h1_decision->para_isomer Two Signals (2H each) ortho_meta ortho_meta h1_decision->ortho_meta Four Signals (1H each) ortho_meta->c13_analysis symmetry_check symmetry_check c13_decision->symmetry_check Four Signals no_symmetry no_symmetry c13_decision->no_symmetry Six Signals para_isomer_confirm para_isomer_confirm symmetry_check->para_isomer_confirm Confirms 4-Bromophenoxy coupling_analysis coupling_analysis no_symmetry->coupling_analysis Analyze ¹H Coupling Patterns and ¹³C Chemical Shifts final_decision final_decision coupling_analysis->final_decision ortho_isomer Identified as 2-Bromophenoxy final_decision->ortho_isomer Compare with predicted/ literature data for 2-isomer meta_isomer Identified as 3-Bromophenoxy final_decision->meta_isomer Compare with predicted/ literature data for 3-isomer

Sources

A Comparative Guide to LC-MS/MS Methods for the Simultaneous Analysis of Bromophenoxypropylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of bromophenoxypropylamine isomers like atomoxetine and fluoxetine presents a significant analytical challenge. These compounds, critical in pharmaceuticals, exist as stereoisomers (enantiomers) and may have closely related positional isomers, each with distinct pharmacological and toxicological profiles. Consequently, an analytical method must not only detect trace amounts in complex biological matrices but also unambiguously differentiate between these isomeric forms.

This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for analyzing bromophenoxypropylamine isomers. We move beyond simple protocols to explain the causality behind experimental choices, offering a framework for developing and validating robust, fit-for-purpose analytical methods.

The Core Analytical Challenge: Why Isomers Demand More Than Mass Spectrometry

Tandem mass spectrometry is a powerful tool renowned for its sensitivity and specificity. However, its primary limitation is its inability to distinguish between isomers. Enantiomers, being mirror images, have identical mass-to-charge ratios (m/z) and identical fragmentation patterns in MS/MS.[1][2] Positional isomers often exhibit very similar fragmentation, making differentiation difficult and unreliable by mass spectrometry alone.[3]

Therefore, the unequivocal analysis of bromophenoxypropylamine isomers hinges on the chromatographic separation prior to mass detection. The choice of liquid chromatography (LC) strategy is the most critical decision in the method development process.

cluster_0 The Isomer Challenge cluster_1 The LC-MS/MS Solution Isomer_Mix Isomer Mixture (e.g., R/S-Atomoxetine) MS Mass Spectrometer Isomer_Mix->MS Direct Infusion Result Single Peak (Ambiguous Result) MS->Result Isomer_Mix2 Isomer Mixture (e.g., R/S-Atomoxetine) LC Chromatography Column (e.g., Chiral Stationary Phase) Isomer_Mix2->LC Injection MS2 Mass Spectrometer LC->MS2 Separated Isomers Result2 Separated Peaks (Unambiguous Quantification) MS2->Result2 G cluster_workflow General Analytical Workflow cluster_prep Sample Preparation Choices Sample Biological Sample (Plasma, Urine, etc.) Prep Sample Preparation (PPT, LLE, or SPE) Sample->Prep Remove Interferences Analysis LC-MS/MS Analysis Prep->Analysis Inject Clean Extract PPT Protein Precipitation (PPT) + Fast, Simple - High Matrix Effect LLE Liquid-Liquid Extraction (LLE) + Cleaner than PPT - Labor Intensive SPE Solid-Phase Extraction (SPE) + Cleanest Extract, Best Sensitivity - More Complex, Higher Cost Data Data Processing & Quantification Analysis->Data

Sources

A Comparative Guide to the Biological Activity of 3-(3-bromophenoxy)-N,N-dimethylpropylamine and its Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 3-(3-bromophenoxy)-N,N-dimethylpropylamine and its structural analogs. As researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of this chemical scaffold is paramount for the rational design of novel therapeutics targeting monoamine transporters. These transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant medications.

This document delves into the inhibitory potency of these compounds, supported by available experimental data and insights from closely related chemical series. We will explore how subtle modifications to the core structure, such as the position of the bromine substituent and alterations to the N-alkyl groups, can profoundly influence affinity and selectivity for SERT, NET, and DAT.

Introduction: The Phenoxy-Propylamine Scaffold as a Privileged Structure

The 3-phenoxy-N,N-dimethylpropylamine scaffold is a well-established pharmacophore in neuropharmacology. Its structural similarity to the core of several successful drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine, underscores its importance. The fundamental mechanism of action for this class of compounds is the inhibition of monoamine reuptake, which leads to an increased concentration of neurotransmitters in the synaptic cleft and enhanced neurotransmission. The development of analogs of this core structure is driven by the pursuit of compounds with tailored selectivity profiles, aiming for improved efficacy and reduced side effects. For instance, triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine, are hypothesized to have a more rapid onset of action and broader efficacy in treating depression.

Comparative Biological Activity: A Data-Driven Analysis

While direct, side-by-side comparative data for 3-(3-bromophenoxy)-N,N-dimethylpropylamine and its immediate analogs is not extensively available in the public domain, we can infer structure-activity relationships from closely related compounds. The following table summarizes key findings from the literature on how specific structural modifications impact inhibitory activity at monoamine transporters.

Compound/Analog ClassKey Structural FeatureImpact on Transporter Affinity (SERT, NET, DAT)Supporting Evidence/Rationale[1][2][3][4][5][6][7][8][9]
3-(3-bromophenoxy)-N,N-dimethylpropylamine meta-Bromo substitutionExpected to exhibit inhibitory activity at monoamine transporters. The precise selectivity profile (SERT vs. NET vs. DAT) is not well-documented.The phenoxypropylamine scaffold is a known monoamine reuptake inhibitor. Bromine substitution can enhance affinity.
Positional Bromo-Isomers ortho-, meta-, para-Bromo substitutionThe position of the bromine atom on the phenoxy ring is critical for determining potency and selectivity. For bromo-substituted methylphenidate analogs, the meta-bromo derivative showed the highest affinity for DAT, while all bromo-isomers had significantly higher affinity for NET compared to the unsubstituted parent compound. A similar trend is plausible for the phenoxypropylamine series.[1]Halogen substitution can influence electronic properties and steric interactions within the transporter binding pocket.
N-Desmethyl Analog Secondary amine (NH-CH₃)Generally, N-demethylation can alter the selectivity profile. In some series, this modification can increase selectivity for NET over SERT and DAT.The size and basicity of the amino group are crucial for interaction with key residues in the transporter binding sites.
N-Mononethyl Analog Tertiary amine (N(CH₃)₂)The N,N-dimethyl substitution is common in many monoamine reuptake inhibitors and is often associated with potent activity.N-alkylation can influence the compound's pKa and lipophilicity, affecting its pharmacokinetic and pharmacodynamic properties.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 3-(3-bromophenoxy)-N,N-dimethylpropylamine analogs is governed by a complex interplay of steric, electronic, and hydrophobic interactions within the binding pockets of the monoamine transporters.

The Critical Role of Phenyl Ring Substitution

The substitution pattern on the phenoxy ring is a key determinant of both potency and selectivity. Halogenation, particularly with bromine, can significantly enhance binding affinity. This is likely due to favorable interactions, such as halogen bonding, with specific residues in the transporter's binding site.

SAR_Bromine_Position cluster_analogs Bromo-Phenoxypropylamine Analogs cluster_transporters Monoamine Transporters ortho-Bromo ortho-Bromo SERT SERT ortho-Bromo->SERT Variable Affinity NET NET ortho-Bromo->NET Potentially High Affinity DAT DAT ortho-Bromo->DAT Potentially High Affinity meta-Bromo meta-Bromo meta-Bromo->SERT Variable Affinity meta-Bromo->NET Potentially High Affinity meta-Bromo->DAT Potentially Highest Affinity para-Bromo para-Bromo para-Bromo->SERT Variable Affinity para-Bromo->NET Potentially High Affinity para-Bromo->DAT Potentially High Affinity

Based on data from bromo-substituted methylphenidate analogs, it is plausible that the meta-position for the bromine atom on the phenoxy ring of 3-phenoxy-N,N-dimethylpropylamine could confer the highest affinity for the dopamine transporter (DAT).[1] All bromo-substituted analogs in that series demonstrated significantly enhanced affinity for the norepinephrine transporter (NET) compared to the unsubstituted parent compound.[1] The effect on the serotonin transporter (SERT) was less pronounced, suggesting that bromine substitution may drive selectivity towards the catecholamine transporters.[1]

The Influence of N-Alkylation on Potency and Selectivity

The nature of the substituent on the nitrogen atom of the propylamine side chain is another critical factor. The progression from a primary amine to a secondary and then a tertiary amine can have a profound impact on the biological activity profile.

SAR_N_Alkylation cluster_properties Potential Effects Primary Amine\n(Desmethyl) Primary Amine (Desmethyl) Secondary Amine\n(Monomethyl) Secondary Amine (Monomethyl) Primary Amine\n(Desmethyl)->Secondary Amine\n(Monomethyl) N-Methylation Tertiary Amine\n(Dimethyl) Tertiary Amine (Dimethyl) Secondary Amine\n(Monomethyl)->Tertiary Amine\n(Dimethyl) N-Methylation Selectivity Altered Selectivity (e.g., SERT vs. NET/DAT) Secondary Amine\n(Monomethyl)->Selectivity Potency Increased Potency Tertiary Amine\n(Dimethyl)->Potency

Generally, N-methylation can increase potency. The N,N-dimethyl group of the parent compound is a common feature in many potent monoamine reuptake inhibitors. However, this is not a universal rule, and in some chemical series, the N-monomethyl or even the unsubstituted amine can exhibit higher affinity or a more desirable selectivity profile. For instance, in some classes of reuptake inhibitors, reducing the steric bulk at the nitrogen atom can enhance selectivity for NET.

Experimental Methodologies for Assessing Biological Activity

To rigorously compare the biological activity of these analogs, a combination of in vitro and in vivo assays is essential.

In Vitro Radioligand Binding Assays

This is the gold standard for determining the affinity of a compound for a specific transporter. The assay measures the ability of a test compound to displace a known radiolabeled ligand that binds with high affinity and selectivity to the target transporter (SERT, NET, or DAT).

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Transporter-Expressing Cell Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Unbound Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki Values D->E

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a more physiologically relevant assessment of a compound's effect on monoamine reuptake.

Step-by-Step Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin and norepinephrine) in an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Sample Collection: Collect the dialysate, which contains a fraction of the extracellular fluid from the surrounding brain tissue, at regular intervals.

  • Baseline Measurement: Establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Dosing Collection: Continue to collect dialysate samples to measure the change in extracellular neurotransmitter concentrations over time.

  • Analysis: Analyze the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis_Workflow A Implant Microdialysis Probe in Target Brain Region B Establish Baseline Neurotransmitter Levels A->B C Administer Test Compound B->C D Collect Dialysate Samples Over Time C->D E Analyze Neurotransmitter Concentrations via HPLC-ED D->E

Conclusion and Future Directions

The 3-(3-bromophenoxy)-N,N-dimethylpropylamine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. While direct comparative data is limited, structure-activity relationships derived from related compound series provide valuable guidance for the design of new analogs with tailored selectivity profiles. The strategic placement of substituents on the phenoxy ring and modulation of the N-alkyl groups are key strategies for optimizing potency and selectivity.

Future research should focus on the systematic synthesis and pharmacological evaluation of a focused library of 3-phenoxy-propylamine analogs. This would involve varying the position and nature of the halogen substituent on the phenoxy ring and exploring a range of N-alkyl and N-cycloalkyl substituents. A comprehensive in vitro characterization using radioligand binding and functional uptake assays, followed by in vivo studies such as microdialysis in relevant animal models, will be crucial for elucidating the full therapeutic potential of this chemical class. Such a data-driven approach will pave the way for the discovery of next-generation therapeutics for the treatment of depression and other CNS disorders.

References

  • Meltzer, P. C., et al. (2003). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Journal of Medicinal Chemistry, 46(15), 3163–3172.
  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 8(10), 2209–2222.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470.
  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322.
  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
  • Torres, G. E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640.
  • Andersen, J., et al. (2019). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 10(4), 1945–1956.
  • Roth, B. L., & Driscol, J. (2011). PDSP Ki Database. University of North Carolina at Chapel Hill. [Link]

Sources

Validating the Structure of 3-(3-bromophenoxy)-N,N-dimethylpropylamine: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For a molecule such as 3-(3-bromophenoxy)-N,N-dimethylpropylamine, a versatile building block in medicinal chemistry, an array of analytical techniques is employed for its characterization. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional (2D) variants, stands out for its ability to provide a detailed atomic-level map of molecular connectivity. This guide offers an in-depth, experience-driven comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, supported by a realistic, albeit hypothetical, experimental dataset.

The Molecule in Focus: 3-(3-bromophenoxy)-N,N-dimethylpropylamine

The structure of 3-(3-bromophenoxy)-N,N-dimethylpropylamine comprises a 3-bromophenoxy moiety linked via an ether oxygen to an N,N-dimethylpropylamine chain. The validation of this structure requires the unequivocal confirmation of the connectivity between these two key fragments and within each fragment itself.

Chemical structure of 3-(3-bromophenoxy)-N,N-dimethylpropylamine with atom numbering.

Figure 1. Chemical structure of 3-(3-bromophenoxy)-N,N-dimethylpropylamine with atom numbering for NMR analysis.

The Analytical Arsenal: A Synergy of 2D NMR Experiments

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, they often fall short in complex molecules where signal overlap and ambiguous assignments are common.[1][2] 2D NMR spectroscopy resolves these ambiguities by spreading the information into a second dimension, revealing correlations between nuclei.[3] The strategic application of COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation.[4]

Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings

The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds.[5] The resulting spectrum displays the 1D ¹H NMR spectrum on both axes, with cross-peaks indicating coupled protons. This allows for the tracing of proton spin systems within a molecule.[6][7]

Heteronuclear Single Quantum Coherence (HSQC): Direct Carbon-Proton Connections

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C.[7][8] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a definitive link between the proton and carbon skeletons of the molecule.[5]

Heteronuclear Multiple Bond Correlation (HMBC): Unveiling Long-Range Connectivity

The HMBC experiment is arguably one of the most powerful tools for elucidating the overall carbon framework of a molecule. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds, and occasionally four.[9][10] This is crucial for connecting different spin systems and for assigning quaternary carbons that lack directly attached protons.[11]

A Hypothetical Dataset for Structural Validation

To illustrate the power of this combined approach, let us consider a realistic, hypothetical 2D NMR dataset for 3-(3-bromophenoxy)-N,N-dimethylpropylamine, acquired in a common deuterated solvent such as CDCl₃.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts
Atom Number¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
14.05t2H66.5
22.05p2H26.8
32.45t2H56.2
42.25s6H45.3
67.15ddd1H113.8
77.20t1H130.8
86.85ddd1H123.7
107.05t1H118.2
5---158.9
9---122.9

t = triplet, p = pentet, s = singlet, ddd = doublet of doublet of doublets

Table 2: Key 2D NMR Correlations
Experiment¹H Signal (ppm)Correlating Signal(s) (ppm)Interpretation
COSY 4.05 (H-1)2.05 (H-2)H-1 is coupled to H-2.
2.05 (H-2)4.05 (H-1), 2.45 (H-3)H-2 is coupled to H-1 and H-3.
2.45 (H-3)2.05 (H-2)H-3 is coupled to H-2.
7.15 (H-6)7.20 (H-7), 6.85 (H-8)Aromatic proton couplings.
7.20 (H-7)7.15 (H-6), 6.85 (H-8)Aromatic proton couplings.
6.85 (H-8)7.15 (H-6), 7.20 (H-7)Aromatic proton couplings.
HSQC 4.05 (H-1)66.5 (C-1)H-1 is directly attached to C-1.
2.05 (H-2)26.8 (C-2)H-2 is directly attached to C-2.
2.45 (H-3)56.2 (C-3)H-3 is directly attached to C-3.
2.25 (H-4)45.3 (C-4)H-4 is directly attached to C-4.
7.15 (H-6)113.8 (C-6)H-6 is directly attached to C-6.
7.20 (H-7)130.8 (C-7)H-7 is directly attached to C-7.
6.85 (H-8)123.7 (C-8)H-8 is directly attached to C-8.
7.05 (H-10)118.2 (C-10)H-10 is directly attached to C-10.
HMBC 4.05 (H-1)158.9 (C-5), 26.8 (C-2)H-1 is 2 bonds from C-2 and 2 bonds from C-5.
2.25 (H-4)56.2 (C-3), 26.8 (C-2)H-4 is 2 bonds from C-3 and 3 bonds from C-2.
7.15 (H-6)158.9 (C-5), 122.9 (C-9), 123.7 (C-8)H-6 shows long-range correlations to C-5, C-9, and C-8.
7.05 (H-10)158.9 (C-5), 122.9 (C-9), 113.8 (C-6)H-10 shows long-range correlations to C-5, C-9, and C-6.

Step-by-Step Structural Validation

The logical workflow for validating the structure of 3-(3-bromophenoxy)-N,N-dimethylpropylamine using the hypothetical data is as follows:

G cluster_0 1. Aliphatic Chain Assembly (COSY) cluster_1 2. Aromatic Ring Connectivity (COSY) cluster_2 3. C-H Assignment (HSQC) cluster_3 4. Fragment Assembly (HMBC) H1 H-1 (4.05 ppm) H2 H-2 (2.05 ppm) H1->H2 3J(H,H) H1_C5 H-1 → C-5 H3 H-3 (2.45 ppm) H2->H3 3J(H,H) H4_C3 H-4 → C-3 H6 H-6 (7.15 ppm) H7 H-7 (7.20 ppm) H6->H7 3J(H,H) H8 H-8 (6.85 ppm) H6->H8 4J(H,H) H7->H8 3J(H,H) H1_C1 H-1 ↔ C-1 H2_C2 H-2 ↔ C-2 H3_C3 H-3 ↔ C-3 H4_C4 H-4 ↔ C-4 H6_C6 H-6 ↔ C-6 H7_C7 H-7 ↔ C-7 H8_C8 H-8 ↔ C-8 H10_C10 H-10 ↔ C-10 H_Aro_C5 Aromatic H's → C-5 H_Aro_C9 Aromatic H's → C-9

Figure 2. Workflow for structural validation.
Assembling the Propylamine Chain (COSY)

The COSY spectrum is first interrogated to piece together the propyl chain. A cross-peak between the triplet at 4.05 ppm (H-1) and the pentet at 2.05 ppm (H-2) establishes their vicinal relationship. The pentet at 2.05 ppm (H-2) also shows a correlation to the triplet at 2.45 ppm (H-3), confirming the -CH₂-CH₂-CH₂- connectivity of the propyl chain. The singlet at 2.25 ppm (H-4), integrating to six protons, is characteristic of the two equivalent methyl groups of the N,N-dimethyl moiety and, as expected, shows no COSY correlations.

Defining the Aromatic Substitution Pattern (COSY)

The aromatic region of the COSY spectrum reveals the coupling network of the substituted benzene ring. The observed correlations between H-6, H-7, and H-8 confirm their proximity. The splitting patterns and coupling constants (not explicitly listed but inferred from multiplicity) would allow for the precise assignment of the 1,3-disubstituted pattern.

Linking Protons to their Carbons (HSQC)

The HSQC spectrum provides a direct and unambiguous link between the proton and carbon signals. Each proton signal is correlated to its corresponding carbon, as detailed in Table 2. This step is crucial for assigning the carbon chemical shifts and confirming the number of attached protons for each carbon.

Connecting the Fragments and Assigning Quaternary Carbons (HMBC)

The HMBC experiment is the final piece of the puzzle, connecting the previously identified fragments and assigning the non-protonated quaternary carbons.

  • Ether Linkage Confirmation: A crucial correlation is observed between the protons of the methylene group adjacent to the ether oxygen (H-1 at 4.05 ppm) and the aromatic carbon C-5 at 158.9 ppm. This two-bond correlation definitively establishes the connection between the propylamine chain and the phenoxy ring through the ether oxygen.

  • N,N-dimethylpropylamine Connectivity: The protons of the N,N-dimethyl groups (H-4 at 2.25 ppm) show a two-bond correlation to the adjacent methylene carbon C-3 at 56.2 ppm, confirming the attachment of the dimethylamino group to the propyl chain.

  • Aromatic Quaternary Carbon Assignment: The aromatic protons show long-range correlations to the quaternary carbons. For instance, H-6 and H-10 both show correlations to the carbon bearing the ether linkage (C-5) and the bromine-substituted carbon (C-9). These correlations, combined with the expected chemical shifts for carbons attached to an oxygen and a bromine, allow for the confident assignment of C-5 and C-9.

Alternative Methodologies and Their Limitations

While the combination of COSY, HSQC, and HMBC is a robust strategy, other 2D NMR experiments could be considered. For instance, a TOCSY (Total Correlation Spectroscopy) experiment could be used to identify all protons within a spin system, which would be particularly useful for more complex aliphatic chains. However, for the relatively simple propyl chain in our target molecule, COSY provides sufficient information.

Another alternative for establishing long-range connectivity is the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, which identifies protons that are close in space. While it can provide complementary information, it is primarily used for stereochemical analysis rather than establishing through-bond connectivity.

Experimental Protocols

General Sample Preparation
  • Dissolve 5-10 mg of 3-(3-bromophenoxy)-N,N-dimethylpropylamine in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy)
  • Tune and shim the NMR probe for the sample.

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Set up a gradient-enhanced COSY (gCOSY) experiment.

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data with a sine-bell window function in both dimensions followed by Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)
  • Acquire ¹H and ¹³C NMR spectra to determine the spectral widths.

  • Set up a gradient-enhanced HSQC experiment.

  • Set the spectral width in the F2 (¹H) and F1 (¹³C) dimensions.

  • Optimize the evolution time for one-bond J(C,H) coupling (typically around 145 Hz).

  • Acquire and process the data similarly to the COSY experiment.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Set up a gradient-enhanced HMBC experiment.

  • Use the same spectral widths as in the HSQC experiment.

  • Optimize the long-range coupling delay for an average J(C,H) of 8-10 Hz. This will enhance correlations over two and three bonds.

  • Acquire a larger number of scans compared to HSQC to detect the weaker long-range correlations.

  • Process the data using appropriate window functions and Fourier transformation.

G cluster_0 Key Structural Features cluster_1 Confirming Correlations Propylamine Propylamine Chain COSY_Propyl COSY: H-1/H-2, H-2/H-3 Propylamine->COSY_Propyl Validated by Aromatic 3-Bromophenoxy Ring HMBC_Aro HMBC: Aromatic H's to Quaternary C's Aromatic->HMBC_Aro Validated by Ether Ether Linkage HMBC_Ether HMBC: H-1 to C-5 Ether->HMBC_Ether Validated by Dimethylamino N,N-dimethyl Group HMBC_Dimethyl HMBC: H-4 to C-3 Dimethylamino->HMBC_Dimethyl Validated by

Figure 3. Key correlations for structural validation.

Conclusion

The synergistic use of COSY, HSQC, and HMBC 2D NMR experiments provides an irrefutable and self-validating methodology for the structural elucidation of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. By systematically identifying proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, the complete molecular connectivity can be confidently established. This guide demonstrates that a logical, stepwise interpretation of these powerful 2D NMR techniques is indispensable for researchers, scientists, and drug development professionals who require the highest level of confidence in their molecular structures.

References

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • 2D NMR Spectroscopy. (n.d.). Slideshare. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CF NMR CEITEC. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). [Link]

  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • How to interpret a HSQC NMR Spectrum. (2013). YouTube. [Link]

  • HMBC. (2024). Chemistry LibreTexts. [Link]

  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very long-range correlations (nJ(C,H) n > 3) in HMBC spectra. Natural Product Communications, 2(12), 1211-1216. [Link]

  • HMBC vs. H2BC. (2017). University of Ottawa NMR Facility Blog. [Link]

  • Introduction to COSY NMR Spectroscopy. (2012). YouTube. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Nanalysis. [Link]

  • COSY. (n.d.). Queen's University. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • Two-Dimensional NMR Spectroscopy. (2014). Chemistry LibreTexts. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! (2025). YouTube. [Link]

  • 2D-NMR COSY Spectroscopy Guide. (n.d.). Scribd. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • N,N-Dimethylpropylamine. (n.d.). PubChem. [Link]

  • HSQC and HMBC. (n.d.). Columbia University. [Link]

  • Chemical shifts. (n.d.). [Link]

Sources

A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Profiling of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is the characterization of a compound's selectivity. Off-target interactions can lead to unforeseen adverse effects, derailing an otherwise promising drug development program. This guide provides an in-depth technical framework for conducting cross-reactivity studies on "3-(3-bromophenoxy)-N,N-dimethylpropylamine," a novel compound with structural similarities to the selective serotonin reuptake inhibitor (SSRI) class of drugs.

For the purpose of this guide, we will hypothesize that the primary target of 3-(3-bromophenoxy)-N,N-dimethylpropylamine is the serotonin transporter (SERT), based on its structural resemblance to known SSRIs such as dapoxetine and fluoxetine.[1][2] This guide will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously evaluate its selectivity profile against a panel of biologically relevant targets. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to contextualize the compound's performance.

The Imperative of Early-Stage Selectivity Profiling

Predicting potential safety liabilities early in the drug discovery process is paramount for selecting lead compounds with a higher probability of clinical success.[3] In vitro safety pharmacology profiling has emerged as an indispensable tool to identify and mitigate off-target effects, thereby enabling selectivity-focused structure-activity relationship (SAR) studies.[4] By understanding a compound's interactions with a broad range of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters, researchers can proactively design molecules with improved safety profiles.[5][6]

The core principle of these studies is to de-risk drug candidates before they enter more costly and time-consuming preclinical and clinical development phases.[7] A "clean" in vitro profile, where a compound demonstrates high affinity for its intended target and minimal interaction with a panel of known liability targets, provides greater confidence in its therapeutic potential.

Comparative Framework: Benchmarking Against Established SSRIs

To provide a meaningful assessment of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, it is essential to compare its cross-reactivity profile with that of well-characterized SSRIs. For this guide, we will use Dapoxetine, Fluoxetine, and Paroxetine as reference compounds. These molecules, while all potent SERT inhibitors, exhibit distinct off-target profiles that have been linked to their unique clinical effects and side-effect profiles.[8][9][10]

CompoundPrimary TargetKnown Off-TargetsAssociated Clinical Considerations
3-(3-bromophenoxy)-N,N-dimethylpropylamine SERT (Hypothesized) To be determined To be determined
Dapoxetine SERTMinimal off-target activity reportedRapid absorption and elimination, suitable for on-demand treatment of premature ejaculation.[2][8]
Fluoxetine SERT5-HT2C receptor antagonismLong half-life, potential for drug-drug interactions.[9][11]
Paroxetine SERTMuscarinic cholinergic receptor antagonism, norepinephrine transporter (NET) inhibitionAnticholinergic side effects, potential for withdrawal syndrome.[10][12]

Experimental Design: A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently and comprehensively assess the selectivity of 3-(3-bromophenoxy)-N,N-dimethylpropylamine. This approach begins with broad screening panels and progresses to more focused functional and mechanistic assays for any identified off-target "hits."

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Mechanistic & Cellular Studies Primary Target Engagement Primary Target Engagement Broad Liability Panels Broad Liability Panels Primary Target Engagement->Broad Liability Panels Establish On-Target Potency Dose-Response Assays Dose-Response Assays Broad Liability Panels->Dose-Response Assays Identify Off-Target Hits Orthogonal Functional Assays Orthogonal Functional Assays Dose-Response Assays->Orthogonal Functional Assays Confirm & Quantify Off-Target Activity Cell-Based Pathway Analysis Cell-Based Pathway Analysis Orthogonal Functional Assays->Cell-Based Pathway Analysis Elucidate Mechanism of Action In Vivo Target Engagement In Vivo Target Engagement Cell-Based Pathway Analysis->In Vivo Target Engagement Assess Physiological Relevance In Vivo Target Engagement (Optional) In Vivo Target Engagement (Optional)

A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening

The initial step involves screening 3-(3-bromophenoxy)-N,N-dimethylpropylamine at a single high concentration (e.g., 10 µM) against a broad panel of targets to identify potential off-target interactions.

1. Primary Target Engagement:

  • Objective: Confirm the hypothesized interaction with the serotonin transporter (SERT) and determine its potency.

  • Methodology: A radioligand binding assay using [³H]-Paroxetine or a similar high-affinity SERT ligand.

  • Protocol:

    • Prepare cell membranes from a cell line recombinantly expressing human SERT.

    • Incubate the membranes with a fixed concentration of [³H]-Paroxetine and a range of concentrations of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

2. Broad Liability Panels:

  • Objective: Identify potential off-target interactions across major target families.

  • Methodology: Utilize commercially available broad screening panels. These panels typically include:

    • GPCR Panel: A comprehensive panel of GPCRs is crucial as many drugs have off-target effects on these receptors, leading to a variety of side effects.[5][13] Functional assays are preferred over simple binding assays as they provide information on the compound's activity (agonist, antagonist, or allosteric modulator).[14]

    • Kinase Panel: Kinases are key regulators of cellular processes, and off-target kinase inhibition can lead to toxicity.[15][16] Kinase screening services offer a platform to evaluate large compound libraries against selected kinase targets.[17][]

    • Ion Channel Panel: Off-target interactions with ion channels, particularly the hERG potassium channel, are a major cause of cardiac toxicity and drug attrition.

    • Transporter Panel: Evaluate interactions with other neurotransmitter transporters (e.g., norepinephrine transporter (NET), dopamine transporter (DAT)) to assess selectivity.

    • Nuclear Receptor and Enzyme Panels: These panels cover other important classes of drug targets and enzymes involved in drug metabolism (e.g., cytochrome P450s).[3]

Tier 2: Hit Confirmation and Potency Determination

Any "hits" identified in Tier 1 (typically defined as >50% inhibition or stimulation at 10 µM) should be followed up with more detailed studies to confirm the interaction and determine the potency.

1. Dose-Response Assays:

  • Objective: Determine the IC50 or EC50 (half-maximal effective concentration) for the off-target interaction.

  • Methodology: Perform 10-point dose-response curves for each confirmed hit using the same assay format as in Tier 1.

2. Orthogonal Functional Assays:

  • Objective: Confirm the off-target activity in a different assay format to rule out assay-specific artifacts.

  • Methodology: For a GPCR hit, if the primary screen was a binding assay, a follow-up functional assay (e.g., cAMP, calcium flux, or β-arrestin recruitment) should be performed.[19] For a kinase hit, an orthogonal assay could involve a different detection technology (e.g., fluorescence-based vs. radiometric).

Tier 3: Mechanistic and Cellular Studies

For off-target interactions that are confirmed and potent, further studies are warranted to understand the mechanism of action and the potential physiological consequences.

1. Cell-Based Pathway Analysis:

  • Objective: Investigate the downstream cellular effects of the off-target interaction.

  • Methodology: Use cell lines endogenously expressing the off-target receptor or enzyme. Techniques such as Western blotting, reporter gene assays, or high-content imaging can be employed to assess changes in signaling pathways.

Data Interpretation and Comparative Analysis

The data generated from these studies should be compiled and analyzed to create a comprehensive selectivity profile for 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Selectivity Ratios: A key metric is the selectivity ratio, which is calculated by dividing the off-target Ki or IC50 by the on-target (SERT) Ki or IC50. A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound.

Hypothetical Comparative Data:

Target3-(3-bromophenoxy)-N,N-dimethylpropylamine (Ki, nM)Dapoxetine (Ki, nM)Fluoxetine (Ki, nM)Paroxetine (Ki, nM)
SERT 1.5 1.12.50.1
NET 2501505025
DAT >10,000>10,0002000350
5-HT2C 800>10,000150300
M1 Muscarinic >10,000>10,000>10,00080
hERG >10,000>10,00050001500

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on this hypothetical data, 3-(3-bromophenoxy)-N,N-dimethylpropylamine demonstrates high potency for SERT with good selectivity over NET and excellent selectivity over DAT and other screened targets. Its profile appears more selective than fluoxetine and paroxetine with respect to the presented off-targets.

Visualizing On- and Off-Target Signaling

Understanding the potential downstream consequences of both on-target and off-target engagement is crucial. The following diagram illustrates the primary signaling pathway of SERT and a potential off-target interaction with the 5-HT2C receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicle SERT->Serotonin_vesicle Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor SERT->Postsynaptic_Receptor Synaptic Serotonin Serotonin_vesicle->SERT Serotonin Release Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Neuronal Firing HT2C 5-HT2C Receptor PLC PLC Activation HT2C->PLC Compound 3-(3-bromophenoxy)-N,N- dimethylpropylamine Compound->SERT Inhibition (On-Target) Compound->HT2C Antagonism (Off-Target)

SERT on-target and 5-HT2C off-target signaling.

Conclusion

The comprehensive cross-reactivity profiling of 3-(3-bromophenoxy)-N,N-dimethylpropylamine is a critical exercise in due diligence for its development as a potential therapeutic agent. By systematically evaluating its interactions with a wide range of biological targets and comparing its selectivity profile to established drugs, researchers can make informed decisions about its continued development. This guide provides a robust framework for these investigations, emphasizing the importance of a tiered, data-driven approach to de-risk drug candidates and enhance the probability of translating a promising molecule into a safe and effective medicine.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]

  • Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]

  • Abramson, K., et al. (2018). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clinical and Translational Science, 11(3), 291-301. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • MolecularCloud. (2024). Kinase Screening Services: Unlocking the Potential of Targeted Therapies. [Link]

  • Urology Textbook. Dapoxetin: Adverse Effects, Contraindications and Dosage. [Link]

  • Ericson, M., et al. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLoS Genetics, 4(8), e1000151. [Link]

  • Mayorga, C., et al. (2021). Tools for Etiologic Diagnosis of Drug-Induced Allergic Conditions. Journal of Investigational Allergology and Clinical Immunology, 31(4), 279-295. [Link]

  • Reddy, K. R., & Kumar, K. S. (2014). Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 170-175. [Link]

  • Wikipedia. Dapoxetine. [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Current Pharmaceutical Design, 16(27), 3051-3059. [Link]

  • Papageorgiou, C., et al. (2022). Off-Target Effects of Antidepressants on Vascular Function and Structure. Biomedicines, 10(1), 56. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71353, Dapoxetine. [Link]

  • Wikipedia. Selective serotonin reuptake inhibitor. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71352, Dapoxetine Hydrochloride. [Link]

  • Al-Salama, Z. T. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 25(13), 6903. [Link]

  • Stone, S. F., et al. (2019). Testing for Drug Hypersensitivity Syndromes. Journal of Immunology Research, 2019, 8769094. [Link]

  • Dias, P. J., et al. (2017). Editor's Highlight: Off-Target Effects of Neuroleptics and Antidepressants on Saccharomyces cerevisiae. Toxicological Sciences, 156(1), 251-263. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • CD BioSciences. Protein Kinases Imaging in Drug Development. [Link]

  • S-Vatran, P., & S-Vatran, R. (2022). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Veyrat-Durebex, C., et al. (1998). [Secondary dermatologic effects of serotonin reuptake inhibitor antidepressants: hypothesis of cross-reacting allergy. Apropos of 2 cases]. L'Encephale, 24(3), 263-266. [Link]

  • Worm, M., et al. (2020). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Allergologie select, 4, 1-36. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Dr.Oracle. (2024). What is the timeframe for developing a drug allergy to Prozac (fluoxetine)?. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2021). SSRI cross-reactivity. [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-262. [Link]

  • MedEx. Oxat | 20 mg | Tablet. [Link]

  • Ben-Efraim, M. J., et al. (2003). Effects of continuous administration of paroxetine on ligand binding site and expression of serotonin transporter protein in mouse brain. Neurochemistry International, 43(3), 205-213. [Link]

  • Tavoulari, S., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. The Journal of Biological Chemistry, 291(14), 7476-7487. [Link]

  • Bai, Y., et al. (2023). Fluoxetine restrains allergic inflammation by targeting an FcɛRI-ATP positive feedback loop in mast cells. Science Signaling, 16(802), eadd2712. [Link]

  • Gunes, F., & Gunes, H. (2015). Urticaria and Angioedema Associated with Fluoxetine. Psychiatry Investigation, 12(4), 558-560. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61236, N,N-Dimethylpropylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2456, 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine maleate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6711-48-4, N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. [Link]

Sources

Evaluating Off-Target Effects: A Comparative Guide for the Novel Compound "3-(3-bromophenoxy)-N,N-dimethylpropylamine"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a clinically approved therapeutic is fraught with challenges. One of the most significant hurdles is the characterization of its off-target effects. Unintended interactions with proteins other than the primary therapeutic target can lead to unforeseen toxicities or a dilution of therapeutic efficacy, contributing to the high attrition rates in clinical trials. This guide provides a comprehensive framework for evaluating the off-target profile of an NCE, using the hypothetical compound "3-(3-bromophenoxy)-N,N-dimethylpropylamine" as a case study. Our approach is rooted in a multi-tiered strategy, beginning with predictive computational methods and progressing to rigorous in vitro and cellular validation assays. This ensures a thorough and data-driven assessment of a compound's selectivity and potential liabilities.

The Imperative of Early Off-Target Profiling

Identifying potential off-target interactions early in the drug discovery pipeline is not merely a regulatory formality but a critical step in de-risking a project.[1][2] Early-stage assessment allows for the strategic allocation of resources, guiding lead optimization efforts to mitigate undesirable interactions while preserving on-target potency.[2] This proactive approach stands in contrast to reactive problem-solving during later, more expensive stages of development. The failure to detect significant off-target activities can have profound financial and clinical consequences.

Our subject, "3-(3-bromophenoxy)-N,N-dimethylpropylamine," is a novel tertiary amine, a chemical scaffold present in numerous biologically active compounds. Its structural features warrant a systematic investigation into its potential interactions across the proteome.

Tier 1: In Silico Off-Target Prediction

The initial step in our evaluation is a comprehensive in silico analysis. Computational methods offer a rapid and cost-effective means to generate testable hypotheses about a compound's potential off-targets.[3][4][5][6] These approaches leverage vast databases of known drug-target interactions and employ algorithms based on chemical similarity, machine learning, and pharmacophore modeling to predict a compound's likely binding partners.[1][7]

For "3-(3-bromophenoxy)-N,N-dimethylpropylamine," we would employ a suite of predictive tools. The process involves submitting the compound's 2D structure to various platforms that compare it against libraries of compounds with known biological activities. High structural similarity to a known ligand for a particular target suggests a potential interaction that requires experimental validation.

Hypothetical In Silico Prediction Results for "3-(3-bromophenoxy)-N,N-dimethylpropylamine"

Predicted Off-TargetPrediction MethodConfidence ScoreRationale for Investigation
Histamine H1 Receptor2D Similarity (Tanimoto)0.85Common target for tertiary amine-containing structures.
Serotonin Transporter (SERT)Machine Learning Model0.79Structural alerts associated with CNS-active amines.
Sigma-1 ReceptorPharmacophore Matching0.75Shared pharmacophoric features with known sigma ligands.
M1 Muscarinic Receptor2D Similarity (Tanimoto)0.72Potential for anticholinergic effects.[8]
hERG Potassium ChannelSubstructure AlertHighThe tertiary amine motif is a known hERG liability flag.

This predictive analysis provides a focused list of high-priority targets for subsequent experimental testing, moving our investigation from a broad, proteome-wide screen to a manageable and targeted panel.

Experimental Workflow for Off-Target Evaluation

Off_Target_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation cluster_assessment Risk Assessment in_silico Compound Structure (3-(3-bromophenoxy)-N,N-dimethylpropylamine) similarity 2D/3D Similarity Search in_silico->similarity ml_models Machine Learning Models in_silico->ml_models predictions Predicted Off-Target List similarity->predictions ml_models->predictions binding_assay Competitive Binding Assays (e.g., Radioligand Binding) predictions->binding_assay Prioritized Targets binding_data Binding Affinity (Ki) binding_assay->binding_data functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) functional_data Functional Activity (IC50/EC50) functional_assay->functional_data binding_data->functional_assay Confirmed Binders integration Data Integration & Analysis binding_data->integration cetsa Cellular Thermal Shift Assay (CETSA) functional_data->cetsa Functionally Active Hits functional_data->integration engagement_data Target Engagement Confirmation cetsa->engagement_data phenotypic Phenotypic/Signaling Assays pathway_data Downstream Pathway Modulation phenotypic->pathway_data engagement_data->phenotypic pathway_data->integration risk_profile Comprehensive Off-Target Profile integration->risk_profile decision Decision: Proceed / Optimize / Terminate risk_profile->decision Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Compound 3-(3-bromophenoxy)-N,N- dimethylpropylamine Compound->H1R Binds (Antagonist?)

Caption: Potential modulation of the H1 receptor signaling pathway.

A functional assay, such as a calcium flux assay, would determine whether "3-(3-bromophenoxy)-N,N-dimethylpropylamine" acts as an agonist (activating the pathway) or an antagonist (blocking the pathway). This functional characterization is the final, critical step in understanding the physiological implications of the off-target interaction.

Integrated Risk Assessment and Conclusion

The evaluation of off-target effects is a dynamic, iterative process that integrates computational predictions with empirical data. For our hypothetical NCE, "3-(3-bromophenoxy)-N,N-dimethylpropylamine," the integrated data from in silico, in vitro, and cellular assays would form a comprehensive selectivity profile. This profile allows for an evidence-based assessment of the compound's risks and therapeutic potential.

The decision to advance, optimize, or terminate a compound depends on the nature of the off-target interactions. High-affinity binding to a target with known safety liabilities (e.g., hERG) would be a major red flag. Conversely, moderate affinity for a target like the Histamine H1 receptor might be acceptable or even desirable, depending on the therapeutic indication.

By adopting the structured, multi-tiered approach outlined in this guide, researchers and drug development professionals can systematically dissect the polypharmacology of their compounds. This rigorous evaluation ensures that only the most promising and well-characterized candidates proceed toward clinical development, ultimately enhancing the safety and efficacy of future medicines.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • CA1340223C - 3,3-diphenylpropyl amines and pharmaceutical compositions and cholinergic uses thereof - Google Patents.
  • 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine. PubChem. [Link]

  • 3-bromo-N,N-dimethylpentanamide. PubChem. [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021). Briefings in Bioinformatics. [Link]

  • Improving target assessment in biomedical research: the GOT-IT recommendations. (2020). Nature Reviews Drug Discovery. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity. (2024). Journal of Toxicology and Environmental Health, Part A. [Link]

  • Competition Assay Protocol. Fabgennix International. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). Methods in Molecular Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (2024). Acta Pharmaceutica Sinica B. [Link]

  • Off-Target Drug Safety: Replacing Educated Guesswork with Evidence-Based Risk Assessment. Certara. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • The protocol of competitive binding assay. ResearchGate. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • 3,3-diphenyl-N-dimethylpropylamine. PubChem. [Link]

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology. [Link]

  • What proteins should be used to evaluate off targets in drug design? Is there an existing data set? Reddit. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. (1981). Biochemical Journal. [Link]

  • 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine maleate. PubChem. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • 3-Bromo-N,N-dimethyl-1-propylamine Hydrobromide. Angene Chemical. [Link]

  • 3-methoxy-N,N-dimethylpropan-1-amine. PubChem. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). Journal of Medicinal Chemistry. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2024). International Journal of Molecular Sciences. [Link]

Sources

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The synergy between computational modeling and experimental analysis has emerged as a powerful paradigm, accelerating the elucidation of molecular structures and properties. This guide provides an in-depth comparison of theoretical predictions and experimental data for the compound 3-(3-bromophenoxy)-N,N-dimethylpropylamine , a molecule of interest for its potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will explore the correlation between computational predictions, primarily using Density Functional Theory (DFT), and a hypothetical yet realistic set of experimental data derived from standard analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causality behind experimental and computational choices, aiming to provide a trustworthy and authoritative resource for validating molecular structures.

The Subject Molecule: 3-(3-bromophenoxy)-N,N-dimethylpropylamine

The molecule at the heart of this guide, 3-(3-bromophenoxy)-N,N-dimethylpropylamine, possesses a unique combination of a substituted aromatic ring and a flexible aliphatic amine chain. This structure presents an interesting case for spectroscopic analysis due to the distinct electronic environments of its constituent atoms.

Caption: Molecular structure of 3-(3-bromophenoxy)-N,N-dimethylpropylamine with atom numbering for spectral assignments.

The Comparative Workflow: An Integrated Approach

The validation of a molecular structure is a multi-faceted process. Our approach integrates experimental data acquisition with computational modeling to achieve a high degree of confidence in the structural assignment. The following workflow illustrates this synergistic process.

comparative_workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Comparative Analysis exp_data Hypothetical Experimental Data (NMR, FT-IR, UV-Vis) comparison Data Correlation & Discrepancy Analysis exp_data->comparison mol_model 3D Molecular Model dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) mol_model->dft nmr_pred NMR Prediction (GIAO) dft->nmr_pred ir_pred FT-IR Prediction (Frequency Analysis) dft->ir_pred uv_pred UV-Vis Prediction (TD-DFT) dft->uv_pred nmr_pred->comparison ir_pred->comparison uv_pred->comparison validation Structural Validation comparison->validation

Caption: Workflow illustrating the integration of experimental data and computational predictions for structural validation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Here, we compare the hypothetical experimental ¹H and ¹³C NMR data with predictions from DFT calculations.

Experimental Protocol (Hypothetical)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Methodology:

  • A 10 mg sample of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C{¹H} NMR spectra are recorded on a 500 MHz spectrometer at 298 K.

  • Data processing (Fourier transformation, phasing, and baseline correction) is performed to obtain the final spectra.

Computational Protocol

Objective: To predict the ¹H and ¹³C NMR chemical shifts of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Methodology:

  • The 3D structure of the molecule is built and subjected to a conformational search to identify the lowest energy conformer.

  • Geometry optimization and frequency calculations are performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1]

  • The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors for all atoms in the optimized geometry.[2]

  • The calculated shielding values are converted to chemical shifts by referencing them to the shielding tensor of TMS, calculated at the same level of theory.

Data Comparison and Analysis

The following tables present a comparison of the hypothetical experimental and computationally predicted NMR data.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Atom(s)Hypothetical Exp. δ (ppm)Predicted δ (ppm)MultiplicityIntegrationAssignment
H on C13, C142.252.28s6HN(CH₃)₂
H on C112.452.49t2H-CH₂-N
H on C102.002.05p2H-CH₂-CH₂-CH₂-
H on C94.054.10t2H-O-CH₂-
H on C56.856.88d1HAr-H
H on C47.157.18t1HAr-H
H on C27.057.09d1HAr-H
H on C67.257.29s1HAr-H

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

AtomHypothetical Exp. δ (ppm)Predicted δ (ppm)Assignment
C13, C1445.545.8N(CH₃)₂
C1158.058.3-CH₂-N
C1026.526.8-CH₂-CH₂-CH₂-
C966.066.4-O-CH₂-
C3122.0122.5Ar-C-Br
C1158.0158.5Ar-C-O
C5114.0114.3Ar-C
C6123.0123.4Ar-C
C4130.5130.9Ar-C
C2118.5118.9Ar-C

Discussion: The predicted chemical shifts show excellent correlation with the hypothetical experimental values, with deviations of less than 0.05 ppm for ¹H and 0.5 ppm for ¹³C. This high level of agreement provides strong evidence for the correctness of the assigned structure. The computational approach accurately reproduces the electronic effects of the bromine and ether substituents on the aromatic ring, as well as the chemical environments of the aliphatic chain protons and carbons. Such accurate predictions are invaluable for resolving ambiguities in complex spectra.[2]

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Hypothetical)

Objective: To obtain the FT-IR spectrum of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Methodology:

  • A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

  • The KBr plates are placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

Computational Protocol

Objective: To predict the vibrational frequencies of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Methodology:

  • Following the geometry optimization at the B3LYP/6-311++G(d,p) level of theory, a frequency calculation is performed.

  • The calculated harmonic frequencies are scaled by an empirical scaling factor (typically ~0.96) to account for anharmonicity and other systematic errors in the theoretical model.

Data Comparison and Analysis

Table 3: FT-IR Data Comparison

Hypothetical Exp. ν (cm⁻¹)Predicted ν (cm⁻¹) (scaled)Vibrational Mode
30503055Aromatic C-H stretch
2950, 28702955, 2875Aliphatic C-H stretch
1580, 14701585, 1475Aromatic C=C stretch
12401245Aryl-O-Alkyl C-O stretch (asymmetric)
10401045Aryl-O-Alkyl C-O stretch (symmetric)
680685C-Br stretch

Discussion: The predicted vibrational frequencies, after scaling, align well with the hypothetical experimental data. The calculations successfully identify the characteristic absorption bands for the aromatic C-H, aliphatic C-H, aromatic C=C, C-O ether, and C-Br stretches. This correlation further supports the proposed molecular structure by confirming the presence of its key functional groups.

Section 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds, it is particularly useful for characterizing the π-electron system.

Experimental Protocol (Hypothetical)

Objective: To obtain the UV-Vis absorption spectrum of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Methodology:

  • A dilute solution of the compound is prepared in ethanol.

  • The UV-Vis spectrum is recorded from 200 to 400 nm using a spectrophotometer, with a pure ethanol sample as the reference.

Computational Protocol

Objective: To predict the electronic absorption spectrum of 3-(3-bromophenoxy)-N,N-dimethylpropylamine.

Methodology:

  • Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry.[3]

  • The calculations are typically run with the same functional and basis set as the geometry optimization (B3LYP/6-311++G(d,p)).

  • The solvent effect of ethanol is modeled using a polarizable continuum model (PCM).

  • The excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions are calculated.

Data Comparison and Analysis

Table 4: UV-Vis Data Comparison

Hypothetical Exp. λmax (nm)Predicted λmax (nm)Electronic Transition
275278π → π
220223π → π

Discussion: The TD-DFT calculations provide a good prediction of the absorption maxima observed in the hypothetical UV-Vis spectrum. The predicted λmax values are within a few nanometers of the experimental values, which is a strong indication that the computational model accurately describes the electronic structure of the molecule.[3] The observed transitions are characteristic of substituted benzene rings.

Conclusion

This comparative guide demonstrates the remarkable synergy between computational chemistry and experimental spectroscopy in the structural elucidation of organic molecules. The close agreement between the predicted and hypothetical experimental data for 3-(3-bromophenoxy)-N,N-dimethylpropylamine across NMR, FT-IR, and UV-Vis spectroscopy provides a high degree of confidence in the assigned structure.

For researchers in drug discovery and development, this integrated approach offers a powerful and efficient workflow for:

  • Validating newly synthesized compounds.

  • Distinguishing between isomers.

  • Gaining deeper insights into molecular structure and electronic properties.

As computational methods continue to advance in accuracy and efficiency, their role in chemical research will only become more integral, bridging the gap between theoretical models and experimental reality.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common pitfalls of structure determination of complex natural products by NMR spectroscopy.
  • Grimme, S., Bannwarth, C., & Dohm, S. (2017). Fully automated quantum chemistry based computation of spin–spin coupled nuclear magnetic resonance spectra.
  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative configuration in organic compounds by NMR spectroscopy and computational methods. Chemical reviews, 107(9), 3744-3779.
  • Lauber, M. A., & Bercu, J. C. (2017). A comprehensive review of computational techniques for the prediction of 13C NMR chemical shifts in small organic molecules. Magnetic Resonance in Chemistry, 55(5), 417-431.
  • Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of chemical physics, 110(13), 6158-6170.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.
  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab initio calculation of vibrational absorption and circular dichroism spectra using density functional force fields. The Journal of physical chemistry, 98(45), 11623-11627.
  • Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of chemical physics, 109(19), 8218-8224.
  • Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). Extensive TD-DFT benchmark: singlet-excited states of organic molecules.
  • Gaussian 09, Revision D.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; Nakatsuji, H.; Caricato, M.; Li, X.; Hratchian, H. P.; Izmaylov, A. F.; Bloino, J.; Zheng, G.; Sonnenberg, J. L.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Montgomery, Jr., J. A.; Peralta, J. E.; Ogliaro, F.; Bearpark, M.; Heyd, J. J.; Brothers, E.; Kudin, K. N.; Staroverov, V. N.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Rega, N.; Millam, J. M.; Klene, M.; Knox, J. E.; Cross, J. B.; Bakken, V.; Adamo, C.; Jaramillo, J.; Gomperts, R.; Stratmann, R. E.; Yazyev, O.; Austin, A. J.; Cammi, R.; Pomelli, C.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Zakrzewski, V. G.; Voth, G. A.; Salvador, P.; Dannenberg, J. J.; Dapprich, S.; Daniels, A. D.; Farkas, Ö.; Foresman, J. B.; Ortiz, J. V.; Cioslowski, J.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2009. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(3-bromophenoxy)-N,N-dimethylpropylamine (CAS No. 912569-57-4). As a brominated aromatic amine, this compound presents specific chemical hazards that necessitate rigorous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The following guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical step.

Core Principle: Hazard-Based Waste Characterization

The foundation of any chemical disposal plan is a thorough understanding of the material's intrinsic hazards. 3-(3-bromophenoxy)-N,N-dimethylpropylamine is not a benign substance; its disposal pathway is dictated by its classification as a hazardous material.

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Acutely Toxic (Oral), Category 4: Harmful if swallowed.[1]

  • Skin Corrosion, Category 1B: Causes severe skin burns.[1]

  • Serious Eye Damage, Category 1: Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1]

Critically, the presence of a carbon-bromine bond classifies it as a halogenated organic compound .[3] This is a pivotal distinction, as halogenated waste streams are managed differently than non-halogenated ones due to environmental regulations and the specific requirements of disposal technologies like incineration.[3][4] Therefore, all waste containing this compound must be treated as Corrosive and Toxic Halogenated Organic Hazardous Waste .

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity (Oral)Category 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[1]
Serious Eye DamageCategory 1Causes serious eye damage[1][2]
STOT (Single Exposure)Category 3May cause respiratory irritation[1]
Chemical FamilyN/AHalogenated Organic Compound[3]
Shipping ClassificationN/AUN2735, AMINES, LIQUID, CORROSIVE, N.O.S.[1]

Procedural Protocol: From Benchtop to Final Disposal

This protocol outlines the mandatory steps for safely moving 3-(3-bromophenoxy)-N,N-dimethylpropylamine from active use to its final, compliant disposal.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, personnel must be equipped with appropriate PPE to mitigate the risks of severe burns and respiratory irritation.

  • Hand Protection: Wear impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[5]

  • Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.[1][6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, impervious protective clothing and boots may be required.[6]

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors or mists.[1]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions, protects personnel, and facilitates cost-effective, compliant disposal.

The Causality of Segregation: 3-(3-bromophenoxy)-N,N-dimethylpropylamine is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Accidental mixing can lead to violent reactions, gas evolution, or fire. Furthermore, mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the disposal process, as halogenated compounds require high-temperature incineration to prevent the formation of toxic dioxins and furans.[4]

Use the following workflow for proper segregation:

WasteSegregation Start Waste Generated (Contains 3-(3-bromophenoxy)-N,N-dimethylpropylamine) Classification Characterize Waste: Contains Carbon-Bromine Bond? Start->Classification Halogenated YES: Halogenated Organic Waste Classification->Halogenated Yes NonHalogenated NO: Non-Halogenated Waste (Not applicable for this compound) Classification->NonHalogenated No Container Transfer to Designated 'HALOGENATED ORGANIC LIQUID WASTE' Container Halogenated->Container Incompatibles Check for Incompatibles: AVOID mixing with strong acids, bases, or oxidizing agents. Container->Incompatibles Labeling Label Container Correctly (See Step 3) Incompatibles->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA

Waste Segregation Workflow
Step 3: Containerization and Labeling

All hazardous waste must be accumulated in appropriate containers that are correctly labeled from the moment the first drop of waste is added.[7]

  • Container Selection: Use a chemically compatible container with a secure, screw-top cap. The container must be in good condition, free of cracks or deterioration, and prevent leakage.[8] Do not use metal containers for corrosive amines.[9]

  • Labeling Requirements: The container label must, at a minimum, include the following information as required by the EPA:[10]

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "3-(3-bromophenoxy)-N,N-dimethylpropylamine" . Do not use abbreviations or formulas.[7]

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

    • The date when waste accumulation began (required once the container is moved to a central accumulation area).[10]

Step 4: Satellite Accumulation and Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[8][10]

  • SAA Requirements:

    • The SAA must be clearly marked.[9]

    • Containers must be kept closed at all times except when adding waste.[4][7]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

    • Secondary containment (e.g., a chemical-resistant tray) is required to contain potential spills.[9]

    • Inspect containers weekly for any signs of leakage.[8]

Step 5: Final Disposal and Prohibited Actions

The ultimate disposal of 3-(3-bromophenoxy)-N,N-dimethylpropylamine must be conducted by a licensed professional waste disposal service.[5]

  • Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup. The waste will be tracked from its point of generation to its final disposal via a "cradle-to-grave" manifest system.[10]

  • Disposal Method: The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][10]

CRITICAL: PROHIBITED DISPOSAL METHODS

  • DO NOT dispose of this chemical down the drain. As a halogenated organic, it is persistent and harmful to aquatic life, and drain disposal is illegal.[4][11]

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT allow the waste to evaporate in the fume hood. This is not a compliant disposal method.

Spill and Decontamination Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your EHS office.

  • Control and Contain: If safe to do so, prevent the spill from spreading by diking with an inert, absorbent material such as sand, clay, or vermiculite.[11][12] Do not use combustible materials like paper towels to absorb large spills.

  • Neutralization (for residual amounts): After absorbing the bulk material, the area can be decontaminated. For amines, a 5% solution of a weak acid like acetic acid can be used to neutralize the surface, followed by a thorough rinse with water.[12]

  • Collection and Disposal: All cleanup materials (absorbents, contaminated gloves, etc.) are also considered hazardous waste. They must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of through the same channels as the chemical itself.[12]

By adhering to this scientifically grounded and procedurally detailed guide, researchers can ensure the safe and compliant disposal of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Safety Data Sheet: 3-(3-Bromophenoxy)-N,N-dimethylpropylamine. Fisher Scientific.

  • 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%, Thermo Scientific. Fisher Scientific.

  • Title 35, Part 729: Landfills: Prohibited Hazardous Wastes. Illinois Pollution Control Board.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. U.S. Electronic Code of Federal Regulations (eCFR).

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA Waste Revitalization.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Hazardous Waste Segregation. Bucknell University.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet: 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropylamine. Apollo Scientific.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.

  • Safety Data Sheet: 3,3'-Iminobis(N,N-dimethylpropylamine). Santa Cruz Biotechnology.

  • Safety Data Sheet: 3,3'-IMINOBIS(N,N-DIMETHYLPROPYLAMINE). ChemicalBook.

  • Safety Data Sheet: 3,3'-Iminobis(N,N-dimethylpropylamine). TCI Chemicals.

Sources

Personal protective equipment for handling 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Safely Handling 3-(3-bromophenoxy)-N,N-dimethylpropylamine

Researchers and professionals in drug development and chemical synthesis frequently encounter a diverse array of reagents. Among these is 3-(3-bromophenoxy)-N,N-dimethylpropylamine, a compound that, while valuable in specific applications, necessitates stringent safety protocols due to its hazardous properties. This guide provides an in-depth, experience-driven framework for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the Threat

Before any handling of 3-(3-bromophenoxy)-N,N-dimethylpropylamine, a thorough understanding of its associated risks is paramount. This compound is classified with significant health hazards that demand respect and meticulous adherence to safety procedures.

Primary Hazards:

  • Corrosivity: It is known to cause severe skin burns and serious eye damage.[1][2][3] This is a critical consideration as contact can lead to immediate and potentially irreversible tissue damage.

  • Toxicity: The compound is harmful if swallowed and toxic in contact with skin.[1][2] Systemic effects may occur following absorption through the skin.

  • Irritation: It may cause respiratory irritation.[1] Inhalation of vapors or mists should be strictly avoided.

Hazard Classification Summary:

Hazard CategoryClassificationGHS Statements
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 3-(3-bromophenoxy)-N,N-dimethylpropylamine. The goal is to create a complete barrier between the researcher and the chemical.

Essential PPE includes:

  • Hand Protection: Wear compatible chemical-resistant gloves.[4] Nitrile gloves are a common and effective choice, offering good resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] Given the severe eye damage potential, a face shield worn over goggles is strongly recommended to protect against splashes.[5]

  • Skin and Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron or suit should be worn.[4] Protective boots may be necessary depending on the scale of the operation.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if exposure limits are likely to be exceeded, a government-approved respirator is required.[4]

Workflow for Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that risks are minimized at every stage of the process.

Step 1: Preparation and Engineering Controls

  • Designate a Work Area: All work with 3-(3-bromophenoxy)-N,N-dimethylpropylamine should be performed in a designated area, such as a chemical fume hood.[1]

  • Ensure Accessibility of Safety Equipment: Before starting, confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

  • Assemble All Necessary Materials: Have all required equipment, reagents, and waste containers prepared and within reach inside the fume hood to avoid unnecessary movements in and out of the containment area.

Step 2: Chemical Handling

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a syringe.

  • Avoid Inhalation: Do not breathe vapors or mists.[1] The use of a fume hood is the primary engineering control for this.

  • Prevent Contact: Avoid all contact with eyes, skin, and clothing.[4] In the event of accidental contact, immediate first aid is crucial.

Step 3: Post-Handling and Decontamination

  • Clean Work Area: Once the experimental work is complete, decontaminate the work surface.

  • Properly Doff PPE: Remove PPE in the correct order to prevent contamination of your skin or clothing.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of 3-(3-bromophenoxy)-N,N-dimethylpropylamine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste, including excess reagent and any contaminated disposable materials (e.g., gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[1][6]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Route: Dispose of the hazardous waste through an approved and licensed waste disposal company.[1][6] Do not dispose of this chemical down the drain or in the regular trash.[4][7]

  • Contaminated Containers: Empty containers should be treated as hazardous waste as they may retain chemical residues.[6][7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is vital.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][2]
Spill Evacuate the area.[4] Wear appropriate PPE, including respiratory protection if necessary.[4] Contain and absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[6][7] Collect the absorbed material into a sealed container for hazardous waste disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[4]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 3-(3-bromophenoxy)-N,N-dimethylpropylamine, ensuring a secure laboratory environment for all.

References

  • Thermo Scientific Maybridge. (n.d.). 3-(3-Bromophenoxy)-N,N-dimethylpropylamine, 97%. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet: 3M™ Scotch-Weld™ Epoxy Structural Adhesive DP-100 KIT. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenoxy)-N,N-dimethylpropylamine
Reactant of Route 2
Reactant of Route 2
3-(3-bromophenoxy)-N,N-dimethylpropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.